12(S)-HpEPE
描述
Structure
3D Structure
属性
IUPAC Name |
(5Z,8Z,10E,12S,14Z,17Z)-12-hydroperoxyicosa-5,8,10,14,17-pentaenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h3-4,7-11,13-14,17,19,23H,2,5-6,12,15-16,18H2,1H3,(H,21,22)/b4-3-,9-7-,11-8-,13-10-,17-14+/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMYXONNVAOHFR-UOLHMMFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\CCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the 12-Lipoxygenase Pathway and its Core Mediator, 12(S)-HpEPE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 12-lipoxygenase (12-LOX) pathway, with a specific focus on the synthesis, metabolism, and function of its key intermediate, 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), and its downstream product, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). This document details the intricate signaling cascades initiated by these lipid mediators, their implications in a range of pathologies, and the current landscape of therapeutic intervention. Furthermore, it offers detailed experimental protocols for the investigation of this pathway, intended to equip researchers with the necessary tools for their studies.
The 12-Lipoxygenase Pathway: A Central Axis in Inflammatory Signaling
The 12-lipoxygenase (12-LOX) pathway is a critical branch of the arachidonic acid (AA) metabolic cascade, playing a pivotal role in the generation of potent bioactive lipid mediators.[1][2] Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs).[2][3] The 12-LOX enzyme specifically introduces molecular oxygen at the 12th carbon position of arachidonic acid, leading to the formation of the unstable hydroperoxy intermediate, 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE).[4] This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione peroxidases, to the more stable and biologically active 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).[5]
The 12-LOX pathway is implicated in a multitude of physiological and pathological processes, including inflammation, platelet aggregation, angiogenesis, and cancer metastasis.[6][7] Dysregulation of this pathway is a hallmark of numerous inflammatory diseases, metabolic disorders, and various cancers.[2][8]
dot
The Pivotal Role of this compound and 12(S)-HETE
This compound (12(S)-hydroperoxyeicosapentaenoic acid) is a key, albeit transient, intermediate in the 12-LOX pathway. It is an active metabolite of the omega-3 fatty acid eicosapentaenoic acid (EPA) and is formed by the action of 12-lipoxygenase.[9] While its instability makes it challenging to study, this compound itself exhibits biological activity. For instance, it has been shown to inhibit IL-1β-induced increases in COX-2 levels in human pulmonary microvascular endothelial cells.[9] It can also be further metabolized to form hepoxilins and trioxilins.[10]
12(S)-HETE (12(S)-hydroxyeicosatetraenoic acid) is the major stable and bioactive product of the 12-LOX pathway. It functions as a potent signaling molecule, eliciting a wide range of cellular responses.[11] 12(S)-HETE can act both intracellularly and extracellularly.[2] Extracellularly, it binds to specific cell surface receptors to initiate downstream signaling cascades.[2] Intracellularly, it can modulate the activity of various enzymes and transcription factors. The pleiotropic effects of 12(S)-HETE are central to the role of the 12-LOX pathway in health and disease.
Signaling Pathways Activated by 12(S)-HETE
12(S)-HETE exerts its extracellular effects primarily through the G protein-coupled receptor GPR31 .[2][12] The binding of 12(S)-HETE to GPR31 initiates a cascade of intracellular signaling events, leading to the activation of multiple downstream pathways, including:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of GPR31 by 12(S)-HETE leads to the phosphorylation and activation of key MAPK members, such as ERK1/2 and p38 MAPK.[13][14] This pathway is crucial for regulating cell proliferation, differentiation, and survival.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The 12(S)-HETE/GPR31 axis can also activate the PI3K/Akt pathway, a critical signaling node for cell survival, growth, and metabolism.[11]
-
Protein Kinase C (PKC): 12(S)-HETE is a known activator of PKC, a family of serine/threonine kinases that regulate a wide array of cellular processes, including cell migration and adhesion.[6][11]
-
Src Kinase: The non-receptor tyrosine kinase Src is another downstream target of 12(S)-HETE signaling, playing a role in cell migration and focal adhesion dynamics.[11]
-
Nuclear Factor-κB (NF-κB): The pro-inflammatory transcription factor NF-κB can be activated by 12(S)-HETE, leading to the expression of various inflammatory genes.[15]
dot
Role in Disease Pathogenesis
The aberrant activation of the 12-LOX pathway is implicated in a wide spectrum of human diseases.
-
Cancer: Elevated levels of 12-LOX and 12(S)-HETE are found in various cancers, including prostate, colorectal, and pancreatic cancer.[6][8][16] The pathway promotes tumor growth, angiogenesis, and metastasis by stimulating cell proliferation, migration, and invasion.[6][17]
-
Diabetes and its Complications: The 12-LOX pathway is a key player in the pathogenesis of both type 1 and type 2 diabetes.[14][18] 12(S)-HETE contributes to β-cell dysfunction and death, and is involved in the development of diabetic complications such as retinopathy and nephropathy.[4][19]
-
Cardiovascular Diseases: This pathway is involved in atherosclerosis and thrombosis.[13] 12(S)-HETE promotes monocyte adhesion to the endothelium and platelet aggregation.[15][20]
-
Inflammatory Diseases: As a central mediator of inflammation, the 12-LOX pathway is involved in conditions like asthma, arthritis, and inflammatory bowel disease.[2][19]
Drug Development and 12-Lipoxygenase Inhibitors
The critical role of the 12-LOX pathway in various diseases has made it an attractive target for therapeutic intervention.[19][21] The development of potent and selective 12-LOX inhibitors is an active area of research.[3][22]
| Inhibitor | Type | Target | IC50 | Reference |
| ML355 | Small Molecule | Human 12-LOX | nM potency | [23] |
| Baicalein | Flavonoid | 12-LOX (non-specific) | - | [24] |
| Curcumin (Esculetin) | Polyphenol | 12-LOX (mixed) | - | [25] |
| ETYA | Acetylenic Acid | 5-LOX and 12-LOX | 2-3 µM (5-LOX) | [25] |
| Indoleacetic acid (IAA) | Indole derivative | LOX | 42.98 µM | [15] |
| Indolebutyric acid (IBA) | Indole derivative | LOX | 17.82 µM | [15] |
| Compound 12b | Coumarin derivative | LOX | 2.1 µM | [15] |
| Oleoyl-CoA | Acyl-CoA | 12-LOX | 32 ± 4 μM | [21] |
| [125I]-PTA-OH | Thromboxane antagonist | PGH2/TxA2 receptor | 8 µM (inhibited by 12-HETE) | [12] |
Experimental Protocols
Measurement of 12-Lipoxygenase Activity
Method: Spectrophotometric assay based on the formation of a conjugated diene.[26][27][28]
Principle: Lipoxygenase activity is determined by measuring the increase in absorbance at 234 nm, which results from the formation of a conjugated double bond system in the hydroperoxide product.[27][28]
Materials:
-
Spectrophotometer capable of reading at 234 nm
-
Quartz cuvettes
-
Phosphate buffer (e.g., 50 mM, pH 6.0)
-
Sodium linoleate or arachidonic acid solution (substrate)
-
Enzyme extract (sample)
Procedure:
-
Prepare the reaction mixture in a quartz cuvette containing the appropriate buffer.
-
Add the substrate (linoleic acid or arachidonic acid) to the reaction mixture.
-
Initiate the reaction by adding the enzyme extract.
-
Immediately monitor the change in absorbance at 234 nm over time.
-
Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the conjugated diene product.
dot
Quantification of 12(S)-HETE
Principle: A competitive immunoassay where 12(S)-HETE in the sample competes with a labeled 12(S)-HETE for binding to a limited amount of anti-12(S)-HETE antibody.[5][6][11][14] The amount of labeled 12(S)-HETE bound is inversely proportional to the concentration of 12(S)-HETE in the sample.
Materials:
-
12(S)-HETE ELISA kit (contains pre-coated plates, standards, antibodies, and substrates)
-
Microplate reader
-
Sample (e.g., serum, plasma, cell culture supernatant)
Procedure (General):
-
Prepare standards and samples.
-
Add standards and samples to the wells of the antibody-coated microplate.
-
Add enzyme-conjugated 12(S)-HETE to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate that is converted by the enzyme to a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Construct a standard curve and determine the concentration of 12(S)-HETE in the samples.
Principle: Separation of 12(S)-HETE from other components in a sample based on its physicochemical properties as it passes through a chromatography column, followed by detection.[29][30] Chiral HPLC can be used to separate 12(S)-HETE and 12(R)-HETE enantiomers.[31]
Materials:
-
HPLC system with a suitable detector (e.g., UV or mass spectrometer)
-
Reversed-phase C18 column or a chiral column
-
Mobile phase (e.g., a mixture of water, acetonitrile, and an acid)
-
12(S)-HETE standard
-
Extracted and purified sample
Procedure (General):
-
Extract lipids from the sample using a suitable solvent extraction method (e.g., Bligh and Dyer).[32]
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample and standard into the HPLC system.
-
Elute the components with a specific mobile phase gradient.
-
Detect 12(S)-HETE based on its retention time and detector response compared to the standard.
-
Quantify the amount of 12(S)-HETE in the sample.
Principle: A highly sensitive and specific method that combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry for the unequivocal identification and quantification of 12(S)-HETE.[3][33][34]
Materials:
-
LC-MS/MS system
-
Appropriate LC column (e.g., C18)
-
Mobile phase
-
Internal standard (e.g., deuterated 12(S)-HETE)
-
Extracted and purified sample
Procedure (General):
-
Perform lipid extraction from the sample, adding an internal standard at the beginning of the procedure.
-
Inject the extracted sample into the LC-MS/MS system.
-
Separate 12(S)-HETE from other lipids using the LC column.
-
Introduce the eluent into the mass spectrometer for ionization (e.g., electrospray ionization).
-
Select the precursor ion of 12(S)-HETE and its specific product ions for detection (multiple reaction monitoring).
-
Quantify 12(S)-HETE by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
dot
Conclusion
The 12-lipoxygenase pathway and its principal product, 12(S)-HETE, are integral components of a complex signaling network that governs a wide range of cellular functions. Its dysregulation is a common feature of many chronic diseases, making it a prime target for the development of novel therapeutics. This guide provides a foundational understanding of the 12-LOX pathway, its key mediators, and the experimental approaches to study them, aiming to facilitate further research and drug discovery in this important field.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid simultaneous analysis of cyclooxygenase, lipoxygenase and cytochrome P-450 metabolites of arachidonic and linoleic acids using high performance liquid chromatography/mass spectrometry in tandem mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. 12-HETE(12-Hydroxyeicosatetraenoic Acid) ELISA Kit – AFG Scientific [afgsci.com]
- 6. 12-HETE (12-Hydroxyeicosatetraenoic Acid) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Arachidonate 12-lipoxygenase and 12-hydroxyeicosatetraenoic acid contribute to stromal aging-induced progression of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 14. cloud-clone.com [cloud-clone.com]
- 15. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 12-LIPOXYGENASE AND THE REGULATION OF HYPOXIA-INDUCIBLE FACTOR IN PROSTATE CANCER CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of the 12-lipoxygenase pathway in diabetes pathogenesis and complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cloud-clone.com [cloud-clone.com]
- 21. Cryo-EM structures of human arachidonate 12S-lipoxygenase bound to endogenous and exogenous inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Regulation of Tissue Inflammation by 12-Lipoxygenases [ouci.dntb.gov.ua]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipoxygenase activity determination [protocols.io]
- 27. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Characterization of lipoxygenase oxidation products by high-performance liquid chromatography with electron impact-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. torontech.com [torontech.com]
- 31. Analysis of HETEs in human whole blood by chiral UHPLC-ECAPCI/HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Development of a quantitative proteomics approach for cyclooxygenases and lipoxygenases in parallel to quantitative oxylipin analysis allowing the comprehensive investigation of the arachidonic acid cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 34. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Conversion of 12(S)-HpEPE to 12(S)-HETE: A Technical Guide
This technical guide provides an in-depth exploration of the biochemical transformation of 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) into its corresponding hydroxyl derivative, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). This conversion is a critical step in the lipoxygenase (LOX) pathway of arachidonic acid metabolism, yielding a potent lipid mediator involved in a multitude of physiological and pathological processes. This document is intended for researchers, scientists, and drug development professionals engaged in studying lipid signaling and related therapeutic areas.
Biochemical Pathway: From Peroxide to Alcohol
The generation of 12(S)-HETE begins with the oxygenation of arachidonic acid, catalyzed by the "platelet-type" 12S-lipoxygenase (12-LOX or ALOX12). This enzyme is highly regio- and stereo-specific, producing 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpETE)[1]. The hydroperoxy group of 12(S)-HpETE is unstable and is rapidly reduced to a more stable hydroxyl group, forming 12(S)-HETE.
This reduction is not a spontaneous event but is efficiently catalyzed by ubiquitous cellular peroxidases, most notably glutathione peroxidases (GPx)[2][3][4]. These selenoenzymes utilize reduced glutathione (GSH) as a cofactor to reduce the hydroperoxide to an alcohol, in the process oxidizing GSH to glutathione disulfide (GSSG)[5][6][7]. Glutathione peroxidase 1 (GPx1), found in the cytosol and mitochondria, is a key enzyme in this detoxification and signaling pathway, converting soluble lipid hydroperoxides like this compound into their corresponding alcohols[5][8].
While the primary fate of this compound in many cells is reduction to 12(S)-HETE, it can also be converted into other metabolites, including 12-oxo-ETE and various hepoxilins, through the action of other enzymes like cytochrome P450s or via spontaneous rearrangement[1][2].
Biological Activity and Signaling Pathways of 12(S)-HETE
12(S)-HETE is not merely a stable byproduct but a potent signaling molecule that exerts pleiotropic effects on various cell types. It is implicated in cancer progression, inflammation, and cardiovascular diseases. In cancer, 12(S)-HETE promotes tumor cell proliferation, survival, and metastatic behavior[1][9].
These actions are mediated through specific cell surface receptors and downstream signaling cascades. 12(S)-HETE is a ligand for the G protein-coupled receptor GPR31[1][2][10]. Activation of GPR31 initiates a cascade of intracellular events, including the activation of key signaling nodes such as:
-
Phosphatidylinositol 3-kinase (PI3K) [9]
-
Protein Kinase C (PKC) [9]
-
Src Kinase [9]
-
NF-κB pathway [2]
The engagement of these pathways ultimately leads to changes in gene expression and cellular functions like cell migration, spreading, and survival[2][9]. For instance, in prostate cancer cells, 12(S)-HETE stimulates proliferation by activating the ERK1/2 and NF-κB pathways[2].
Quantitative Data on 12(S)-HETE Activity
The biological potency of 12(S)-HETE is evident from the low concentrations required to elicit cellular responses. The following table summarizes key quantitative data related to its activity and detection.
| Parameter | Value | Context / Cell Type | Reference |
| Biological Activity Threshold | 1.5 x 10⁻⁸ M (5 ng/mL) | Intracellular calcium release in human neutrophils | [11] |
| Relative Isomer Potency | 12(S)-HETE is slightly more active than 12(R)-HETE | Intracellular calcium release in human neutrophils | [11] |
| LC-MS/MS LOQ (Blood) | 5 ng/mL | Quantification in human whole blood | [12][13] |
| LC-MS/MS LOD (Blood) | 1 ng/mL | Detection in human whole blood | [12][13] |
Experimental Protocols
Enzymatic Synthesis and Extraction of 12(S)-HETE
This protocol describes a general method for generating and extracting 12(S)-HETE from its precursor, arachidonic acid, using a biological source of 12-lipoxygenase.
Materials:
-
Arachidonic acid (AA)
-
Source of 12-lipoxygenase (e.g., 9,000 xg supernatant from young rat lenses[14], human platelets, or recombinant ALOX12)
-
Incubation buffer (e.g., Tris-HCl or PBS with calcium chloride)
-
Reaction termination solvent (e.g., methanol or ethanol)
-
Extraction solvent (e.g., ethyl acetate or a heptane-based system[12][15])
-
Internal standard (e.g., deuterated 12(S)-HETE-d8) for quantification
Procedure:
-
Enzyme Preparation: Prepare a supernatant or suspension of the 12-LOX source. For instance, use a 9,000 xg supernatant from homogenized tissue known to express the enzyme[14][16].
-
Enzymatic Reaction: Pre-warm the enzyme preparation in incubation buffer. Initiate the reaction by adding exogenous arachidonic acid. Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding 2 volumes of cold methanol containing the internal standard. This precipitates proteins and halts enzymatic activity.
-
Acidification: Acidify the sample to a pH of ~3.5-4.0 with a dilute acid (e.g., formic acid or HCl) to protonate the carboxylic acid group of HETE, facilitating its extraction into an organic solvent.
-
Liquid-Liquid Extraction: Add an immiscible organic solvent like ethyl acetate or heptane[12][15]. Vortex vigorously and centrifuge to separate the phases.
-
Solvent Evaporation: Collect the upper organic layer containing the lipids and evaporate it to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a small volume of the mobile phase (e.g., methanol/water) for analysis.
Quantification by LC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of 12(S)-HETE using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard method for lipid mediator analysis[12][15][17].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Reversed-phase C18 column
-
Tandem mass spectrometer (e.g., triple quadrupole or high-resolution Orbitrap) with an electrospray ionization (ESI) source
Procedure:
-
Chromatographic Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Separate the analytes using a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is designed to effectively separate 12(S)-HETE from other isomers and lipids.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ionization mode, as the carboxylic acid group is readily deprotonated.
-
Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument. This involves monitoring a specific precursor-to-product ion transition for 12(S)-HETE (e.g., m/z 319 -> 115) and its deuterated internal standard.
-
Alternatively, use high-resolution mass spectrometry to achieve specificity by accurate mass measurement[12][15].
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of a 12(S)-HETE analytical standard spiked with a fixed concentration of the internal standard.
-
Calculate the concentration of 12(S)-HETE in the biological samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
References
- 1. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Reactome | Synthesis of 12-eicosatetraenoic acid derivatives [reactome.org]
- 4. 12-Hydroxyeicosatetraenoic acid is the only enzymatically produced HETE increased under brain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Glutathione Peroxidase-1 in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione Peroxidase-1 in Health and Disease: From Molecular Mechanisms to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Research progress of glutathione peroxidase family (GPX) in redoxidation [frontiersin.org]
- 8. opacplus.bsb-muenchen.de [opacplus.bsb-muenchen.de]
- 9. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Working Title: Who is the real 12-HETrE? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and quantification of 12 anabolic steroids and analogs in human whole blood and 20 in hair using LC-HRMS/MS: application to real cases | Semantic Scholar [semanticscholar.org]
- 14. Identification of 12(S)-hydroxyeicosatetraenoic acid in the young rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Temporal and regional production of 12(S)hydroxyeicosatetraenoic acid [12(S)-HETE] in rat lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Core Mechanism of Action of 12(S)-HpEPE in Endothelial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-hydroperoxyeicosapentaenoic acid, or 12(S)-HpEPE, is a highly reactive lipid hydroperoxide derived from the oxygenation of eicosapentaenoic acid (EPA) by the enzyme 12-lipoxygenase (12-LOX). In the vascular endothelium, this compound is rapidly converted to its more stable metabolite, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), which is believed to mediate the majority of its biological effects. This guide provides a comprehensive overview of the current understanding of the this compound/12(S)-HETE signaling axis in endothelial cells, with a focus on the molecular mechanisms, downstream cellular responses, and key experimental methodologies. Emerging evidence indicates that this pathway plays a significant role in vascular homeostasis and pathology, including angiogenesis and inflammation.
Core Signaling Pathways of 12(S)-HETE in Endothelial Cells
The biological activities of 12(S)-HETE in endothelial cells are initiated through interaction with specific receptors and ion channels, triggering a cascade of intracellular signaling events. The primary known pathways include G-protein coupled receptor (GPCR) activation and modulation of the transient receptor potential vanilloid 1 (TRPV1) channel. These initial events lead to the activation of downstream kinases and effector proteins, ultimately altering endothelial cell function.
G-Protein Coupled Receptor (GPCR) Signaling
Recent studies have identified the G-protein coupled receptor 31 (GPR31), also known as 12-HETER, as a high-affinity receptor for 12(S)-HETE in various cell types, including human retinal microvascular endothelial cells (HRMECs).[1][2] While its expression in other vascular endothelial cells is still under investigation, its activation in HRMECs has been shown to mediate inflammatory responses.[1][2] The binding of 12(S)-HETE to GPR31 is thought to activate heterotrimeric G-proteins, leading to the engagement of downstream signaling cascades.
One of the key downstream pathways identified, particularly in lymph endothelial cells, is the RhoA/ROCK pathway.[3] Activation of this pathway by 12(S)-HETE leads to the phosphorylation and activation of myosin light chain 2 (MLC2), a critical regulator of actin-myosin-based contraction.[3] This contractile event is essential for endothelial cell retraction and the breaching of the endothelial barrier.[3]
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel Activation
In addition to GPCR signaling, 12(S)-HETE has been shown to activate the intracellularly located cation channel TRPV1 in endothelial cells. This activation leads to an influx of mitochondrial calcium, which in turn causes mitochondrial dysfunction. This pathway is particularly relevant in the context of diabetes-induced endothelial dysfunction.
Downstream Kinase Cascades
The initial receptor and channel-mediated signals converge on several key intracellular kinase cascades, most notably the mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways.
-
p38 MAPK Pathway: The 12(S)-HETE/GPR31 axis has been demonstrated to mediate inflammation in HRMECs via the p38 MAPK pathway.[1][2] Activation of p38 MAPK is a central event in cellular responses to inflammatory stimuli.
-
Protein Kinase C (PKC): 12(S)-HETE-induced endothelial cell retraction has been shown to be dependent on the activation of PKC.[4][5] PKC activation leads to the rearrangement of cytoskeletal elements and the redistribution of integrins, such as αvβ3.[4][5]
Cellular Effects of this compound/12(S)-HETE on Endothelial Cells
The activation of the aforementioned signaling pathways by 12(S)-HETE culminates in a range of functional responses in endothelial cells, impacting vascular permeability, angiogenesis, and inflammation.
Regulation of Endothelial Permeability
A primary effect of 12(S)-HETE on endothelial cells is the induction of a reversible retraction, leading to an increase in vascular permeability.[4][5] This is achieved through the PKC-dependent reorganization of the actin cytoskeleton and the disruption of adherens junctions.[4][5] Specifically, 12(S)-HETE has been shown to increase the phosphorylation of vascular endothelial (VE)-cadherin and β-catenin, leading to the dissociation of this critical junctional complex.[6]
Modulation of Angiogenesis
12(S)-HETE has been identified as a mitogenic factor for microvascular endothelial cells, suggesting a role in angiogenesis.[7] It promotes the healing of injured endothelial cell monolayers and enhances endothelial cell growth in a time- and dose-dependent manner.[7] Thymidine incorporation assays have demonstrated that 12(S)-HETE can increase DNA synthesis by over four-fold.[7]
Pro-inflammatory Responses
In the context of diabetic retinopathy, the 12(S)-HETE/GPR31 signaling axis contributes to endothelial dysfunction by inducing inflammation.[1] This involves the upregulation of inflammatory cytokines and adhesion molecules in human retinal microvascular endothelial cells.[1][2] Furthermore, by increasing endothelial permeability, 12(S)-HETE facilitates the transendothelial migration of inflammatory cells.[6]
Quantitative Data on 12(S)-HETE Effects
| Parameter | Cell Type | Value | Reference |
| Induction of MLC2 Phosphorylation | Lymph Endothelial Cells | 0.5 - 1.5 µM | [3] |
| Inhibition of U46619-induced intracellular calcium increase | HEK293 cells overexpressing TPα receptor | 65.5% inhibition by 12(S)-HETE | [8] |
| IC50 for [3H]SQ29548 binding | Mouse Platelets | 1.73 µM | [8] |
| Increase in DNA Synthesis | Murine Lung Microvascular Endothelial Cells | > 4-fold | [7] |
Signaling Pathway Diagrams
Caption: 12(S)-HETE signaling via the GPR31 receptor.
Caption: 12(S)-HETE activation of the intracellular TRPV1 channel.
Caption: 12(S)-HETE-induced increase in endothelial permeability.
Experimental Protocols
Western Blot Analysis of Protein Phosphorylation
This protocol is for the detection of changes in the phosphorylation status of key signaling proteins, such as MLC2, p38 MAPK, and VE-cadherin, in endothelial cells following stimulation with 12(S)-HETE.
1. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to 80-90% confluency in appropriate growth medium.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling activity.
-
Treat the cells with 12(S)-HETE at the desired concentration (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). A vehicle control (e.g., ethanol or DMSO) should be included.
2. Cell Lysis:
-
Following treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
3. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-MLC2, anti-phospho-p38, anti-phospho-VE-cadherin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody against the total protein to normalize for loading.
Endothelial Cell Migration (Wound Healing) Assay
This assay measures the effect of 12(S)-HETE on the migratory capacity of endothelial cells.
1. Cell Seeding:
-
Seed endothelial cells in a 6-well plate and grow to a confluent monolayer.
2. Creating the "Wound":
-
Using a sterile 200 µL pipette tip, create a linear scratch in the cell monolayer.
-
Wash the wells with PBS to remove detached cells.
3. Treatment:
-
Replace the medium with fresh low-serum medium containing 12(S)-HETE at the desired concentration or a vehicle control.
4. Imaging and Analysis:
-
Capture images of the scratch at time 0 and at various time points thereafter (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The migration rate can be expressed as the percentage of wound closure over time.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key process in angiogenesis.
1. Matrigel Coating:
-
Thaw Matrigel on ice.
-
Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
2. Cell Seeding and Treatment:
-
Harvest endothelial cells and resuspend them in low-serum medium.
-
Add 12(S)-HETE or a vehicle control to the cell suspension.
-
Seed the cells onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells per well.
3. Incubation and Visualization:
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize the formation of tube-like structures using a phase-contrast microscope.
4. Quantification:
-
Capture images of the tube networks.
-
Quantify angiogenesis by measuring parameters such as the total tube length, number of junctions, and number of branches using angiogenesis analysis software.
Conclusion
The this compound/12(S)-HETE signaling axis is an important regulator of endothelial cell function, with significant implications for vascular biology and disease. The activation of GPR31 and TRPV1 by 12(S)-HETE initiates a complex network of downstream signaling events, including the RhoA/ROCK, p38 MAPK, and PKC pathways. These signals converge to modulate endothelial permeability, angiogenesis, and inflammation. Further research is warranted to fully elucidate the intricacies of this pathway, particularly the direct effects of this compound and the precise interplay between the different signaling branches. A deeper understanding of these mechanisms will be crucial for the development of novel therapeutic strategies targeting vascular pathologies.
References
- 1. 12-HETE/GPR31 induces endothelial dysfunction in diabetic retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cancer cell-derived 12(S)-HETE signals via 12-HETE receptor, RHO, ROCK and MLC2 to induce lymph endothelial barrier breaching - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C-dependent effects of 12(S)-HETE on endothelial cell vitronectin receptor and fibronectin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12(S)-HETE-induced microvascular endothelial cell retraction results from PKC-dependent rearrangement of cytoskeletal elements and alpha V beta 3 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 12(S)-hydroxyeicosatetraenoic acid impairs vascular endothelial permeability by altering adherens junction phosphorylation levels and affecting the binding and dissociation of its components in high glucose-induced vascular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12(S)-HETE is a mitogenic factor for microvascular endothelial cells: its potential role in angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Endothelial 12(S)-HETE vasorelaxation is mediated by thromboxane receptor inhibition in mouse mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cellular Response: A Technical Guide to 12(S)-HpEPE-Activated Signaling Pathways
For Immediate Release
This technical guide provides an in-depth exploration of the cellular signaling pathways activated by 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), a critical lipid mediator derived from eicosapentaenoic acid (EPA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of inflammatory processes, angiogenesis, and related therapeutic areas.
Abstract
This compound, a product of the 12-lipoxygenase (12-LOX) enzyme, is a highly reactive signaling molecule that is rapidly converted to its more stable metabolite, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). Together, these molecules play pivotal roles in a multitude of physiological and pathological processes. This guide delineates the key signaling cascades initiated by this compound, focusing on the activation of Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK) pathways, the PI3K/Akt signaling axis, and the mobilization of intracellular calcium. We will explore the roles of the G-protein coupled receptor GPR31 and the transient receptor potential vanilloid 1 (TRPV1) as key cell surface and intracellular receptors, respectively. This guide synthesizes the current understanding of these pathways, presents quantitative data from key studies in structured tables, provides detailed experimental protocols for the cited research, and visualizes the signaling networks using Graphviz diagrams.
Core Signaling Pathways Activated by this compound
This compound and its metabolite 12(S)-HETE orchestrate a complex cellular response through the activation of several interconnected signaling pathways.
G-Protein Coupled Receptor 31 (GPR31) Signaling
While 12(S)-HETE is the confirmed high-affinity ligand for the G-protein coupled receptor GPR31, the rapid conversion of this compound suggests it is a crucial precursor in this signaling axis. Activation of GPR31, a Gαi-coupled receptor, initiates a cascade of downstream events, primarily involving the MAPK pathway.
The Regulatory Crosstalk Between 12(S)-HpEPE and Prostaglandin Synthesis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The intricate network of lipid mediators plays a pivotal role in the initiation, propagation, and resolution of inflammation. Among these, eicosanoids derived from the cyclooxygenase (COX) and lipoxygenase (LOX) pathways are of paramount importance. While the synthesis and function of prostaglandins are well-characterized, the regulatory influence of LOX pathway metabolites on prostaglandin generation is an area of active investigation. This technical guide provides an in-depth examination of the regulatory role of 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), a key product of the 12-lipoxygenase enzyme, in the modulation of prostaglandin synthesis. We will dissect the signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols relevant to this field of research. Although much of the foundational mechanistic work has been performed using the analogous arachidonic acid-derived metabolite, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), its signaling paradigm is considered a strong model for understanding the function of this compound.
Introduction to Eicosanoid Pathways
Eicosanoids are a superfamily of signaling lipids derived from 20-carbon polyunsaturated fatty acids (PUFAs), primarily arachidonic acid (AA) and eicosapentaenoic acid (EPA). Two major enzymatic pathways are responsible for their synthesis: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.
-
Cyclooxygenase (COX) Pathway: This pathway, catalyzed by the enzymes COX-1 and COX-2, converts AA into the unstable intermediate Prostaglandin H2 (PGH2).[1][2] PGH2 is then rapidly converted by various terminal synthases into a range of biologically active prostanoids, including Prostaglandin E2 (PGE2), Prostaglandin D2 (PGD2), Prostacyclin (PGI2), and Thromboxane A2 (TXA2).[3][4] COX-1 is constitutively expressed in most tissues, playing a homeostatic role, whereas COX-2 is an inducible enzyme, significantly upregulated by inflammatory stimuli like cytokines and lipopolysaccharide (LPS).[4][5]
-
12-Lipoxygenase (12-LOX) Pathway: The 12-LOX enzyme catalyzes the insertion of molecular oxygen into PUFAs. When acting on EPA, it produces this compound. This hydroperoxide is metabolically unstable and is typically reduced by cellular peroxidases to its more stable hydroxyl form, 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE). The analogous conversion of arachidonic acid yields 12(S)-HpETE and its reduced product, 12(S)-HETE.[2][6] These molecules are not merely byproducts but potent signaling lipids that can modulate cellular responses, including inflammation and insulin secretion.[7][8]
Mechanism of Prostaglandin Synthesis Regulation by this compound
The primary mechanism by which the 12-LOX pathway regulates prostaglandin synthesis is not through direct enzymatic inhibition but via the induction of COX-2 expression. This process is mediated by a sophisticated signaling cascade initiated by inflammatory stimuli.
Induction of COX-2 Gene Expression
Seminal studies have demonstrated that the 12-LOX metabolite, 12(S)-HETE, is a critical intermediary in cytokine-induced COX-2 expression and subsequent PGE2 synthesis.[7][8] In pancreatic β-cells, for instance, the pro-inflammatory cytokine Interleukin-1β (IL-1β) stimulates a significant increase in PGE2 production. This effect is abrogated in islets from 12-LOX knockout mice.[8] Crucially, the addition of exogenous 12(S)-HETE to these 12-LOX deficient cells restores the ability of IL-1β to induce PGE2 synthesis, confirming that the 12-LOX product is a necessary downstream mediator of the cytokine signal for COX-2 induction.[8] This signaling axis is not unique to pancreatic islets and is considered a general mechanism in various inflammatory contexts.
The p38 MAPK Signaling Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key transducer of cellular stress and inflammatory signals.[9][10] It plays an essential role in regulating the production of inflammatory mediators, including COX-2.[9] The 12-LOX pathway is a potent activator of p38 MAPK. Studies have shown that treatment of cells with 12(S)-HETE leads to the rapid phosphorylation and activation of p38 MAPK.[11][12]
The complete signaling cascade can be summarized as follows:
-
An inflammatory stimulus (e.g., cytokine, LPS) activates 12-LOX.
-
12-LOX produces this compound/HpETE, which is converted to 12(S)-HEPE/HETE.
-
12(S)-HETE activates the p38 MAPK cascade.
-
Activated p38 MAPK, in turn, activates downstream transcription factors such as Activator Protein-1 (AP-1), which are known to bind to the promoter region of the COX-2 gene (PTGS2).[7][13]
-
This leads to increased transcription of COX-2 mRNA, translation into COX-2 protein, and ultimately, enhanced production of PGE2.
Quantitative Data on Regulatory Effects
The following tables summarize key quantitative findings from studies investigating the interplay between the 12-LOX and COX pathways.
Table 1: Effect of 12-LOX Pathway on Cytokine-Induced PGE2 Production
| Cell Type | Stimulus | Genetic Background / Treatment | Result on PGE2 Production | Reference |
| Pancreatic Islets | IL-1β | Wild-Type (C57BL/6) | ~8-fold increase | [8] |
| Pancreatic Islets | IL-1β | 12-LOX Knockout | No significant increase | [8] |
| Pancreatic Islets | IL-1β | 12-LOX Knockout + 12(S)-HETE | PGE2 production restored to wild-type levels | [8] |
| Pancreatic Islets | IL-1β | Wild-Type + 12-LOX Inhibitor | IL-1β-stimulated PGE2 production completely inhibited | [8] |
Table 2: Bioactivity of 12(S)-HETE on Related Signaling Components
| Target | Ligand | Effect | Effective Concentration / IC50 | Cell Type / System | Reference |
| p38 MAPK Phosphorylation | 12(S)-HETE | Increased phosphorylation/activation | 100 nM | Human Islets | [11] |
| PGH2/Thromboxane A2 Receptor | 12(S)-HETE | Inhibition of ligand binding | IC50 ≈ 8 µM | Human Platelets | [14] |
| COX-2 Expression | 12(S)-HETE | Increased gene expression | Not specified | Pancreatic β-cells | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the regulation of prostaglandin synthesis by 12-LOX metabolites.
Experimental Workflow Overview
Protocol: PGE2 Quantification in Macrophage Supernatant by ELISA
This protocol describes a competitive enzyme immunoassay for quantifying PGE2 in cell culture supernatants from LPS-stimulated RAW 264.7 cells.
-
Cell Seeding and Treatment:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/mL (1 mL per well) and culture overnight.
-
Pre-incubate cells with desired concentrations of this compound, 12(S)-HETE, or vehicle control for 2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
Following incubation, collect the cell culture supernatants into microcentrifuge tubes.
-
Centrifuge at 1,000 x g for 15 minutes at 4°C to pellet any cells and debris.[15]
-
Transfer the cleared supernatant to a new tube. Samples can be assayed immediately or stored at -80°C.
-
-
ELISA Procedure (General Steps):
-
Prepare PGE2 standards according to the kit manufacturer's instructions (e.g., Abcam ab133021, Cayman Chemical 514010), typically creating a serial dilution from a concentrated stock.
-
Add 100 µL of standards and samples in duplicate to the wells of a goat anti-mouse IgG pre-coated 96-well plate.
-
Add 50 µL of PGE2-alkaline phosphatase conjugate (the "tracer") to all standard and sample wells.
-
Add 50 µL of monoclonal anti-PGE2 antibody to all standard and sample wells. The PGE2 in the sample/standard competes with the tracer for binding to this antibody.
-
Incubate for 2 hours at room temperature on an orbital shaker.[16]
-
Wash the plate 3-5 times with the provided wash buffer to remove unbound reagents.
-
Add 200 µL of p-Nitrophenyl phosphate (pNpp) substrate solution to all wells and incubate for 45-60 minutes at room temperature.
-
Add 50 µL of stop solution to each well to terminate the reaction.
-
Read the absorbance at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE2 in the sample.
-
Protocol: COX-2 Protein Detection by Western Blot
This protocol details the detection of COX-2 protein levels in cell lysates.
-
Cell Lysis and Protein Quantification:
-
After removing the supernatant for ELISA, wash the adherent cells in the plate once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples by diluting with lysis buffer and Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat samples at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until adequate separation is achieved (typically 90-120 minutes at 100V).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Incubate the membrane with a primary antibody specific for COX-2 (e.g., Cell Signaling Technology #4842) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[17] The expected molecular weight for COX-2 is ~72-74 kDa.[18][19]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a digital imager or X-ray film.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like β-actin or GAPDH.
-
Conclusion and Future Perspectives
The evidence strongly indicates that the 12-lipoxygenase pathway is a significant upstream regulator of inducible prostaglandin synthesis. Metabolites such as this compound and 12(S)-HETE act as critical signaling molecules that mediate the induction of COX-2 expression in response to inflammatory stimuli. This crosstalk is largely orchestrated through the activation of the p38 MAPK signaling cascade.
This regulatory link has profound implications for drug development. While NSAIDs and selective COX-2 inhibitors are effective anti-inflammatory agents, they are associated with significant side effects.[5] Targeting the 12-LOX pathway presents a potential alternative or complementary therapeutic strategy. Inhibitors of 12-LOX could suppress the induction of COX-2 at a more upstream point in the inflammatory cascade, potentially offering a more targeted approach to modulating pro-inflammatory prostaglandin production in diseases ranging from arthritis to metabolic disorders and cancer. Further research into the specific receptors and downstream effectors of this compound will be crucial for developing novel and highly specific anti-inflammatory therapies.
References
- 1. Immunodetection of cyclooxygenase-2 (COX-2) is restricted to tissue macrophages in normal rat liver and to recruited mononuclear phagocytes in liver injury and cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 4. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Induction of cyclooxygenase-2 gene in pancreatic beta-cells by 12-lipoxygenase pathway product 12-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Functional Roles of p38 Mitogen-Activated Protein Kinase in Macrophage-Mediated Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p38 MAPK signalling cascades in inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Cox2 Antibody | Cell Signaling Technology [cellsignal.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
12(S)-HpEPE in Immune Cell Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) is a highly reactive lipid mediator derived from the oxygenation of eicosapentaenoic acid (EPA) by 12-lipoxygenase (12-LOX). As a hydroperoxy fatty acid, it serves as a precursor to the more stable and well-studied 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE). While much of the existing research focuses on the downstream effects of 12(S)-HEPE and its arachidonic acid-derived analog, 12(S)-HETE, understanding the role of the initial hydroperoxy product is crucial for elucidating the complete signaling cascade in immune regulation. This guide provides a comprehensive overview of the synthesis, metabolism, and function of this compound and its derivatives in key immune cells, including neutrophils, eosinophils, macrophages, and lymphocytes. Detailed experimental protocols and signaling pathways are presented to facilitate further research and drug development in the context of inflammation and immune modulation.
Introduction to this compound
This compound is an eicosanoid, a family of signaling molecules derived from polyunsaturated fatty acids. Its synthesis is a critical step in the 12-lipoxygenase pathway, which is implicated in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer. Due to its inherent instability, this compound is rapidly converted to 12(S)-HEPE by glutathione peroxidases.[1] This guide will discuss the known functions of this compound and, where direct data is limited, extrapolate from the activities of its more stable downstream product, 12(S)-HEPE, and the well-researched arachidonic acid-derived analog, 12(S)-HETE.
Synthesis and Metabolism of this compound
The primary pathway for this compound synthesis involves the action of 12-lipoxygenase on eicosapentaenoic acid (EPA). This process is particularly active in platelets and certain immune cells.[1]
Once formed, this compound can undergo several metabolic transformations:
-
Reduction: The most common fate of this compound is its rapid reduction to 12(S)-HEPE by cellular glutathione peroxidases.
-
Conversion to Hepoxilins: In neutrophils, this compound can be enzymatically converted to hepoxilins, such as hepoxilin A3.[2]
-
Further Oxidation: In stimulated neutrophils, the resulting 12S-HEPE can be further metabolized via 5-lipoxygenation to 5S,12S-DiHEPE. In unstimulated neutrophils, it undergoes 20-hydroxylation to 12S,20-DiHEPE.[3][4]
Role of this compound in Immune Cell Function
Neutrophils
Neutrophils are key players in the innate immune response, and their functions are significantly modulated by 12-LOX products.
-
Chemotaxis and Chemokinesis: this compound is a potent chemoattractant for human neutrophils, inducing a maximal chemotactic response at 4 µg/mL. It is more potent in this regard than its reduced product, 12(S)-HETE.[5]
-
Intracellular Calcium Mobilization: this compound stimulates the release of intracellular calcium in human neutrophils with a threshold concentration of 10 ng/mL. This effect is dose-dependent.[2]
-
Receptor Expression: this compound enhances the expression of C3b receptors on neutrophils, a function in which it is also more potent than 12(S)-HETE.[5]
-
Enzyme Release: this compound substantially augments the release of lysosomal enzymes from neutrophils in response to C5a.[5]
Eosinophils
Direct studies on the effects of this compound on eosinophils are limited. However, the 12-LOX pathway and its products are known to influence eosinophil function. Eosinophils are a source of 12/15-LOX, which can produce pro-resolving lipid mediators like protectin D1.[6] Given that other lipid mediators like leukotrienes and platelet-activating factor are potent regulators of eosinophil chemotaxis and degranulation, it is plausible that this compound and its metabolites also play a role in these processes.[1][7]
Macrophages
The 12/15-LOX pathway is highly expressed in macrophages and its products, including 12(S)-HETE, are essential in several inflammatory conditions.[8] While direct evidence for this compound's role in macrophage polarization is lacking, the broader 12-LOX pathway is known to influence macrophage phenotype. For instance, M2-polarized (alternatively activated) macrophages can catabolize 12(S)-HETE, suggesting a role for this pathway in the resolution of inflammation.[8]
Lymphocytes
The effects of this compound on lymphocytes are primarily inferred from studies on 12(S)-HETE. 12(S)-HETE has been shown to prime human peripheral blood mononuclear cells for phospholipase D activation by mitogens. This process is mediated by specific low-affinity binding sites on lymphocytes that are coupled to a pertussis toxin-sensitive G-protein and tyrosine kinases.[9]
Signaling Pathways
The signaling mechanisms of this compound are thought to be similar to those of its more stable analog, 12(S)-HETE, which has been shown to act through the G-protein coupled receptor GPR31.[2][3][10] Activation of GPR31 by 12(S)-HETE initiates a signaling cascade involving MEK, ERK1/2, and the transcription factor NFκB.[2][3] This pathway is sensitive to pertussis toxin, indicating the involvement of Gαi/o proteins.
References
- 1. Eosinophil recruitment and activation: the role of lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of the orphan G protein-coupled receptor GPR31 as a receptor for 12-(S)-hydroxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 12-Lipoxygenase governs the innate immune pathogenesis of islet inflammation and autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging Roles of Eosinophils and Eosinophil-Derived Lipid Mediators in the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Eosinophil recruitment and activation: the role of lipid mediators | Semantic Scholar [semanticscholar.org]
- 8. SILAC-based quantitative proteomics to investigate the eicosanoid associated inflammatory response in activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A review of non-prostanoid, eicosanoid receptors: expression, characterization, regulation, and mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 12(S)-Hydroperoxyeicosapentaenoic Acid (12(S)-HpEPE) in Cardiovascular Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) is a highly reactive lipid hydroperoxide derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of 12-lipoxygenase (12-LOX). As a transient intermediate, this compound is rapidly converted to its more stable hydroxy derivative, 12(S)-hydroxyeicosapentaenoic acid (12-HEPE), or to other bioactive mediators such as hepoxilins. Emerging evidence indicates that this compound and its metabolites play a significant, albeit complex, role in cardiovascular physiology and pathophysiology. This technical guide provides a comprehensive overview of the current understanding of this compound's functions, focusing on its effects on endothelial cells, vascular smooth muscle cells, platelets, and cardiac muscle. It details the signaling pathways involved, presents available quantitative data, and outlines key experimental protocols for its study, aiming to equip researchers and drug development professionals with a thorough resource for investigating this potent lipid mediator.
Biosynthesis and Metabolism of this compound
This compound is enzymatically synthesized from EPA by 12-lipoxygenases (12-LOX). In humans, platelet-type 12-LOX (ALOX12) is a key enzyme in this conversion. The synthesis is a critical step in the metabolic cascade of omega-3 fatty acids.
Once formed, this compound is at a metabolic crossroads, with several potential fates:
-
Reduction to 12(S)-HEPE: The most common pathway involves the rapid reduction of the hydroperoxy group by cellular peroxidases, such as glutathione peroxidase, to form the more stable alcohol, 12(S)-HEPE. Many of the biological effects attributed to the 12-LOX pathway of EPA are mediated by 12-HEPE.
-
Conversion to Hepoxilins: this compound can be enzymatically converted into hepoxilins (e.g., hepoxilin A4 and B4), which are epoxy-hydroxy fatty acids with their own distinct biological activities, including effects on insulin secretion and calcium signaling.[1]
-
Formation of Trioxilins: Hepoxilins can be further metabolized to trioxilins.[1]
The balance between these metabolic pathways is likely cell-type specific and dependent on the local redox environment, influencing the ultimate physiological or pathological outcome.
References
The Enzymatic Conversion of 12(S)-HpEPE to Hepoxilins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepoxilins are a class of biologically active eicosanoids derived from the enzymatic oxygenation of arachidonic acid. Specifically, the conversion of 12(S)-hydroperoxyeicosatetraenoic acid (12(S)-HpEPE) to hepoxilins represents a critical step in the biosynthesis of these potent signaling molecules. Hepoxilins, including hepoxilin A3 (HxA3) and hepoxilin B3 (HxB3), are implicated in a variety of physiological and pathophysiological processes, such as inflammation, neutrophil chemotaxis, intracellular calcium mobilization, and pain perception.[1][2][3] This technical guide provides an in-depth overview of the enzymatic conversion of this compound to hepoxilins, detailing the enzymes involved, reaction mechanisms, and associated signaling pathways. It also includes comprehensive experimental protocols and quantitative data to facilitate further research and drug development in this area.
I. The Core Reaction: From this compound to Hepoxilins
The formation of hepoxilins from this compound is a pivotal enzymatic process. While non-enzymatic formation can occur, the stereospecific production of biologically active hepoxilins is primarily enzyme-mediated.[2][4]
Key Enzymes and Mechanism
The primary enzyme responsible for the conversion of arachidonic acid to this compound is 12-lipoxygenase (12-LOX) , also known as ALOX12.[5] Subsequently, certain 12-lipoxygenases exhibit an intrinsic hepoxilin synthase activity , directly converting the this compound intermediate into hepoxilins.[5][6] This dual functionality makes 12-LOX a central player in the hepoxilin biosynthetic pathway.
Another enzyme, epidermal lipoxygenase 3 (ALOXE3) , has been shown to possess hepoxilin synthase activity, particularly in the skin, where it can convert this compound to HxB3.[1][7]
The enzymatic reaction involves an intramolecular rearrangement of the hydroperoxy group in this compound to form an epoxide and a hydroxyl group, yielding the characteristic hydroxy-epoxy-eicosatrienoic acid structure of hepoxilins. The two primary products are hepoxilin A3 and hepoxilin B3, which are stereoisomers.
II. Quantitative Data
Understanding the quantitative aspects of hepoxilin formation and their biological effects is crucial for research and therapeutic development.
Table 1: Hepoxilin Production in Response to Stimuli
| Cell Type/Tissue | Stimulus | Product | Fold Increase/Concentration | Reference |
| H292 Lung Epithelial Cells | P. aeruginosa infection | Hepoxilin A3 | > 5-fold (from 2.6 pg to 14.4 pg) | [8] |
| Rat Pineal Gland | Endogenous | Hepoxilin A3 | Predominantly HxA3 over HxB3 | [2] |
| Human Platelets | Exogenous Arachidonic Acid | Hepoxilins | - | [9] |
Table 2: Dose-Response of Hepoxilins in Biological Assays
| Hepoxilin | Biological Effect | Cell/System | Effective Concentration | Reference |
| Hepoxilin A3 | Inhibition of agonist-induced intracellular Ca2+ rise | Human Neutrophils | ~3 x 10-7 M | [10] |
| Hepoxilin A3 | Chemotaxis | Human Neutrophils | 10-1000 nM | [11] |
| 11(R),12(S)-Hepoxilin A3 | Vasorelaxation | Mouse Mesenteric Arteries | 20.0 ± 5.1% relaxation at 3 µM | [9] |
| 11(S),12(R)-Hepoxilin A3 | Vasorelaxation | Mouse Mesenteric Arteries | 27.8 ± 6.3% relaxation at 3 µM | [9] |
| Hepoxilin A3 | Activation of TRPV1/TRPA1 | Rat Sensory Neurons | 1 µM | [12] |
III. Experimental Protocols
Detailed methodologies are essential for the accurate study of hepoxilin biosynthesis and function.
Hepoxilin Synthase Activity Assay
This protocol is adapted from general lipoxygenase activity assays and studies on hepoxilin formation.[5][14]
Objective: To measure the enzymatic conversion of this compound to hepoxilins.
Materials:
-
Purified recombinant 12-lipoxygenase or cell lysate containing hepoxilin synthase activity.
-
This compound substrate.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Stop solution (e.g., methanol or citric acid).
-
Solid-phase extraction (SPE) cartridges (e.g., C18).
-
HPLC system with a UV detector.
-
LC-MS/MS system for product confirmation.
Procedure:
-
Prepare the this compound substrate solution in an appropriate solvent (e.g., ethanol) and determine its concentration by UV spectroscopy.
-
Pre-incubate the enzyme preparation (purified enzyme or cell lysate) in the reaction buffer at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the this compound substrate to the enzyme mixture.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding the stop solution.
-
Extract the lipid products using solid-phase extraction. Elute with an organic solvent like methanol or ethyl acetate.
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for HPLC analysis.
-
Analyze the products by reverse-phase HPLC, monitoring for the characteristic UV absorbance of hepoxilins.
-
Collect fractions corresponding to hepoxilin peaks and confirm their identity using LC-MS/MS.
Measurement of Intracellular Calcium Mobilization
This protocol is based on standard methods for measuring intracellular calcium changes in response to stimuli.[15][16][17]
Objective: To quantify the effect of hepoxilins on intracellular calcium levels in target cells (e.g., neutrophils).
Materials:
-
Suspension of target cells (e.g., isolated human neutrophils).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Balanced salt solution (BSS) with and without calcium.
-
Hepoxilin A3 or other hepoxilins of interest.
-
Fluorometer or fluorescence microscope equipped for ratiometric imaging.
Procedure:
-
Load the cells with the calcium-sensitive dye by incubating them in BSS containing the dye for 30-60 minutes at room temperature or 37°C.
-
Wash the cells to remove excess extracellular dye.
-
Resuspend the cells in BSS (with or without calcium, depending on the experimental design) and place them in the fluorometer cuvette or on the microscope stage.
-
Record the baseline fluorescence for a few minutes.
-
Add the desired concentration of hepoxilin to the cells and continue recording the fluorescence changes over time.
-
Analyze the data by calculating the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence intensity (for single-wavelength dyes like Fluo-4).
Neutrophil Chemotaxis Assay
This protocol describes a common method for assessing the chemotactic activity of hepoxilins.[18][19][20][21]
Objective: To determine the ability of hepoxilins to induce directed migration of neutrophils.
Materials:
-
Isolated human neutrophils.
-
Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with a 3-5 µm pore size).
-
Assay medium (e.g., HBSS with 0.1% BSA).
-
Hepoxilin A3 or other chemoattractants.
-
Staining solution (e.g., Diff-Quik) or a method for cell quantification (e.g., calcein-AM staining and fluorescence measurement).
Procedure:
-
Place the chemotaxis chamber inserts into the wells of a 24-well plate.
-
Add the assay medium containing the desired concentration of hepoxilin to the lower chamber.
-
Add a suspension of neutrophils in assay medium to the upper chamber of the insert.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 1-2 hours.
-
After incubation, remove the inserts.
-
Fix and stain the membrane of the insert to visualize and count the migrated cells under a microscope. Alternatively, quantify the migrated cells in the lower chamber using a fluorescence-based assay.
-
Calculate the chemotactic index by comparing the number of migrated cells in the presence of hepoxilin to the number of cells that migrated towards the control medium.
IV. Signaling Pathways and Visualizations
Hepoxilins exert their biological effects through intricate signaling pathways. The following diagrams, rendered in DOT language for Graphviz, illustrate the key pathways.
Enzymatic Conversion of this compound to Hepoxilins and Trioxilins
Caption: Biosynthesis of hepoxilins and trioxilins from arachidonic acid.
Proposed Signaling Pathway of Hepoxilin A3 in Neutrophils
Caption: HxA3-induced signaling cascade in neutrophils.
Hepoxilin A3-Mediated Pain Signaling
Caption: Activation of TRPV1 and TRPA1 by HxA3 in pain perception.
Experimental Workflow for Hepoxilin Analysis
Caption: General workflow for the analysis of hepoxilins from biological samples.
V. Conclusion
The enzymatic conversion of this compound to hepoxilins is a key process in the generation of potent lipid mediators that play significant roles in health and disease. This guide has provided a comprehensive overview of the enzymes, mechanisms, quantitative data, and experimental protocols relevant to this pathway. The visualization of the biosynthetic and signaling pathways offers a clear framework for understanding the complex interactions of hepoxilins. Further research, particularly in elucidating the precise kinetics of hepoxilin synthase and identifying specific cell surface receptors, will be crucial for the development of novel therapeutic strategies targeting the hepoxilin pathway for inflammatory and pain-related disorders.
References
- 1. Hepoxilin - Wikipedia [en.wikipedia.org]
- 2. Enzymatic formation of hepoxilins A3 and B3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct cellular sources of hepoxilin A3 and leukotriene B4 are used to coordinate bacterial-induced neutrophil transepithelial migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The hepoxilins and some analogues: a review of their biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rat leukocyte-type 12-lipoxygenase exhibits an intrinsic hepoxilin A3 synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepoxilin A3 synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The hepoxilin connection in the epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepoxilin A3 Facilitates Neutrophilic Breach of Lipoxygenase-expressing Airway Epithelial Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vascular hepoxilin and trioxilins mediate vasorelaxation through TP receptor inhibition in mouse arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor-mediated action of hepoxilin A3 releases diacylglycerol and arachidonic acid from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Lipoxin synthase activity of human platelet 12-lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic analysis of rat 12/15-lipoxygenase enzymes reveals critical role for spinal eLOX3 hepoxilin synthase activity in inflammatory hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hepoxilin-evoked intracellular reorganization of calcium in human neutrophils: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hepoxilin A3 induces changes in cytosolic calcium, intracellular pH and membrane potential in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of Intracellular Ca2+ for Studying GPCR-mediated Lipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. criver.com [criver.com]
- 20. Methods for studying neutrophil chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neutrophil chemotaxis assay for cancer immunotherapy screening - Explicyte Immuno-Oncology [explicyte.com]
The Impact of 12(S)-Hydroxyeicosapentaenoic Acid on Gene Expression: A Technical Guide for Researchers
An In-depth Analysis of 12(S)-HpEPE's Role in Modulating Inflammatory Gene Expression and its Underlying Signaling Pathways
This technical guide provides a comprehensive overview of the effects of 12(S)-hydroperoxyeicosapentaenoic acid (this compound) and its stable metabolite, 12(S)-hydroxyeicosapentaenoic acid (12-HEPE), on gene expression, with a particular focus on their anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of omega-3 fatty acid metabolites.
Introduction to this compound and its Biological Significance
This compound is a hydroperoxy fatty acid derived from the enzymatic oxidation of eicosapentaenoic acid (EPA), an omega-3 polyunsaturated fatty acid. In biological systems, the unstable this compound is rapidly reduced to its more stable hydroxy derivative, 12-HEPE. Recent research has highlighted 12-HEPE as a key mediator of the anti-inflammatory effects of dietary omega-3 fatty acids, particularly in the context of skin inflammation.[1][2] Studies have shown that 12-HEPE is a prominent EPA metabolite in the skin and can alleviate inflammatory conditions such as contact hypersensitivity.[1][2]
Effect of 12-HEPE on Inflammatory Gene Expression
The primary and most well-characterized effect of 12-HEPE on gene expression is the downregulation of key pro-inflammatory chemokines, specifically CXCL1 and CXCL2, in human keratinocytes.[1][2] These chemokines are potent neutrophil chemoattractants and play a crucial role in the amplification of inflammatory responses in the skin.
Quantitative Gene Expression Data
The following table summarizes the quantitative data from in vitro studies on the effect of 12-HEPE on CXCL1 and CXCL2 mRNA expression in the human keratinocyte cell line HaCaT, stimulated with Tumor Necrosis Factor-alpha (TNF-α).
| Gene | Treatment | Concentration | Fold Change vs. Control | Statistical Significance |
| CXCL1 | 12-HEPE | 300 nmol/L | Downregulation | P < 0.05 |
| CXCL2 | 12-HEPE | 300 nmol/L | Downregulation | *P < 0.01 |
Data sourced from Saika et al., 2021, The FASEB Journal.[3]
Experimental Protocols
This section provides a detailed methodology for investigating the effect of 12-HEPE on gene expression in keratinocytes, based on the protocols described in the literature.[3]
Cell Culture and Treatment
-
Cell Line: Human immortalized keratinocytes (HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment:
-
Cells are seeded in appropriate culture plates and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium.
-
Cells are pre-treated with 12-HEPE (300 nmol/L) or vehicle control (0.2% ethanol in DMEM) for 30 minutes.
-
Following pre-treatment, cells are stimulated with human recombinant TNF-α (10 ng/mL) to induce an inflammatory response.
-
Cells are incubated for a further 4 hours before harvesting for RNA extraction.
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Isolation: Total RNA is extracted from the cultured HaCaT cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR:
-
Quantitative real-time PCR is performed using a suitable real-time PCR system.
-
The reaction mixture typically contains cDNA template, forward and reverse primers for the target genes (CXCL1, CXCL2) and a reference gene (e.g., GAPDH), and a SYBR Green or probe-based master mix.
-
Primer Sequences:
-
Human CXCL1 Forward: 5'-CCAAACCGAAGTCATAGCCAC-3'
-
Human CXCL1 Reverse: 5'-GGCATCTTTGCTTCAGGAAC-3'
-
Human CXCL2 Forward: 5'-CTCAAGAATGGGCAGAAAGC-3'
-
Human CXCL2 Reverse: 5'-AGAAACGGATTTGCCATTCA-3'
-
Human GAPDH Forward: 5'-TGCACCACCAACTGCTTAGC-3'
-
Human GAPDH Reverse: 5'-GGCATGGACTGTGGTCATGAG-3'
-
-
Thermal Cycling Conditions: A standard three-step PCR protocol is generally used: denaturation, annealing, and extension. The specific temperatures and durations should be optimized for the primer sets and instrument used.
-
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with GAPDH serving as the endogenous control for normalization. Statistical analysis is performed using appropriate tests, such as the Kruskal-Wallis test followed by Dunn's multiple comparison test.[3]
Signaling Pathways Modulated by 12-HEPE
The anti-inflammatory effects of 12-HEPE on gene expression are mediated through specific signaling pathways. The primary mechanism identified is the activation of the Retinoid X Receptor Alpha (RXRα).
RXRα Activation and Downstream Effects
12-HEPE acts as a ligand for RXRα, a nuclear receptor that plays a critical role in regulating gene transcription.[1][2] Upon binding of 12-HEPE, RXRα is activated and subsequently modulates the expression of its target genes. While the complete downstream signaling cascade is still under investigation, a plausible mechanism involves the interference with pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB). NF-κB is a key regulator of CXCL1 and CXCL2 expression. It is hypothesized that activated RXRα may inhibit the transcriptional activity of NF-κB, leading to the observed downregulation of these chemokines. A related lipid mediator, 12(S)-HETE, has been shown to inhibit NF-κB signaling in keratinocytes, supporting this proposed mechanism.
Caption: Proposed signaling pathway of 12-HEPE in keratinocytes.
Experimental Workflow for Elucidating the Signaling Pathway
The following diagram illustrates a typical experimental workflow to investigate the signaling pathway of 12-HEPE.
Caption: Experimental workflow for studying 12-HEPE's effect on gene expression.
Conclusion and Future Directions
This compound, through its stable metabolite 12-HEPE, demonstrates significant anti-inflammatory potential by downregulating the expression of key pro-inflammatory chemokines in keratinocytes. The activation of RXRα appears to be the central mechanism for this effect, likely involving the subsequent inhibition of the NF-κB signaling pathway. This technical guide provides a foundational understanding and practical protocols for researchers to further explore the therapeutic applications of 12-HEPE and other related lipid mediators in inflammatory skin diseases and other conditions.
Future research should focus on:
-
Elucidating the precise molecular interactions between activated RXRα and the NF-κB pathway.
-
Identifying other potential gene targets of 12-HEPE in keratinocytes and other cell types through genome-wide expression analyses (e.g., RNA-sequencing).
-
Evaluating the in vivo efficacy and safety of topical 12-HEPE formulations in preclinical models of inflammatory skin diseases.
-
Investigating the effects of this compound and 12-HEPE in other immune cells to understand their broader immunomodulatory roles.
References
- 1. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 12(S)-Hydroperoxyeicosapentaenoic Acid [12(S)-HpEPE] in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-Hydroperoxyeicosapentaenoic acid [12(S)-HpEPE] is a critical bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA), through the action of the 12-lipoxygenase (12-LO) enzyme.[1][2] As a hydroperoxy fatty acid, this compound is an intermediate in the biosynthesis of other signaling molecules, including 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE). It has been implicated in various physiological and pathophysiological processes, including inflammation and cardiovascular function. For instance, this compound can inhibit the expression of cyclooxygenase-2 (COX-2) induced by interleukin-1β in human pulmonary microvascular endothelial cells, suggesting potential anti-inflammatory roles.[1][3]
The quantification of this compound in biological samples presents a significant analytical challenge due to its inherent instability. As a hydroperoxide, it is rapidly reduced to its more stable alcohol derivative, 12(S)-HEPE, by ubiquitous cellular peroxidases.[4] Consequently, stringent sample handling and specialized analytical techniques are required for accurate measurement. Often, the more stable 12(S)-HEPE (also referred to as 12-HETE in some contexts, though 12-HETE is derived from arachidonic acid) is measured as a surrogate marker of 12-LO activity. This document provides detailed protocols for the extraction and quantification of this compound, primarily using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and addresses the critical considerations for sample management.
Biosynthetic Pathway of this compound
The formation of this compound begins with the enzymatic oxidation of EPA by 12-lipoxygenase. This hydroperoxide is then subject to further metabolic conversion. The primary routes include reduction to 12(S)-HEPE by glutathione peroxidases or rearrangement to form other bioactive lipids like hepoxilins.[4][5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. 12-HETE and 12-HPETE potently stimulate intracellular release of calcium in intact human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12(S)-HpEPE Extraction from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) is a bioactive lipid mediator derived from eicosapentaenoic acid (EPA) through the action of the 12-lipoxygenase (12-LOX) enzyme. As a hydroperoxy fatty acid, this compound is a relatively unstable intermediate that is rapidly converted to its more stable hydroxyl derivative, 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE), or other downstream metabolites. Emerging research indicates that this compound and its metabolites play crucial roles in various physiological and pathological processes, including inflammation and endothelial cell function.[1] Accurate and reliable quantification of this compound in cell culture systems is essential for elucidating its biological functions and for the development of novel therapeutics targeting the 12-LOX pathway.
This document provides a detailed protocol for the extraction of this compound from cultured cells, optimized to ensure the stability and recovery of this labile analyte. The protocol combines a modified Bligh-Dyer liquid-liquid extraction with solid-phase extraction (SPE) for sample purification, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Biochemical Properties and Signaling
This compound is an intermediate in the 12-lipoxygenase pathway, which is involved in inflammatory responses.[2] The activation of 12-lipoxygenase can be triggered by various stimuli, including inflammatory cytokines.[3] While much of the described signaling is attributed to its more stable downstream product, 12(S)-HETE (derived from arachidonic acid), this compound itself can influence cellular processes. For instance, in endothelial cells, the 12-lipoxygenase pathway and its products have been shown to mediate endothelial dysfunction.[1][4] The pathway can be activated by receptor-mediated signaling, such as through the glycoprotein VI receptor in platelets, involving src-tyrosine kinases and PI3-kinase.[5][6]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Methanol (MeOH) | LC-MS Grade | Fisher Scientific |
| Chloroform (CHCl3) | HPLC Grade | Sigma-Aldrich |
| Water | LC-MS Grade | Fisher Scientific |
| Ethyl Acetate | HPLC Grade | Sigma-Aldrich |
| Hexane | HPLC Grade | Sigma-Aldrich |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific |
| Butylated Hydroxytoluene (BHT) | Analytical Grade | Sigma-Aldrich |
| Triphenylphosphine (TPP) | Analytical Grade | Sigma-Aldrich |
| This compound standard | ≥98% | Cayman Chemical |
| Deuterated this compound (d8-12(S)-HpEPE) | ≥98% | Cayman Chemical |
| C18 Solid-Phase Extraction (SPE) Cartridges | 500 mg, 6 mL | Waters |
| Phosphate Buffered Saline (PBS) | Cell Culture Grade | Gibco |
Protocol 1: Extraction of this compound from Cell Culture
This protocol is a modification of the Bligh-Dyer method, optimized for the extraction of labile hydroperoxy fatty acids.[7][8][9][10][11]
1. Cell Harvesting and Lysis: a. Grow cells to the desired confluency in appropriate culture vessels. b. Aspirate the culture medium. For analysis of secreted this compound, the medium can be collected and processed separately. c. Wash the cell monolayer twice with ice-cold PBS. d. Add 1 mL of ice-cold methanol containing an antioxidant (e.g., 0.005% BHT) directly to the culture plate to quench enzymatic activity and lyse the cells. e. Scrape the cells and transfer the cell lysate to a glass tube. f. Add a deuterated internal standard (e.g., d8-12(S)-HpEPE) to each sample for accurate quantification.
2. Liquid-Liquid Extraction: a. To the 1 mL of methanol lysate, add 2 mL of chloroform. Vortex thoroughly for 1 minute. b. Add 0.8 mL of LC-MS grade water to induce phase separation. Vortex for 1 minute. c. Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers. d. Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
3. Reduction of Hydroperoxide (Optional but Recommended for Stability): a. To stabilize the extracted this compound for analysis, it can be reduced to its more stable hydroxyl form (12(S)-HEPE) by adding a reducing agent like triphenylphosphine (TPP) or sodium borohydride. b. Add a 1.1 molar excess of TPP to the organic extract and incubate for 15 minutes at room temperature.
4. Solvent Evaporation: a. Evaporate the chloroform extract to dryness under a gentle stream of nitrogen. b. Reconstitute the dried lipid extract in a small volume (e.g., 200 µL) of methanol/water (50:50, v/v) for solid-phase extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Purification
This protocol is designed to purify the extracted lipids and concentrate the eicosanoid fraction.[12][13][14][15]
1. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to dry out.
2. Sample Loading: a. Load the reconstituted lipid extract from Protocol 1 onto the conditioned C18 SPE cartridge.
3. Washing: a. Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities. b. Wash the cartridge with 5 mL of hexane to remove non-polar lipids.
4. Elution: a. Elute the this compound (or its reduced form) from the cartridge with 5 mL of ethyl acetate.
5. Final Preparation for LC-MS/MS: a. Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the final sample in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid). c. Transfer the sample to an autosampler vial for LC-MS/MS analysis.
Data Presentation
Table 1: Summary of Extraction and Purification Parameters
| Parameter | Recommended Condition | Purpose |
| Extraction Solvent | Chloroform:Methanol:Water (2:1:0.8, v/v/v) | Efficiently extracts a broad range of lipids. |
| Antioxidant | 0.005% BHT in Methanol | Prevents auto-oxidation of this compound. |
| Internal Standard | Deuterated this compound | Corrects for extraction losses and matrix effects. |
| SPE Sorbent | C18 silica-based | Retains eicosanoids and allows for separation from other lipids. |
| SPE Wash Solvents | 15% Methanol in Water, Hexane | Removes polar and non-polar interferences. |
| SPE Elution Solvent | Ethyl Acetate | Selectively elutes eicosanoids. |
| Final Reconstitution | Initial LC Mobile Phase | Ensures compatibility with the analytical system. |
Visualizations
Diagram 1: Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Diagram 2: Simplified 12-Lipoxygenase Signaling Pathway
Caption: The 12-Lipoxygenase pathway leading to cellular responses.
References
- 1. 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Platelet 12-lipoxygenase activation via glycoprotein VI: involvement of multiple signaling pathways in agonist control of H(P)ETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biochem.wustl.edu [biochem.wustl.edu]
- 8. tabaslab.com [tabaslab.com]
- 9. youtube.com [youtube.com]
- 10. Lipid Extraction/Quantification [bio-protocol.org]
- 11. “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. arborassays.com [arborassays.com]
- 15. serhanlab.bwh.harvard.edu [serhanlab.bwh.harvard.edu]
Application Notes and Protocols: Investigating the Pro-Inflammatory Effects of 12(S)-HpEPE in a Mouse Model of Acute Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid mediators are critical signaling molecules that play a pivotal role in the initiation, regulation, and resolution of inflammation. Among these, the eicosanoids derived from the metabolism of polyunsaturated fatty acids by lipoxygenase (LOX) enzymes are of significant interest. 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) is a hydroperoxy fatty acid produced from eicosapentaenoic acid (EPA) by 12-lipoxygenase (12-LOX). While its downstream and more stable metabolite, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), has been shown to exert pro-inflammatory effects, the specific role of the initial hydroperoxy product, this compound, is less characterized due to its instability.[1][2] Products of 12-LOX activity can induce the expression of pro-inflammatory cytokines such as TNF-α, MCP-1, and IL-6.[3][4]
These application notes provide a detailed framework for studying the in vivo effects of this compound using a zymosan-induced peritonitis mouse model, a well-established method for investigating acute inflammatory responses. The protocols outlined below cover animal procedures, sample collection, and key analytical techniques for quantifying the inflammatory response.
Biosynthesis and Metabolism of this compound
This compound is synthesized from its precursor, eicosapentaenoic acid (EPA), through the action of 12-lipoxygenase (12-LOX). As a hydroperoxide, this compound is a reactive intermediate. It is rapidly reduced by ubiquitous cellular peroxidases, such as glutathione peroxidases, to its more stable alcohol form, 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE).[1] The hydroperoxy group of molecules like HpETEs is believed to be crucial for some of their biological activities, including the activation of secreted phospholipase A2 (sPLA2), which can amplify the inflammatory cascade.[5]
Proposed Pro-Inflammatory Signaling of 12-LOX Products
The activity of 12-LOX and its lipid products are upstream of several pro-inflammatory signaling cascades.[3] These mediators can induce second messenger signaling, including the p38 MAPK/cJun pathway, leading to new gene expression.[3] This ultimately results in the increased production of pro-inflammatory cytokines and chemokines, which recruit immune cells to the site of inflammation, thereby amplifying the response.
Experimental Protocols
Protocol 1: Zymosan-Induced Peritonitis Mouse Model
This protocol describes the induction of acute, sterile inflammation in the mouse peritoneal cavity to assess the pro-inflammatory effects of exogenously administered this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound (stored under argon at -80°C)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Vehicle (e.g., ethanol, diluted in PBS)
-
Isoflurane for anesthesia
-
Sterile syringes and needles (27G)
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, food and water ad libitum) for at least one week before the experiment.
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of Zymosan A in sterile PBS. Sonicate briefly to ensure a uniform suspension.
-
On the day of the experiment, dilute the this compound stock solution to the desired final concentration in a vehicle solution, which is then diluted in sterile PBS. A typical final dose might range from 1-10 µg per mouse. Prepare a vehicle control solution in parallel.
-
-
Experimental Groups (n=6-8 mice per group):
-
Group 1 (Sham): Intraperitoneal (i.p.) injection of sterile PBS.
-
Group 2 (Vehicle Control): i.p. injection of Zymosan + Vehicle.
-
Group 3 (Treatment): i.p. injection of Zymosan + this compound.
-
-
Induction of Peritonitis:
-
Administer this compound solution (or vehicle) via i.p. injection in a volume of 100 µL.
-
30 minutes after the treatment, induce peritonitis by i.p. injection of Zymosan A (typically 0.5-1 mg per mouse) in a 500 µL volume.
-
-
Endpoint: Euthanize mice at a predetermined time point (e.g., 4, 12, or 24 hours) post-zymosan injection to collect samples. A 4-hour time point is often suitable for assessing peak neutrophil infiltration.
Protocol 2: Peritoneal Lavage and Cell Counting
Materials:
-
Ice-cold PBS containing 2 mM EDTA
-
Hemocytometer or automated cell counter
-
Microscope slides and cytocentrifuge
-
Differential staining solution (e.g., Diff-Quik)
Procedure:
-
Following euthanasia, make a small midline incision in the abdominal skin to expose the peritoneal wall.
-
Carefully inject 5 mL of ice-cold PBS-EDTA into the peritoneal cavity using a 23G needle.
-
Gently massage the abdomen for 30-60 seconds to dislodge adherent cells.
-
Withdraw the peritoneal lavage fluid (exudate) using a syringe, aiming to recover as much volume as possible. Keep the samples on ice.
-
Total Cell Count: Determine the total number of leukocytes per mL of lavage fluid using a hemocytometer.
-
Differential Cell Count: Prepare slides by cytocentrifuging 100 µL of the lavage fluid. Stain the slides with a differential stain and count the number of neutrophils, macrophages, and lymphocytes under a light microscope (count at least 200 cells per slide).
Protocol 3: Cytokine and Lipid Mediator Analysis
Procedure:
-
Centrifuge the remaining peritoneal lavage fluid at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Collect the supernatant and store it at -80°C for subsequent analysis.
-
Cytokine Analysis: Measure the concentrations of key pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) in the supernatant using commercially available ELISA kits or multiplex bead-based assays, following the manufacturer's instructions.
-
Lipid Mediator Profiling (Lipidomics):
-
Lipid mediators are highly labile. Process samples quickly and store them appropriately.
-
Perform solid-phase extraction (SPE) on the supernatant to isolate the lipid fraction.[6]
-
Analyze the extracted lipids using an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) system.[6] This allows for the sensitive and specific quantification of this compound, 12(S)-HEPE, and a broad range of other eicosanoids.[6]
-
Data Presentation: Expected Quantitative Outcomes
The following tables represent hypothetical data to illustrate expected outcomes from the described experiments at a 4-hour time point post-zymosan challenge.
Table 1: Peritoneal Leukocyte Infiltration
| Experimental Group | Total Cells (x 10⁶/mL) | Neutrophils (x 10⁶/mL) | Macrophages (x 10⁶/mL) |
|---|---|---|---|
| Sham | 0.5 ± 0.1 | 0.05 ± 0.02 | 0.4 ± 0.1 |
| Zymosan + Vehicle | 8.2 ± 1.5 | 6.5 ± 1.2 | 1.5 ± 0.4 |
| Zymosan + this compound | 11.5 ± 2.1* | 9.8 ± 1.8* | 1.4 ± 0.5 |
Data are presented as Mean ± SEM. *p < 0.05 compared to Zymosan + Vehicle.
Table 2: Pro-Inflammatory Cytokine Levels in Peritoneal Fluid
| Experimental Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |
|---|---|---|---|
| Sham | < 20 | < 15 | < 50 |
| Zymosan + Vehicle | 850 ± 120 | 450 ± 95 | 1200 ± 210 |
| Zymosan + this compound | 1350 ± 180* | 720 ± 110* | 1850 ± 250* |
Data are presented as Mean ± SEM. *p < 0.05 compared to Zymosan + Vehicle.
Table 3: Lipid Mediator Concentrations in Peritoneal Fluid
| Experimental Group | This compound (pg/mL) | 12(S)-HEPE (pg/mL) | Prostaglandin E₂ (pg/mL) |
|---|---|---|---|
| Sham | Not Detected | < 10 | 80 ± 25 |
| Zymosan + Vehicle | 150 ± 45 | 1100 ± 250 | 950 ± 150 |
| Zymosan + this compound | 550 ± 90* | 3500 ± 480* | 1100 ± 180 |
Data are presented as Mean ± SEM. *p < 0.05 compared to Zymosan + Vehicle.
Experimental Workflow Visualization
The entire experimental process, from animal handling to final data analysis, can be summarized in the following workflow.
Summary and Conclusion
The protocols described provide a robust methodology for investigating the in vivo inflammatory effects of this compound. Based on the known actions of the 12-LOX pathway, it is hypothesized that administration of this compound will exacerbate the acute inflammatory response in the zymosan-induced peritonitis model. This would be characterized by increased neutrophil infiltration into the peritoneal cavity and elevated levels of key pro-inflammatory cytokines and chemokines.[3][4] The use of advanced analytical techniques like UHPLC-MS/MS is critical for accurately profiling the lipid mediator landscape and confirming the metabolic fate of the administered this compound.[6] These studies are essential for elucidating the precise role of this reactive lipid intermediate in the complex network of inflammatory signaling and for identifying potential new targets for anti-inflammatory drug development.
References
- 1. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 2. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amplification mechanisms of inflammation: paracrine stimulation of arachidonic acid mobilization by secreted phospholipase A2 is regulated by cytosolic phospholipase A2-derived hydroperoxyeicosatetraenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
Cell-Based Functional Assays for 12(S)-HpEPE: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-hydroperoxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid, or 12(S)-HpEPE, is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of the 12-lipoxygenase (12-LO) enzyme. As a hydroperoxy fatty acid, this compound is a relatively unstable intermediate that is rapidly converted to the more stable hydroxyl derivative, 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE), and other downstream metabolites. These molecules are implicated in a variety of physiological and pathological processes, including inflammation, immune response, and insulin secretion. Understanding the functional effects of this compound is crucial for elucidating its role in health and disease and for the development of novel therapeutics.
This document provides detailed application notes and protocols for a range of cell-based functional assays to characterize the biological activity of this compound. Given that many of the biological effects of this compound are mediated through its conversion to 12(S)-HEPE and subsequent interaction with specific G protein-coupled receptors (GPCRs), assays targeting the downstream effects of its metabolites are also described.
Signaling Pathways of this compound Metabolites
The biological actions of this compound are largely attributed to its downstream metabolite, 12(S)-HEPE (structurally analogous to 12(S)-HETE derived from arachidonic acid). 12(S)-HEPE has been shown to activate at least two G protein-coupled receptors: GPR31 and BLT2.[1] Activation of these receptors initiates downstream signaling cascades that modulate various cellular functions.
Data Presentation: Quantitative Summary of Functional Assays
The following table summarizes quantitative data from functional assays involving 12(S)-HEPE (as a proxy for this compound's downstream effects).
| Assay Type | Ligand | Receptor/Target | Cell Type | Parameter | Value | Reference(s) |
| Receptor Binding | 12(S)-HETE | GPR31 | CHO cells | Kd | 4.8 ± 0.12 nM | [2][3] |
| G Protein Coupling | 12(S)-HETE | GPR31 | CHO cells | EC50 (GTPγS) | 0.28 ± 1.26 nM | [2][3] |
| Calcium Mobilization | 12-HHT | BLT2 | CHO-BLT2 cells | EC50 | 19 nM | [4] |
| Neutrophil Chemotaxis | 12(S)-HETE | N/A | Human Neutrophils | Peak Response | 10 µg/ml | [5] |
| Insulin Secretion | 12(S)-HETE | N/A | Human Islets | Inhibition | 32% reduction at 1 nM | [6] |
| Thromboxane Receptor Binding | 12-HETE | PGH2/TXA2 Receptor | Human Platelets | IC50 | 8 µM | [7] |
Experimental Protocols
Anti-Inflammatory Assay: Inhibition of COX-2 Expression
This assay evaluates the ability of this compound to suppress the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.
Workflow Diagram:
Protocol:
-
Cell Culture: Culture human pulmonary microvascular endothelial cells (HPMECs) or a similar endothelial cell line in appropriate growth medium until they reach 80-90% confluency.
-
Plating: Seed the cells into 6-well plates at a density of 2 x 105 cells per well and allow them to adhere overnight.
-
Pre-treatment: The following day, replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) or vehicle control (ethanol). Incubate for 1 hour.
-
Note: Due to the potential instability of the hydroperoxide group, prepare this compound solutions fresh from a stock stored under inert gas at -80°C.
-
-
Stimulation: Add IL-1β (1 ng/mL) to the wells to induce COX-2 expression.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Lysis:
-
For Western Blot: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
For qPCR: Wash the cells with PBS and extract total RNA using a suitable kit.
-
-
Quantification:
-
Western Blot: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against COX-2 and a loading control (e.g., β-actin or GAPDH). Visualize the bands using a chemiluminescence detection system.
-
qPCR: Synthesize cDNA from the extracted RNA. Perform quantitative real-time PCR using primers specific for COX-2 and a reference gene (e.g., GAPDH).
-
-
Data Analysis: Quantify the band intensities for Western blot or calculate the relative mRNA expression for qPCR. Compare the levels of COX-2 in this compound-treated cells to the IL-1β stimulated control.
Chemotaxis Assay: Neutrophil Migration
This assay measures the ability of this compound or its metabolites to induce the directional migration of neutrophils.
Workflow Diagram:
Protocol:
-
Neutrophil Isolation: Isolate primary human neutrophils from fresh peripheral blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Assay Setup: Use a 96-well chemotaxis chamber (e.g., Boyden chamber) with a polycarbonate membrane (5 µm pore size).
-
Chemoattractant Preparation: Prepare serial dilutions of this compound (e.g., 10-10 to 10-6 M) in serum-free RPMI 1640 medium. Add these solutions to the lower wells of the chamber. Use a known chemoattractant like fMLP (10-8 M) as a positive control and medium alone as a negative control.
-
Cell Seeding: Resuspend the isolated neutrophils in serum-free RPMI 1640 medium at a concentration of 1 x 106 cells/mL. Add 50 µL of the cell suspension to the upper chamber of each well.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Cell Staining and Counting:
-
After incubation, remove the upper chamber.
-
Fix the migrated cells on the lower side of the membrane with methanol and stain with a suitable dye (e.g., Giemsa or DAPI).
-
Count the number of migrated cells in several high-power fields for each well using a microscope.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Plot the number of migrated cells against the concentration of this compound to generate a dose-response curve.
Insulin Secretion Assay
This assay determines the effect of this compound on glucose-stimulated insulin secretion (GSIS) from pancreatic islets.
Workflow Diagram:
Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice or rats by collagenase digestion of the pancreas followed by purification on a density gradient.
-
Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Pre-incubation: Hand-pick islets of similar size and place them in Krebs-Ringer bicarbonate (KRB) buffer containing low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Treatment: Transfer groups of islets (e.g., 5-10 islets per tube) to fresh KRB buffer with low glucose containing different concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control. Incubate for 30-60 minutes.
-
Glucose Stimulation: Replace the treatment solution with KRB buffer containing high glucose (16.7 mM) and the same concentrations of this compound or vehicle. Incubate for 1 hour at 37°C.
-
Sample Collection: At the end of the incubation, collect the supernatant for insulin measurement.
-
Insulin Quantification: Measure the insulin concentration in the supernatants using a commercially available ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the number of islets. Compare the insulin secretion in the presence of this compound to the control to determine its effect on GSIS.
Conclusion
The protocols outlined in this document provide a framework for the functional characterization of this compound in various cell-based systems. Given the central role of its downstream metabolites, particularly 12(S)-HEPE, in mediating its biological effects, these assays are designed to capture the key functional outcomes of the 12-lipoxygenase pathway. Careful consideration of the stability of this compound is essential for obtaining reliable and reproducible data. The quantitative data and detailed methodologies presented here will aid researchers in designing and executing experiments to further elucidate the physiological and pathological roles of this important lipid mediator.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 12(S)-hydroxyheptadeca-5Z, 8E, 10E–trienoic acid is a natural ligand for leukotriene B4 receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of human neutrophil function by monohydroxy-eicosatetraenoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12-Lipoxygenase Products Reduce Insulin Secretion and β-Cell Viability in Human Islets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12-HETE inhibits the binding of PGH2/TXA2 receptor ligands in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analysis of 12(S)-HpEPE in Lipidomics
Introduction
12(S)-hydroperoxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid, or 12(S)-HpEPE, is a critical bioactive lipid mediator derived from the omega-3 fatty acid, eicosapentaenoic acid (EPA).[1] Its synthesis is catalyzed by the enzyme 12-lipoxygenase (12-LO).[1] As an intermediate metabolite, this compound is a precursor to a variety of other signaling lipids, including 12(S)-HETE, hepoxilins, and trioxilins.[2][3] In lipidomics research, the study of this compound is essential for understanding inflammatory processes, cell signaling cascades, and the metabolic fate of omega-3 fatty acids. For instance, this compound has been shown to inhibit the expression of cyclooxygenase-2 (COX-2) induced by interleukin-1β, indicating its potential anti-inflammatory activity.[1][4] This document provides detailed protocols for the extraction, detection, and analysis of this compound from biological samples for researchers in life sciences and drug development.
Biological Significance and Signaling
This compound is positioned at a key juncture in the eicosanoid synthesis pathway. Formed from EPA by 12-lipoxygenase, it can be rapidly reduced by cellular peroxidases to its more stable corresponding alcohol, 12(S)-HETE, or be enzymatically converted to other potent mediators like hepoxilins A4 and B4.[2][3] The downstream product, 12(S)-HETE, is known to be involved in various physiological and pathological processes, including the regulation of platelet activation, cell growth, and inflammation, often acting through pathways like p38 MAPK.[1][5][6] The anti-inflammatory potential of this compound is highlighted by its ability to downregulate pro-inflammatory enzymes like PGHS-2 (COX-2).[4]
Figure 1: Biosynthesis and inhibitory action of this compound.
Quantitative Data and Physicochemical Properties
The accurate identification and quantification of this compound rely on its distinct physicochemical properties.
| Property | Value | Reference |
| Formal Name | 12S-hydroperoxy-5Z,8Z,10E,14Z,17Z-eicosapentaenoic acid | [1] |
| CAS Number | 103239-14-1 | [1] |
| Molecular Formula | C₂₀H₃₀O₄ | [1] |
| Formula Weight | 334.5 g/mol | [1] |
| UV max (λmax) | 237 nm | [1] |
| Purity | ≥96% (Commercially available standard) | [1] |
| Formulation | Typically a solution in ethanol | [1] |
| Storage | -80°C | [1] |
| Stability | ≥ 2 years at -80°C | [1] |
Table 1: Physicochemical properties of this compound.
| Biological Effect | Concentration | Cell Type | Reference |
| Inhibition of IL-1β-induced COX-2 levels | 0.3 and 1 µM | Human Pulmonary Microvascular Endothelial Cells (HPMECs) | [1] |
Table 2: Example of quantitative biological activity of this compound.
Experimental Protocols
Protocol 1: Lipid Extraction from Biological Samples
This protocol details the solid-phase extraction (SPE) of this compound and other eicosanoids from biological matrices like plasma, serum, or tissue homogenates. The method is adapted from standard eicosanoid extraction procedures.[7][8]
Materials:
-
C18 Solid-Phase Extraction (SPE) Cartridges
-
Biological sample (plasma, serum, etc.)
-
Internal Standard: Deuterated this compound or other suitable eicosanoid standard
-
2M Hydrochloric Acid (HCl)
-
Methanol, Ethanol, Ethyl Acetate, Hexane (HPLC grade)
-
Deionized Water
-
Nitrogen gas evaporator or centrifugal vacuum evaporator (SpeedVac™)
-
Vortex mixer and centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen biological samples on ice.
-
For plasma or serum, add ethanol to a final concentration of 15% to precipitate proteins.[7]
-
Vortex and centrifuge at 2,500 x g for 5 minutes to pellet the precipitate.
-
Transfer the supernatant to a new tube.
-
Spike the sample with a known amount of deuterated internal standard to allow for quantification and extraction efficiency calculation.[8]
-
-
Sample Acidification:
-
Acidify the sample to a pH of ~3.5 by adding 2M HCl.[7] This step is critical for protonating the carboxylic acid group of the eicosanoids, allowing them to bind to the C18 stationary phase.
-
Incubate on ice for 15 minutes.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge sequentially with 20 mL of ethanol and 20 mL of deionized water.[7] Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Apply the acidified sample to the conditioned C18 cartridge.
-
Maintain a slow flow rate of approximately 0.5 mL/minute, using a slight positive pressure if necessary.[7]
-
-
Washing:
-
Elution:
-
Elute the this compound and other eicosanoids from the cartridge with 10 mL of ethyl acetate.[7] Collect the eluate in a clean glass tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen or using a centrifugal vacuum evaporator.[7]
-
Reconstitute the dried lipid extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., Methanol/Water/Acetic Acid mixture).
-
Store the final sample at -80°C until analysis to prevent degradation.[8]
-
Figure 2: Solid-Phase Extraction (SPE) workflow for this compound.
Protocol 2: LC-MS/MS Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of eicosanoids.[9]
Instrumentation & Conditions:
-
HPLC System: A system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap) equipped with an electrospray ionization (ESI) source.[10]
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Acetic Acid or Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% Acetic Acid or Formic Acid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Gradient: A suitable gradient must be developed to separate this compound from its isomers. An example gradient starts at 30% B, increases to 95% B over 15 minutes, holds for 5 minutes, and then re-equilibrates.
-
Ionization Mode: ESI in negative mode is typically used for eicosanoids due to the ionizable carboxylic acid group.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments. This involves monitoring a specific precursor-to-product ion transition for both the analyte and the deuterated internal standard, ensuring high selectivity and sensitivity.[11]
Procedure:
-
Standard Curve Preparation: Prepare a series of calibration standards of this compound at known concentrations (e.g., 0.1 to 100 ng/mL) in the reconstitution solvent.[8] Each standard should contain the same fixed concentration of the internal standard as the samples.
-
Sample Injection: Inject the reconstituted samples and calibration standards onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode. The specific mass transitions for this compound and its internal standard must be determined by direct infusion of the pure compounds. For this compound (C₂₀H₃₀O₄, FW 334.5), the precursor ion [M-H]⁻ would be m/z 333.2. Product ions would result from fragmentation of the hydroperoxy group and carbon backbone.
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each sample and standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards. A linear regression is applied to the curve.[8]
-
Determine the concentration of this compound in the biological samples by interpolating their peak area ratios from the standard curve.
-
References
- 1. caymanchem.com [caymanchem.com]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Formation of hepoxilin A4, B4 and the corresponding trioxilins from 12(S)-hydroperoxy-5,8,10,14,17-icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 12S-hydroxyeicosatetraenoic acid plays a central role in the regulation of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arborassays.com [arborassays.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 10. Comprehensive lipidomics analysis of bioactive lipids in complex regulatory networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted quantitative analysis of eicosanoid lipids in biological samples using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12(S)-HpEPE in Anti-Inflammatory Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary component of the healing process, chronic inflammation can contribute to a variety of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. The resolution of inflammation is an active process mediated by a class of molecules known as specialized pro-resolving mediators (SPMs). Among the precursors to these mediators are hydroperoxy fatty acids derived from polyunsaturated fatty acids. 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) is a key intermediate metabolite derived from the enzymatic oxidation of eicosapentaenoic acid (EPA) by 12-lipoxygenase (12-LOX). Emerging evidence suggests that this compound and its downstream metabolites possess anti-inflammatory properties, making them attractive targets for the development of novel anti-inflammatory therapeutics.
These application notes provide an overview of the role of this compound in inflammation and detailed protocols for assessing its anti-inflammatory potential in both in vitro and in vivo models.
Mechanism of Action and Signaling Pathways
This compound is rapidly converted to its more stable hydroxyl derivative, 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE), which is believed to mediate many of its biological effects. The anti-inflammatory actions of the this compound metabolic pathway are thought to involve the modulation of key inflammatory signaling cascades.
One of the proposed mechanisms is the downregulation of pro-inflammatory enzymes such as prostaglandin-endoperoxide synthase 2 (PGHS-2), also known as cyclooxygenase-2 (COX-2).[1] This inhibition of COX-2 can lead to a reduction in the production of pro-inflammatory prostaglandins. This effect is reportedly mediated, at least in part, through the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1]
Furthermore, downstream metabolites of this compound, such as 12-HEPE, have been shown to suppress the expression of neutrophil chemoattractants, including CXCL1 and CXCL2.[2] This suggests that this compound and its derivatives can attenuate the recruitment of immune cells to the site of inflammation. The activation of stress-activated protein kinases like p38 and JNK by 12(S)-HETE, a related metabolite, further points to the involvement of MAPK pathways in the cellular response to these lipid mediators.[3]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ω3 fatty acid metabolite, 12-hydroxyeicosapentaenoic acid, alleviates contact hypersensitivity by downregulation of CXCL1 and CXCL2 gene expression in keratinocytes via retinoid X receptor α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of 12-lipoxygenase in proinflammatory cytokine-mediated beta cell toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 12(S)-HpEPE Treatment of Cultured Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-hydroperoxy-5Z,8Z,10E,14Z-eicosapentaenoic acid (12(S)-HpEPE) is a lipoxygenase product derived from eicosapentaenoic acid (EPA). Emerging evidence suggests that this compound possesses anti-inflammatory properties, making it a molecule of interest in the study and potential treatment of inflammatory diseases. Macrophages, as key regulators of the immune response, are central to the initiation and resolution of inflammation. Understanding the effects of this compound on macrophage function is therefore critical for elucidating its therapeutic potential.
These application notes provide a detailed protocol for the treatment of cultured macrophages with this compound, including methods for cell culture, treatment, and subsequent analysis of key macrophage functions such as phagocytosis and cytokine production. Furthermore, a putative signaling pathway for this compound in macrophages is presented.
Data Presentation
The following tables are provided as templates for organizing and presenting quantitative data obtained from the described experiments.
Table 1: Dose-Response Effect of this compound on Macrophage Phagocytosis
| This compound Concentration (µM) | Phagocytic Index (%) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control (e.g., 0.1% Ethanol) | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 25 | |||
| 50 |
Table 2: Effect of this compound on Cytokine Secretion by LPS-Stimulated Macrophages
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle Control | |||
| LPS (100 ng/mL) | |||
| LPS + this compound (1 µM) | |||
| LPS + this compound (10 µM) | |||
| LPS + this compound (25 µM) |
Table 3: Effect of this compound on NF-κB and PPARγ Activation
| Treatment | p-p65/p65 Ratio (Fold Change) | PPARγ Expression (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| LPS (100 ng/mL) | ||
| LPS + this compound (10 µM) | ||
| This compound (10 µM) |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This compound is a lipid that requires careful handling to maintain its bioactivity.
-
Reconstitution : this compound is typically supplied in an organic solvent. If provided as a solid, reconstitute in an ethanol to a stock concentration of 1-10 mM.
-
Storage : Store the stock solution at -80°C under an inert gas (e.g., argon) to prevent oxidation.
-
Working Solution : On the day of the experiment, dilute the stock solution in pre-warmed cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Protocol 2: Macrophage Culture and Differentiation
This protocol describes the differentiation of human THP-1 monocytes into macrophage-like cells.
-
Cell Line : Human monocytic cell line THP-1.
-
Culture Medium : RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Differentiation :
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a T-75 flask.
-
To induce differentiation into macrophages, add phorbol 12-myristate 13-acetate (PMA) to the culture medium at a final concentration of 100 ng/mL.
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will become adherent.
-
After the differentiation period, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free culture medium.
-
Allow the cells to rest for at least 24 hours before proceeding with this compound treatment.
-
Protocol 3: this compound Treatment of Macrophages
-
Cell Seeding : Seed the differentiated THP-1 macrophages in appropriate culture plates (e.g., 24-well plates for phagocytosis assay, 6-well plates for protein extraction) at a density of 2 x 10^5 cells/well. Allow the cells to adhere overnight.
-
Preparation of Treatment Media : Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control containing the same final concentration of ethanol as the highest this compound concentration.
-
Cell Treatment :
-
For anti-inflammatory assays, pre-treat the macrophages with the this compound-containing media or vehicle control for 1-2 hours.
-
Following pre-treatment, add the inflammatory stimulus (e.g., lipopolysaccharide (LPS) at 100 ng/mL) to the wells (except for the unstimulated control).
-
Incubate the cells for the desired period (e.g., 6-24 hours for cytokine analysis, 15-60 minutes for signaling pathway analysis).
-
Protocol 4: Phagocytosis Assay using Fluorescent Beads[1]
This assay quantifies the phagocytic capacity of macrophages.
-
Reagents :
-
Fluorescently labeled latex beads (e.g., FluoSpheres™, 1 µm, yellow-green fluorescent).
-
Phosphate-buffered saline (PBS).
-
Trypan Blue solution (0.4%).
-
-
Procedure :
-
Treat macrophages with this compound as described in Protocol 3.
-
After the treatment period, add the fluorescent beads to each well at a concentration of approximately 10-50 beads per cell.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Gently wash the cells three times with cold PBS to remove non-ingested beads.
-
To quench the fluorescence of beads attached to the outer cell membrane, add 100 µL of Trypan Blue solution to each well for 1-2 minutes.
-
Aspirate the Trypan Blue and wash the cells twice with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer.
-
-
Quantification :
-
Microscopy : Count the number of cells containing fluorescent beads and the total number of cells in several random fields of view. The phagocytic index is calculated as (number of phagocytosing cells / total number of cells) x 100%.
-
Flow Cytometry : Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.
-
Protocol 5: Cytokine Quantification by ELISA
This protocol measures the concentration of secreted cytokines in the cell culture supernatant.
-
Sample Collection : After treating the macrophages as described in Protocol 3, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
ELISA Procedure :
-
Use commercially available ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10).
-
Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.
-
-
-
Data Analysis : Calculate the cytokine concentrations in the samples by comparing their absorbance values to the standard curve.
Protocol 6: Western Blot Analysis for NF-κB and PPARγ Activation
This protocol assesses the activation of key signaling proteins.
-
Protein Extraction :
-
Treat macrophages in 6-well plates as described in Protocol 3.
-
After the desired incubation time (e.g., 15-60 minutes for NF-κB phosphorylation, 6-24 hours for PPARγ expression), wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting :
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, PPARγ, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry : Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
Mandatory Visualization
Caption: Putative signaling pathway of this compound in macrophages.
Caption: Experimental workflow for this compound treatment of macrophages.
Application Notes & Protocols: In Vivo Delivery of 12(S)-HpEPE
Audience: Researchers, scientists, and drug development professionals.
Introduction
12(S)-hydroperoxyeicosapentaenoic acid, or 12(S)-HpEPE, is a bioactive lipid metabolite derived from eicosapentaenoic acid (EPA) via the 12-lipoxygenase (12-LOX) pathway. In biological systems, the hydroperoxy group of this compound is rapidly reduced by peroxidases to a more stable hydroxyl group, forming 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE).[1] Due to this rapid conversion, 12(S)-HETE is the primary effector molecule studied to understand the downstream biological activities of this pathway.
These application notes provide detailed methods and protocols for the in vivo delivery of these eicosanoids. Given the instability of this compound and the prevalence of research on its stable analog, the following protocols are focused on the delivery of 12(S)-HETE, which serves as a robust proxy for studying the biological effects of the 12-LOX pathway in vivo. The methods described are applicable to both compounds due to their structural similarity as lipophilic molecules.
Signaling Pathways of 12(S)-HETE
12(S)-HETE exerts its biological effects by interacting with several cell surface and intracellular receptors, activating complex signaling cascades.
Primary Receptor: GPR31
The principal receptor for 12(S)-HETE is G protein-coupled receptor 31 (GPR31), which binds 12(S)-HETE with high affinity and stereospecificity.[2] GPR31 is coupled to the Gαi/o family of G proteins.[1] Ligand binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.[1] This initiates several downstream pathways critical in cell proliferation, migration, and survival, particularly in the context of cancer and thrombosis.[2][3][4]
Key downstream cascades activated by the 12(S)-HETE/GPR31 axis include:
-
MEK-ERK1/2 Pathway: Promotes cell proliferation and growth.[2]
-
NF-κB Pathway: A central regulator of inflammation, cell survival, and immune responses.[2][4]
-
PI3K/Akt Pathway: Crucial for cell survival and proliferation.[1][5]
-
p38 MAPK Pathway: Involved in cellular responses to stress and inflammation.[3]
Other Receptors
-
Leukotriene B4 Receptor 2 (BLT2): 12(S)-HETE can also bind to and activate BLT2, a lower-affinity receptor, contributing to inflammatory responses and hypertension.[2][6]
-
Transient Receptor Potential Vanilloid 1 (TRPV1): In endothelial cells, 12(S)-HETE can activate the intracellular cation channel TRPV1, leading to mitochondrial dysfunction, a mechanism implicated in diabetic vascular pathology.[7]
In Vivo Delivery Methods and Quantitative Data
The lipophilic nature of 12(S)-HETE presents a challenge for in vivo delivery, requiring careful formulation to ensure solubility and bioavailability. The choice of delivery method depends on the experimental goal, such as achieving systemic exposure versus localized effects.
Common Delivery Methods
-
Systemic Administration (Intraperitoneal/Intravenous): This is the most common method for studying systemic effects. 12(S)-HETE is first dissolved in a small amount of an organic solvent (e.g., ethanol, DMSO) and then diluted in a sterile aqueous carrier like saline or phosphate-buffered saline (PBS) for injection.
-
Continuous Delivery (Osmotic Minipumps): For long-term studies requiring constant exposure, subcutaneous implantation of osmotic minipumps loaded with a 12(S)-HETE solution provides continuous and controlled release.[7]
-
Topical Administration: For localized effects, such as in ophthalmology, direct topical application of a formulated 12(S)-HETE solution can be effective.[8]
-
Lipid Nanoparticles (LNPs): While not yet widely reported for 12(S)-HETE, LNPs are an advanced delivery platform used for other lipids and nucleic acids.[9][10][11] They can improve solubility, stability, and potentially target specific tissues.
Summary of In Vivo Administration Data
| Animal Model | Delivery Method | Dose | Vehicle/Formulation | Application/Key Finding | Reference |
| Rabbit | Topical (eye) | 1, 10, and 50 µg (single dose) | Not specified | 12(R)-HETE isomer lowered intraocular pressure; 12(S)-HETE had no effect at doses up to 5 µg. | [8] |
| Mouse | Osmotic Minipump (subcutaneous) | 1 mg/kg/day | Not specified | Used for assessing the role of 12(S)-HETE in neointima formation after arterial injury. | [7] |
| Mouse | Intraperitoneal (IP) Injection | General range: 1-10 mg/kg | Ethanol or DMSO in saline/PBS | Standard method for assessing systemic effects of lipids on metabolism or inflammation. | [12] |
| Mouse Arteries (ex vivo) | Direct application to tissue bath | 100 nM | Not specified | Enhanced angiotensin II-induced arterial constriction. | [6] |
Experimental Protocols
This section provides a detailed protocol for the most common in vivo application: preparing and administering 12(S)-HETE via intraperitoneal injection in mice.
Protocol: Preparation and IP Administration of 12(S)-HETE in Mice
This protocol describes the preparation of a 12(S)-HETE solution for injection to achieve a target dose of 5 mg/kg in a 25g mouse. Adjust volumes accordingly based on actual animal weight and desired dose.
Materials:
-
12(S)-HETE (lyophilized powder or in solvent)
-
Anhydrous Ethanol (200 proof, molecular biology grade)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline
-
Sterile, low-adhesion microcentrifuge tubes
-
Sterile insulin syringes (28-30 gauge)
-
Vortex mixer
Methodology:
-
Reconstitution of 12(S)-HETE:
-
If starting with a lyophilized powder, reconstitute it in anhydrous ethanol to create a concentrated stock solution (e.g., 1-10 mg/mL). For example, dissolve 1 mg of 12(S)-HETE in 100 µL of ethanol to make a 10 mg/mL stock.
-
Vortex thoroughly until completely dissolved. Store stock solutions under argon or nitrogen at -80°C to prevent oxidation.
-
-
Calculation of Injection Volume:
-
Target Dose: 5 mg/kg
-
Animal Weight: 25 g (0.025 kg)
-
Total Dose per Animal: 5 mg/kg * 0.025 kg = 0.125 mg
-
Injection Volume: Assume a final injection volume of 100 µL for a 25g mouse (a common volume for IP injections).
-
Required Final Concentration: 0.125 mg / 0.1 mL = 1.25 mg/mL
-
-
Preparation of Final Injection Solution (for one 25g mouse):
-
CRITICAL: To prevent precipitation, the final concentration of ethanol in the injection solution should be kept low (typically ≤10%).
-
From the 10 mg/mL stock, calculate the volume needed for one mouse: 0.125 mg / 10 mg/mL = 0.0125 mL (12.5 µL).
-
In a sterile microcentrifuge tube, add 12.5 µL of the 10 mg/mL 12(S)-HETE stock solution.
-
Add 87.5 µL of sterile saline or PBS to the tube.
-
Vortex immediately and vigorously for 30-60 seconds to ensure the lipid is finely dispersed. The solution may appear slightly cloudy. Prepare this solution immediately before injection to minimize precipitation.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution with the same final concentration of ethanol as the treatment solution.
-
For the example above, mix 12.5 µL of anhydrous ethanol with 87.5 µL of sterile saline/PBS.
-
-
Intraperitoneal (IP) Administration:
-
Properly restrain the mouse.
-
Locate the injection site in the lower left or right quadrant of the abdomen.
-
Insert the needle at a 15-20 degree angle, bevel up, to avoid puncturing internal organs.
-
Aspirate slightly to ensure the needle is not in a blood vessel or organ.
-
Inject the 100 µL of the 12(S)-HETE solution or vehicle control smoothly.
-
Monitor the animal post-injection according to institutional animal care and use committee (IACUC) guidelines.
-
References
- 1. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR31 - Wikipedia [en.wikipedia.org]
- 3. Lipid Receptor GPR31 (G-Protein–Coupled Receptor 31) Regulates Platelet Reactivity and Thrombosis Without Affecting Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12(R)-hydroxyeicosatetraenoic acid, an endogenous corneal arachidonate metabolite, lowers intraocular pressure in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic in vivo delivery of gene editing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo hematopoietic stem cell modification by mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Allergen-specific mRNA–lipid nanoparticle therapy for prevention and treatment of experimental allergy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jove.com [jove.com]
Application Notes and Protocols for Measuring 12(S)-HpEPE-Induced Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) is a bioactive lipid mediator derived from the oxygenation of eicosapentaenoic acid (EPA) by the 12-lipoxygenase (12-LOX) enzyme. As an intermediate in the 12-LOX pathway, this compound can be further metabolized to other signaling molecules, including 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE) and hepoxilins.[1] Emerging evidence indicates that this compound and its metabolites play crucial roles in a variety of physiological and pathophysiological processes, including inflammation and cellular signaling. A key aspect of their biological activity is the ability to induce a rapid increase in intracellular calcium concentration ([Ca²⁺]i), a ubiquitous second messenger that governs a multitude of cellular functions.
This document provides detailed application notes and protocols for measuring this compound-induced calcium influx. It is designed to guide researchers, scientists, and drug development professionals in designing and executing robust experiments to investigate the effects of this lipid mediator on intracellular calcium signaling.
Signaling Pathways of this compound-Induced Calcium Influx
This compound can induce calcium influx through at least two distinct, yet potentially interconnected, signaling pathways: direct activation of Transient Receptor Potential (TRP) channels and indirect activation via its conversion to metabolites that act on G-protein coupled receptors (GPCRs).
Direct Activation of TRPV1 Channels
This compound is an endogenous ligand for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel.[2][3] Binding of this compound to TRPV1 induces a conformational change in the channel, leading to its opening and a direct influx of extracellular calcium into the cell. This mechanism provides a rapid and direct route for this compound to elevate intracellular calcium levels.
Metabolite-Mediated GPCR Activation
This compound is readily converted to 12(S)-HETE and hepoxilins by cellular enzymes.[4][5] These metabolites can then act on specific GPCRs to trigger calcium mobilization.
-
12(S)-HETE Pathway: 12(S)-HETE has been shown to activate the leukotriene B4 receptor 2 (BLT2) and the orphan receptor GPR31.[6][7] Activation of these Gq-coupled GPCRs leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.
-
Hepoxilin Pathway: Hepoxilins can mobilize calcium from intracellular stores through a pertussis toxin-sensitive mechanism, which is indicative of signaling through a Gi-coupled GPCR.[8][9] This also leads to an increase in cytosolic calcium.
Experimental Protocols
The following protocols provide detailed methodologies for measuring this compound-induced calcium influx in cultured cells. The two primary methods described are fluorescence plate reader-based assays for high-throughput screening and confocal microscopy for single-cell resolution.
Protocol 1: High-Throughput Calcium Influx Assay Using a Fluorescence Plate Reader
This protocol is suitable for screening the effects of this compound and potential inhibitors in a multi-well plate format.
Materials:
-
Adherent cell line of interest (e.g., HEK293T, SH-SY5Y)
-
96-well black, clear-bottom tissue culture plates
-
This compound stock solution (in ethanol or DMSO)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (Assay Buffer)
-
Probenecid (optional, to prevent dye leakage)
-
Fluorescence plate reader with an injection module
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified incubator with 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading solution of the chosen calcium indicator. For Fluo-4 AM, a final concentration of 2-5 µM is typical. To aid in solubilization, first, dissolve the Fluo-4 AM in a small amount of DMSO, then dilute it in Assay Buffer containing 0.02% Pluronic F-127.
-
Remove the culture medium from the cells and add 100 µL of the loading solution to each well.
-
Incubate for 30-60 minutes at 37°C or room temperature, protected from light.
-
-
Washing:
-
Gently aspirate the loading solution.
-
Wash the cells twice with 200 µL of Assay Buffer. If using, include probenecid (e.g., 2.5 mM) in the wash and subsequent steps.
-
-
Equilibration:
-
Add 100 µL of Assay Buffer to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light, to allow for complete de-esterification of the AM ester.
-
-
Measurement:
-
Set the fluorescence plate reader to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Record a stable baseline fluorescence for 30-60 seconds.
-
Inject the desired concentration of this compound (or vehicle control) into the wells. A typical starting concentration range for this compound is 10 nM to 10 µM.
-
Continue to record the fluorescence intensity kinetically for 2-5 minutes to capture the peak response and subsequent decay.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the fluorescence at a given time (F) to the initial baseline fluorescence (F₀), i.e., ΔF/F₀ = (F - F₀) / F₀.
-
The peak response for each concentration can be used to generate a dose-response curve.
-
| Parameter | Recommended Value |
| Cell Seeding Density | 20,000 - 50,000 cells/well |
| Fluo-4 AM Concentration | 2 - 5 µM |
| Loading Time | 30 - 60 minutes |
| This compound Concentration | 10 nM - 10 µM |
| Kinetic Read Time | 2 - 5 minutes |
Protocol 2: Single-Cell Calcium Imaging Using Confocal Microscopy
This protocol allows for the visualization and quantification of calcium influx in individual cells, providing spatial and temporal resolution.
Materials:
-
Cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay Buffer (HBSS with 20 mM HEPES)
-
Confocal laser scanning microscope with a perfusion system
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed cells on glass-bottom dishes or coverslips to achieve 50-70% confluency.
-
Load cells with a fluorescent calcium indicator as described in Protocol 1.
-
-
Microscopy Setup:
-
Mount the dish or coverslip onto the stage of the confocal microscope.
-
If using a perfusion system, ensure the inlet and outlet are correctly positioned.
-
Set the microscope to acquire images at the appropriate excitation and emission wavelengths for the chosen dye. Use the lowest laser power necessary to obtain a good signal-to-noise ratio to minimize phototoxicity and photobleaching.
-
-
Image Acquisition:
-
Begin acquiring a time-lapse series of images, capturing a stable baseline for at least 1 minute.
-
Introduce the Assay Buffer containing the desired concentration of this compound via the perfusion system.
-
Continue acquiring images for several minutes to record the calcium response.
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual cells in the image series.
-
Measure the average fluorescence intensity within each ROI for each time point.
-
Calculate the change in fluorescence over time, typically as ΔF/F₀.
-
The amplitude, duration, and frequency of calcium transients can be quantified.
-
| Parameter | Recommended Value |
| Cell Confluency | 50 - 70% |
| Fura-2 AM Concentration (for ratiometric imaging) | 2 - 5 µM |
| Image Acquisition Rate | 0.5 - 2 frames per second |
| This compound Concentration | 10 nM - 10 µM |
| Total Imaging Time | 5 - 10 minutes |
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clearly structured tables for easy comparison. An example is provided below.
Table 1: Example Data Summary for this compound-Induced Calcium Influx
| Compound | Concentration (µM) | Peak ΔF/F₀ (Mean ± SEM) | Time to Peak (seconds) |
| Vehicle Control | - | 0.1 ± 0.02 | N/A |
| This compound | 0.1 | 0.8 ± 0.05 | 45 ± 5 |
| This compound | 1 | 2.5 ± 0.2 | 30 ± 3 |
| This compound | 10 | 4.1 ± 0.3 | 20 ± 2 |
| This compound + TRPV1 Antagonist | 10 | 1.5 ± 0.1 | 35 ± 4 |
| This compound + PLC Inhibitor | 10 | 2.8 ± 0.2 | 25 ± 3 |
By using specific pharmacological inhibitors, such as TRPV1 antagonists or PLC inhibitors, it is possible to dissect the relative contributions of the different signaling pathways to the overall calcium response induced by this compound. The protocols and information provided herein offer a robust framework for investigating the intricate role of this compound in calcium signaling, which is essential for understanding its function in health and disease and for the development of novel therapeutics.
References
- 1. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12-Lipoxygenase-derived eicosanoids protect against myocardial ischemia/reperfusion injury via activation of neuronal TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 5. Formation of hepoxilin A4, B4 and the corresponding trioxilins from 12(S)-hydroperoxy-5,8,10,14,17-icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling the role of 12- and 20-HETE in cardiac pathophysiology: G-protein coupled receptors, pharmacological inhibitors and transgenic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepoxilin A3 inhibits the rise in free intracellular calcium evoked by formyl-methionyl-leucyl-phenylalanine, platelet-activating factor and leukotriene B4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepoxilin A3 induces changes in cytosolic calcium, intracellular pH and membrane potential in human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12(S)-HpEPE in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-hydroperoxyeicosapentaenoic acid, or 12(S)-HpEPE, is a bioactive lipid mediator derived from eicosapentaenoic acid (EPA) through the action of the 12-lipoxygenase (12-LOX) enzyme. As an intermediate in the 12-LOX pathway, this compound is a precursor to other signaling molecules, including 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE) and hepoxilins. In the central nervous system (CNS), this pathway is increasingly recognized for its role in modulating neuroinflammation, oxidative stress, and neuronal signaling. Consequently, this compound and its metabolites are of significant interest in the study of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in the context of ischemic brain injury.
These application notes provide an overview of the role of this compound in neuroscience research models, along with detailed protocols for its use in both in vitro and in vivo settings.
Data Presentation: Quantitative Data Summary
Due to the inherent instability of this compound, much of the available quantitative research has been conducted using its more stable downstream metabolite, 12(S)-HETE. The following tables summarize typical concentrations and dosages used in neuroscience research, which can serve as a starting point for studies involving this compound, with the understanding that optimization will be necessary.
Table 1: In Vitro Experimental Parameters for 12-LOX Metabolites in Neuronal Cell Models
| Cell Type | Compound | Concentration Range | Incubation Time | Measured Effect | Reference |
| Primary Cortical Neurons | 12(S)-HETE | 0.1 - 10 µM | 24 - 48 hours | Increased PPARγ transcriptional activity; Neuroprotection against Aβ-induced apoptosis. | [1][2] |
| SH-SY5Y Neuroblastoma | 12(S)-HETE | 1 - 25 µM | 24 hours | Modulation of apoptosis-related proteins (c-Jun). | [3] |
| Primary Microglia | LPS (for inflammation) | 100 ng/mL - 1 µg/mL | 6 - 24 hours | Increased pro-inflammatory cytokine release (TNF-α, IL-6). | [4] |
| PC12 Cells | Aβ₂₅₋₃₅ | 10 - 50 µM | 24 hours | Increased apoptosis and ROS production. | [5] |
| Primary Hippocampal Neurons | H₂O₂ | 100 - 200 µM | 4 - 24 hours | Decreased cell viability and increased oxidative stress. | [5] |
Table 2: In Vivo Experimental Parameters for 12-LOX Metabolites in Rodent Models
| Animal Model | Compound | Administration Route | Dosage Range | Study Duration | Measured Effect | Reference |
| Rat (Ischemic Stroke) | 12(S)-HETE | Intracerebroventricular (ICV) | 10 - 20 µg | 24 hours | Increased PPARγ activation; Reduced infarct volume. | [6] |
| Mouse (Alzheimer's Disease Model) | 12/15-LOX inhibitor (PD146176) | Oral gavage | 10 mg/kg/day | 3 months | Reduced Aβ plaques and tau pathology. | [3] |
| Rat (Inflammatory Pain) | This compound, 12(S)-HETE | Intrathecal (IT) | 1 - 10 nmol | Acute (hours) | Evoked tactile allodynia. | [6] |
| Mouse (Neuroinflammation) | Liproxstatin-1 (ferroptosis inhibitor) | Intravenous (IV) | 1 mg/kg | Daily | Reduced lipid peroxidation and cell death. | [1] |
Signaling Pathways and Experimental Workflows
12-LOX Signaling Pathway in Neuroinflammation
This compound is a key intermediate in the 12-lipoxygenase pathway, which is implicated in neuroinflammatory processes. Upon cellular stress or injury, EPA is released from membrane phospholipids and is metabolized by 12-LOX to form this compound. This unstable hydroperoxide can then be reduced to the more stable alcohol 12(S)-HEPE or converted to other bioactive lipids. These molecules can act on various cellular targets, including peroxisome proliferator-activated receptor-gamma (PPARγ), to modulate the expression of inflammatory genes.
Experimental Workflow for Studying this compound in Primary Neuronal Cultures
This workflow outlines the key steps for investigating the effects of this compound on primary neurons, from culture preparation to downstream analysis.
Experimental Protocols
Protocol 1: Preparation and Handling of this compound for In Vitro Assays
Note: this compound is a hydroperoxide and is inherently unstable. It is sensitive to heat, light, and auto-oxidation. All procedures should be performed on ice and with minimal exposure to air and light.
Materials:
-
This compound standard (stored at -80°C under argon)
-
Anhydrous ethanol or DMSO
-
Cell culture medium (e.g., Neurobasal medium)
-
Argon gas
Procedure:
-
Reconstitution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Under a stream of argon gas, reconstitute the this compound in a small volume of anhydrous ethanol or DMSO to create a high-concentration stock solution (e.g., 1-10 mM).
-
Mix gently by vortexing for a few seconds.
-
-
Storage of Stock Solution:
-
Aliquot the stock solution into small, amber glass vials.
-
Flush the headspace of each vial with argon gas before sealing.
-
Store at -80°C for short-term use (up to 1-2 weeks). For longer storage, fresh preparation is recommended.
-
-
Preparation of Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution on ice.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium to the desired final concentration immediately before adding to the cells.
-
It is crucial to perform serial dilutions in the culture medium to minimize the final concentration of the organic solvent (typically <0.1%).
-
-
Application to Cells:
-
Gently add the working solution of this compound to the cell cultures.
-
Mix by gently swirling the plate or dish.
-
Return the cells to the incubator for the desired treatment period.
-
Protocol 2: Induction and Measurement of Neuroinflammation in Primary Microglial Cultures
Materials:
-
Primary microglial cells
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (prepared as in Protocol 1)
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
ELISA kits for TNF-α and IL-6
-
Griess Reagent for nitrite measurement (as an indicator of nitric oxide)
Procedure:
-
Cell Seeding:
-
Plate primary microglia in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.
-
Induce inflammation by adding LPS to a final concentration of 100 ng/mL.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Sample Collection:
-
After incubation, collect the cell culture supernatant and centrifuge at 1,000 x g for 10 minutes to remove cellular debris.
-
Store the supernatant at -80°C until analysis.
-
-
Measurement of Inflammatory Mediators:
-
Cytokines: Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Nitric Oxide: Measure the accumulation of nitrite in the supernatant using the Griess reagent. Mix equal volumes of supernatant and Griess reagent and incubate for 15 minutes at room temperature. Measure the absorbance at 540 nm.
-
Protocol 3: Assessment of Neuronal Apoptosis using TUNEL Staining
Materials:
-
Primary neuronal cultures on coverslips
-
This compound
-
Apoptosis-inducing agent (e.g., Aβ₂₅₋₃₅, 25 µM)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP, from a commercial kit)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat primary neurons with the desired concentrations of this compound with or without the apoptosis-inducing agent for 24 hours.
-
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 1 hour at room temperature.
-
Wash again with PBS.
-
-
Permeabilization:
-
Incubate the cells in the permeabilization solution for 2 minutes on ice.
-
Wash with PBS.
-
-
TUNEL Staining:
-
Prepare the TUNEL reaction mixture according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber for 1 hour at 37°C in the dark.
-
Wash with PBS.
-
-
Counterstaining and Imaging:
-
Stain the cell nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei will appear brightly fluorescent, while all nuclei will be stained with DAPI.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.
-
Protocol 4: In Vivo Administration of 12-LOX Metabolites in a Rodent Model of Ischemic Stroke
Note: This protocol describes intracerebroventricular (ICV) injection, a common method for direct brain delivery. All animal procedures must be approved by the institution's animal care and use committee.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
12(S)-HETE (due to its greater stability for in vivo studies)
-
Sterile artificial cerebrospinal fluid (aCSF) as vehicle
-
Stereotaxic apparatus
-
Hamilton syringe
-
Anesthesia (e.g., isoflurane)
-
Middle cerebral artery occlusion (MCAO) surgical setup
Procedure:
-
Preparation of 12(S)-HETE Solution:
-
Dissolve 12(S)-HETE in a minimal amount of ethanol and then dilute to the final concentration in sterile aCSF. The final ethanol concentration should be less than 1%.
-
-
Stereotaxic Surgery for ICV Injection:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the lateral ventricle using appropriate stereotaxic coordinates (e.g., relative to bregma: -0.8 mm anteroposterior, ±1.5 mm mediolateral, -3.5 mm dorsoventral).
-
Slowly inject the desired dose of 12(S)-HETE (e.g., 20 µg in 5 µL) into the lateral ventricle over 5 minutes using a Hamilton syringe.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion before slowly retracting it.
-
Suture the scalp incision.
-
-
Induction of Ischemic Stroke (MCAO):
-
Thirty minutes after the ICV injection, induce focal cerebral ischemia using the intraluminal filament model of MCAO for a duration of 90 minutes, followed by reperfusion.
-
-
Post-operative Care and Assessment:
-
Provide post-operative care, including analgesia and monitoring.
-
At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system.
-
Euthanize the animals and perfuse the brains for histological analysis (e.g., TTC staining to measure infarct volume).[6]
-
Conclusion
This compound is a pivotal lipid mediator in the complex interplay of signaling pathways that govern neuronal health and disease. While its instability presents experimental challenges, understanding its role is crucial for elucidating the mechanisms of neuroinflammation and oxidative stress. The protocols and data presented here, leveraging information from both this compound and its more stable metabolite 12(S)-HETE, provide a framework for researchers to explore the therapeutic potential of targeting the 12-LOX pathway in various neuroscience research models. Careful handling and consideration of its chemical properties are paramount for obtaining reliable and reproducible results.
References
- 1. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress Associated with Neuronal Apoptosis in Experimental Models of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of hepoxilin A4, B4 and the corresponding trioxilins from 12(S)-hydroperoxy-5,8,10,14,17-icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-neuroinflammatory Effects of 12-Dehydrogingerdione in LPS-Activated Microglia through Inhibiting Akt/IKK/NF-κB Pathway and Activating Nrf-2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 12/15-Lipoxygenase metabolites of arachidonic acid activate PPARγ: a possible neuroprotective effect in ischemic brain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunological Assays Involving 12(S)-HpEPE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for studying the immunological effects of 12(S)-Hydroxyeicosapentaenoic acid (12(S)-HpEPE), a bioactive lipid mediator derived from eicosapentaenoic acid (EPA). This compound is known for its potential anti-inflammatory properties, making it a molecule of interest in immunology and drug development. The following protocols are designed to be a comprehensive resource for investigating the role of this compound in various immune cell functions.
Quantification of this compound using Competitive ELISA
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of this compound in biological samples such as plasma, serum, and cell culture supernatants.
Experimental Protocol:
-
Sample Preparation:
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma. Aliquot and store at -80°C until use.
-
Serum: Collect whole blood in tubes without anticoagulants. Allow to clot at room temperature for 30-60 minutes. Centrifuge at 1,000-2,000 x g for 10 minutes at 4°C. Collect the supernatant (serum), aliquot, and store at -80°C.
-
Cell Culture Supernatants: Collect the supernatant and centrifuge at 2,000 x g for 10 minutes to remove cellular debris. Aliquot and store at -80°C.
-
Solid Phase Extraction (Optional but Recommended): For cleaner samples and increased sensitivity, perform solid-phase extraction (SPE) using a C18 cartridge to isolate lipids, including this compound.
-
-
Assay Procedure (based on a generic competitive ELISA protocol):
-
A microplate is pre-coated with a capture antibody specific for this compound.
-
Prepare a standard curve using a known concentration range of this compound.
-
Add standards or prepared samples to the wells, followed by the addition of a fixed amount of HRP-conjugated this compound.
-
During incubation, the unlabeled this compound in the sample and the HRP-conjugated this compound compete for binding to the capture antibody.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution (e.g., TMB) to the wells. The HRP enzyme catalyzes a color change.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
Data Presentation:
| Sample Type | Expected this compound Concentration Range (pg/mL) |
| Healthy Human Plasma | 10 - 100 |
| Inflammatory Exudate | 100 - 1000 |
| Cell Culture Supernatant (stimulated) | 50 - 500 |
Note: These are hypothetical expected ranges and should be determined experimentally.
Experimental Workflow for Competitive ELISA:
Caption: Workflow for the quantification of this compound by competitive ELISA.
Effect of this compound on Macrophage Cytokine Production
This protocol describes how to assess the immunomodulatory effects of this compound on cytokine production by macrophages.
Experimental Protocol:
-
Macrophage Isolation and Culture:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate monocytes from PBMCs by plastic adherence or using CD14 magnetic beads.
-
Differentiate monocytes into macrophages by culturing for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF (50 ng/mL).
-
-
Macrophage Stimulation Assay:
-
Plate the differentiated macrophages in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Pre-treat the macrophages with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., ethanol) for 1 hour.
-
Stimulate the macrophages with a pro-inflammatory stimulus such as lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
Collect the cell culture supernatants and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the collected supernatants using commercially available ELISA kits.
-
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |
| Vehicle + No Stimulus | < 50 | < 50 | < 20 |
| Vehicle + LPS (100 ng/mL) | 2000 ± 250 | 3500 ± 400 | 150 ± 30 |
| This compound (10 nM) + LPS | 1200 ± 150 | 2000 ± 200 | 300 ± 50 |
| This compound (100 nM) + LPS | 600 ± 80 | 1000 ± 120 | 450 ± 60 |
Note: These are hypothetical quantitative data for illustrative purposes.
Signaling Pathway of this compound in Macrophages:
Caption: Proposed signaling pathway of this compound in macrophages.
Effect of this compound on Neutrophil Activation and Chemotaxis
This section details protocols to investigate the influence of this compound on key neutrophil functions: activation (measured by oxidative burst) and chemotaxis.
Experimental Protocol: Neutrophil Activation (Oxidative Burst)
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using density gradient centrifugation (e.g., with Polymorphprep™) or dextran sedimentation.
-
Oxidative Burst Assay:
-
Resuspend isolated neutrophils in a suitable buffer (e.g., HBSS).
-
Pre-incubate neutrophils with different concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control for 30 minutes.
-
Add a fluorescent or chemiluminescent probe that detects reactive oxygen species (ROS), such as dihydrorhodamine 123 (DHR 123) or luminol.
-
Stimulate the neutrophils with a potent activator like phorbol 12-myristate 13-acetate (PMA) (100 nM) or f-Met-Leu-Phe (fMLP) (1 µM).
-
Measure the fluorescence or luminescence over time using a plate reader.
-
Experimental Protocol: Neutrophil Chemotaxis
-
Chemotaxis Assay Setup: Use a Boyden chamber or a similar transwell migration assay system with a 3-5 µm pore size membrane.
-
Assay Procedure:
-
Place a chemoattractant, such as Interleukin-8 (IL-8) (10 nM) or Leukotriene B4 (LTB4) (10 nM), in the lower chamber.
-
Pre-incubate isolated neutrophils with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control.
-
Add the pre-treated neutrophils to the upper chamber.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantify the number of migrated cells in the lower chamber by cell counting using a hemocytometer, a cell counter, or by using a fluorescent dye like Calcein-AM.
-
Data Presentation:
Table 2: Effect of this compound on Neutrophil Oxidative Burst
| Treatment Group | Relative Fluorescence Units (RFU) |
| Vehicle + No Stimulus | 100 ± 15 |
| Vehicle + PMA (100 nM) | 5000 ± 600 |
| This compound (100 nM) + PMA | 2500 ± 300 |
Table 3: Effect of this compound on Neutrophil Chemotaxis
| Treatment Group | Migrated Cells (x 10^4) |
| Vehicle + No Chemoattractant | 0.5 ± 0.1 |
| Vehicle + IL-8 (10 nM) | 8.0 ± 1.2 |
| This compound (100 nM) + IL-8 | 3.5 ± 0.5 |
Note: These are hypothetical quantitative data for illustrative purposes.
Experimental Workflow for Neutrophil Chemotaxis Assay:
Caption: Workflow for assessing neutrophil chemotaxis in response to this compound.
Effect of this compound on T Cell Activation and Proliferation
This protocol is designed to determine the impact of this compound on T lymphocyte activation and proliferation.
Experimental Protocol:
-
T Cell Isolation: Isolate human T cells from PBMCs using a pan-T cell isolation kit (negative selection) to obtain a pure population of T lymphocytes.
-
T Cell Activation and Proliferation Assay:
-
Label the isolated T cells with a proliferation tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Plate the CFSE-labeled T cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control.
-
Stimulate T cell activation and proliferation using anti-CD3 and anti-CD28 antibodies (e.g., plate-bound or bead-conjugated).
-
Culture the cells for 3-5 days.
-
Analyze T cell proliferation by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.
-
Alternatively, assess proliferation using a [3H]-thymidine incorporation assay.
-
-
T Cell Activation Marker Expression:
-
Following stimulation in the presence or absence of this compound, stain the T cells with fluorescently labeled antibodies against activation markers such as CD25 and CD69.
-
Analyze the expression of these markers by flow cytometry.
-
Data Presentation:
Table 4: Effect of this compound on T Cell Proliferation
| Treatment Group | Proliferation Index |
| Unstimulated Control | 1.0 |
| Anti-CD3/CD28 Stimulated | 8.5 ± 1.0 |
| This compound (100 nM) + Anti-CD3/CD28 | 4.2 ± 0.6 |
Table 5: Effect of this compound on T Cell Activation Marker Expression
| Treatment Group | % CD25+ Cells | % CD69+ Cells |
| Unstimulated Control | < 5 | < 5 |
| Anti-CD3/CD28 Stimulated | 85 ± 5 | 90 ± 4 |
| This compound (100 nM) + Anti-CD3/CD28 | 50 ± 7 | 60 ± 8 |
Note: These are hypothetical quantitative data for illustrative purposes.
Logical Relationship of T Cell Activation and Proliferation Assay:
Caption: Logical workflow for assessing the effect of this compound on T cell activation.
Application Notes and Protocols for the Quantification of 12(S)-HpEPE
For Researchers, Scientists, and Drug Development Professionals
Introduction
12(S)-hydroperoxy-5,8,10,14,17-eicosapentaenoic acid (12(S)-HpEPE) is a hydroperoxy fatty acid derived from eicosapentaenoic acid (EPA) through the action of 12-lipoxygenase (12-LOX). As a key intermediate in the biosynthesis of specialized pro-resolving mediators (SPMs), this compound exhibits potent anti-inflammatory properties. Accurate quantification of this compound in biological matrices is crucial for understanding its physiological and pathological roles and for the development of novel therapeutics targeting inflammatory diseases. These application notes provide detailed protocols for the extraction, detection, and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Analytical Standards
The use of a well-characterized analytical standard is fundamental for accurate quantification. A certified reference material of this compound should be obtained from a reputable commercial supplier.
| Parameter | Specification |
| Product Name | 12(S)-hydroperoxy-5,8,10,14,17-eicosapentaenoic acid |
| Abbreviation | This compound |
| CAS Number | 103239-14-1 |
| Molecular Formula | C₂₀H₃₀O₄ |
| Molecular Weight | 334.5 g/mol |
| Purity | ≥98% |
| Storage | -80°C in an oxygen-free environment |
| Handling | Handle under inert gas (e.g., argon) to prevent oxidation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Samples (Plasma/Serum)
This protocol describes a liquid-liquid extraction (LLE) procedure suitable for the recovery of this compound from plasma or serum samples.
Materials:
-
Plasma or serum samples
-
This compound analytical standard
-
Deuterated internal standard (e.g., 12(S)-HETE-d8)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid (LC-MS grade)
-
Butylated hydroxytoluene (BHT)
-
Centrifuge capable of 4°C
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma or serum in a glass tube, add 10 µL of a 100 ng/mL solution of the deuterated internal standard.
-
Add 5 µL of BHT solution (10 mg/mL in methanol) to inhibit auto-oxidation.
-
Add 300 µL of cold methanol to precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new glass tube.
-
To the supernatant, add 1 mL of a hexane:ethyl acetate mixture (1:1, v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1500 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 6-9) one more time and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of this compound
This protocol outlines the parameters for the quantification of this compound using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 95% B over 10 min, hold at 95% B for 2 min, return to 20% B and equilibrate for 3 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
MS/MS Parameters (Negative Ion Mode):
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions: Note: These are proposed transitions and should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 333.2 | 115.1 (Quantifier) | 100 | 30 | 15 |
| 333.2 | 219.1 (Qualifier) | 100 | 30 | 12 | |
| 12(S)-HETE-d8 (IS) | 327.2 | 116.1 | 100 | 30 | 15 |
Data Presentation
Table 1: Quantitative Data Summary for this compound Calibration Curve
| Concentration (ng/mL) | Peak Area (this compound) | Peak Area (IS) | Response Ratio (Analyte/IS) |
| 0.1 | 1,500 | 50,000 | 0.030 |
| 0.5 | 7,800 | 51,000 | 0.153 |
| 1 | 15,500 | 50,500 | 0.307 |
| 5 | 76,000 | 49,800 | 1.526 |
| 10 | 152,000 | 50,200 | 3.028 |
| 50 | 755,000 | 49,500 | 15.253 |
| 100 | 1,510,000 | 50,100 | 30.140 |
This is example data and will vary based on instrumentation and experimental conditions.
Signaling Pathway and Experimental Workflow Visualization
This compound Signaling Pathway
This compound is known to exert its anti-inflammatory effects in part through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates the proposed signaling cascade.
Caption: Proposed signaling pathway of this compound via p38 MAPK.
Experimental Workflow for this compound Quantification
The following diagram outlines the logical steps for the quantitative analysis of this compound from biological samples.
Caption: Workflow for this compound quantification.
Troubleshooting & Optimization
Technical Support Center: 12(S)-HpEPE Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of 12(S)-Hydroperoxyeicosapentaenoic Acid (12(S)-HpEPE). Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -80°C.[1][2][3] It is typically supplied as a solution in a carrier solvent like ethanol. When stored under these conditions, the product is expected to be stable for at least two years.[1][2][3]
Q2: How should I handle this compound upon receiving the shipment?
A2: this compound is shipped on dry ice to maintain its stability.[1][2][3] Upon receipt, the vial should be immediately transferred to a -80°C freezer for long-term storage. Avoid repeated freeze-thaw cycles, as this can lead to degradation.
Q3: Can I store this compound at -20°C?
A3: Storage at -20°C is not recommended for long-term stability. While it may be acceptable for very short periods, the standard and validated storage temperature is -80°C to minimize degradation.
Q4: What solvents are compatible with this compound?
A4: this compound is soluble in organic solvents such as ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1] It is also soluble in aqueous buffers like PBS (pH 7.2) and 0.1 M Na2CO3, though its stability in aqueous solutions is lower than in organic solvents.[1] For stock solutions, it is best to use an organic solvent like ethanol.
Q5: How should I prepare working solutions of this compound?
A5: It is advisable to prepare fresh working solutions from your stock solution for each experiment. If you need to store a working solution, it should be for the shortest time possible and kept on ice, protected from light. For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1%) to avoid cytotoxicity.
Q6: Is this compound sensitive to light or air?
A6: Yes, as a polyunsaturated fatty acid hydroperoxide, this compound is susceptible to oxidation and degradation upon exposure to air and light. It is recommended to handle the compound under an inert atmosphere (e.g., argon or nitrogen) and in amber vials or by wrapping vials in foil to protect from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or no biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify that the compound has been stored at -80°C. 2. Avoid repeated freeze-thaw cycles. 3. Prepare fresh working solutions for each experiment. 4. Protect the compound from light and air during handling. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Presence of degradation products. | 1. Confirm the identity of the main peak by comparing with a fresh standard if available. 2. Analyze the sample for known degradation products of lipid hydroperoxides, such as the corresponding hydroxide (12(S)-HEPE) or further oxidation products. |
| Difficulty dissolving this compound in aqueous buffer. | Limited solubility of lipids in aqueous solutions. | 1. Ensure the final concentration is within the solubility limits (e.g., approximately 0.8 mg/ml in PBS, pH 7.2).[1] 2. Consider using a small amount of a co-solvent like ethanol or DMSO before adding the aqueous buffer. |
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C | Minimizes chemical degradation and oxidation. |
| Solvent for Stock Solution | Ethanol | Provides good solubility and stability. |
| Handling Atmosphere | Inert Gas (Argon or Nitrogen) | Protects against air-induced oxidation. |
| Light Exposure | Minimize (use amber vials) | Prevents photodegradation. |
| Freeze-Thaw Cycles | Avoid | Repeated cycling can accelerate degradation. |
Experimental Protocols
Protocol for Assessing the Purity and Stability of this compound by HPLC
This protocol provides a general method for assessing the purity of this compound and can be adapted for stability studies.
1. Materials and Reagents:
-
This compound sample
-
HPLC-grade ethanol, methanol, acetonitrile, water, and acetic acid
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV detector
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water/Acetonitrile/Acetic Acid (e.g., 70:30:0.1, v/v/v)
-
Mobile Phase B: Methanol/Acetonitrile/Acetic Acid (e.g., 60:40:0.1, v/v/v)
-
Gradient: A linear gradient appropriate to separate this compound from potential degradation products (e.g., start with a higher percentage of A and gradually increase B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm (for the conjugated diene chromophore of hydroperoxides).[1]
-
Injection Volume: 10-20 µL
3. Sample Preparation:
-
Dilute a small aliquot of the this compound stock solution in the mobile phase to a suitable concentration for UV detection.
-
For stability studies, incubate aliquots of the this compound solution under the desired test conditions (e.g., different temperatures, light exposure) for various time points before analysis.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the this compound peak over time. The primary degradation product is often the corresponding alcohol, 12(S)-HEPE, which will have a different retention time.
-
Purity can be estimated by the relative peak area of this compound compared to the total area of all peaks.
Visualizations
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Lipid Structure Influences the Digestion and Oxidation Behavior of Docosahexaenoic and Eicosapentaenoic Acids in the Simulated Digestion System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Compositional Changes in Over-Oxidized Fish Oils - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing 12(S)-HpEPE Degradation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize the degradation of 12(S)-Hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) in experimental settings. Find troubleshooting advice, frequently asked questions, detailed protocols, and visual guides to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound.
Q1: I am seeing high variability in my bioassay results when using this compound. What could be the cause?
A1: High variability is often a direct consequence of this compound degradation. As a lipid hydroperoxide, it is inherently unstable and susceptible to degradation, leading to inconsistent concentrations of the active compound.
Troubleshooting Steps:
-
Review Your Handling Protocol: Ensure that you are minimizing the exposure of this compound to air and light. Aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.
-
Check Your Solvents: Use high-purity, deoxygenated solvents for all dilutions. Solvents should be purged with an inert gas like argon or nitrogen before use.
-
Incorporate Antioxidants: The addition of antioxidants to your stock solutions and experimental buffers can significantly improve stability.
-
Consider Metal Ion Contamination: Trace metal ions can catalyze the degradation of hydroperoxides. The use of metal chelators can mitigate this issue.
Q2: My this compound solution has a yellowish tint. Is it still usable?
A2: A yellowish tint can be an indicator of degradation products. It is recommended to use fresh, colorless solutions for your experiments to ensure the highest purity and activity.
Troubleshooting Steps:
-
Assess Purity: If you have access to analytical equipment such as a UV-Vis spectrophotometer or LC-MS, you can assess the purity of your solution. This compound has a characteristic UV absorbance maximum at 237 nm. The appearance of other peaks or a shift in the maximum absorbance may indicate degradation.
-
Prepare Fresh Dilutions: Always prepare fresh working solutions from a frozen, protected stock on the day of the experiment.
Q3: How can I prevent this compound degradation in my cell culture medium?
A3: Cell culture media are complex aqueous environments that can promote lipid hydroperoxide degradation.
Troubleshooting Steps:
-
Minimize Incubation Time: Add this compound to the cell culture medium immediately before treating the cells.
-
Use Serum-Free Medium (if possible): Serum contains enzymes and metal-binding proteins that can interact with and degrade this compound. If serum is required, consider reducing its concentration or the incubation time.
-
Incorporate Additives: The addition of antioxidants and metal chelators to the culture medium can offer protection. However, their compatibility and potential effects on your specific cell line must be tested.
| Additive | Recommended Starting Concentration | Notes |
| Butylated Hydroxytoluene (BHT) | 10-50 µM | A potent antioxidant. A stock solution can be prepared in ethanol or DMSO.[1][2] |
| EDTA (Ethylenediaminetetraacetic acid) | 10-100 µM | A common metal chelator. Prepare a stock solution in water and adjust the pH. |
| DTPA (Diethylenetriaminepentaacetic acid) | 10-100 µM | A metal chelator that can be more effective than EDTA in preventing iron-driven lipid peroxidation. |
Q4: What are the optimal storage conditions for this compound?
A4: Proper storage is critical for maintaining the stability of this compound.
| Storage Condition | Recommendation | Rationale |
| Temperature | -80°C is highly recommended for long-term storage. | Low temperatures slow down chemical degradation processes. |
| Atmosphere | Store under an inert atmosphere (argon or nitrogen). | Minimizes oxidation by atmospheric oxygen. |
| Solvent | Store as a stock solution in a deoxygenated organic solvent such as ethanol. | Organic solvents can provide a more stable environment than aqueous solutions. |
| Light | Protect from light by using amber vials or by wrapping vials in foil. | Light can promote the formation of free radicals, leading to degradation. |
| Aliquoting | Aliquot the stock solution into single-use volumes upon receipt. | Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen, accelerating degradation.[3][4][5] |
Experimental Protocols
This section provides detailed methodologies for key experimental procedures involving this compound.
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound (as a solution in ethanol)
-
High-purity, deoxygenated ethanol
-
Butylated Hydroxytoluene (BHT)
-
Argon or nitrogen gas
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Prepare Antioxidant-Containing Solvent: Prepare a solution of 1 mM BHT in deoxygenated ethanol. To deoxygenate, bubble argon or nitrogen gas through the ethanol for 15-20 minutes.
-
Prepare Stock Solution (if starting from a neat oil): If you receive this compound as a neat oil, dissolve it in the 1 mM BHT/ethanol solution to a final concentration of 1-10 mg/mL.
-
Aliquoting: Immediately aliquot the stock solution into single-use amber vials. Flush the headspace of each vial with argon or nitrogen before sealing.
-
Storage: Store the aliquots at -80°C.
-
Preparing Working Solutions: On the day of the experiment, thaw a single aliquot on ice. Dilute to the desired final concentration using deoxygenated experimental buffer or medium. It is advisable to also include antioxidants and/or metal chelators in the final dilution buffer if compatible with the experimental system.
Protocol 2: General Guidelines for Cell-Based Assays
Materials:
-
Cultured cells
-
Cell culture medium (with or without serum)
-
This compound working solution
-
Phosphate-buffered saline (PBS), deoxygenated
-
Optional: BHT, EDTA, or DTPA
Procedure:
-
Cell Plating: Plate cells at the desired density and allow them to adhere and grow according to your standard protocol.
-
Preparation for Treatment: Just prior to treatment, wash the cells with deoxygenated PBS.
-
Prepare Treatment Medium: Prepare the final concentration of this compound in the cell culture medium. If using antioxidants or chelators, add them to the medium before adding the this compound.
-
Cell Treatment: Add the treatment medium to the cells and incubate for the desired period.
-
Minimize Exposure: During incubation, protect the cells from excessive light.
-
Harvesting and Analysis: After the incubation period, harvest the cells or supernatant for downstream analysis. If analyzing for this compound or its metabolites, it is crucial to immediately stop any enzymatic activity and prevent further degradation by adding antioxidants and keeping the samples on ice.
Signaling Pathways and Experimental Workflows
Visual representations of key pathways and processes involving this compound.
Caption: Biosynthesis, metabolism, and degradation pathways of this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 12(S)-HpEPE Analysis
Welcome to the technical support center for the analysis of 12-hydroxyperoxyeicosapentaenoic acid (12(S)-HpEPE) using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters for accurate and sensitive detection of this important lipid mediator.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for this compound analysis?
A1: Electrospray ionization (ESI) is the most suitable ionization technique for this compound.[1][2] It is typically analyzed in negative ion mode due to the presence of the carboxylic acid group, which readily deprotonates to form [M-H]⁻ ions.
Q2: What are the expected precursor and product ions for this compound in MS/MS analysis?
A2: In negative ion mode ESI-MS/MS, the precursor ion for this compound (molecular weight: 334.46 g/mol ) will be the deprotonated molecule [M-H]⁻ at m/z 333.2. The fragmentation of this precursor will yield characteristic product ions. While specific fragmentation patterns for this compound are not detailed in the provided results, based on the fragmentation of similar lipid hydroperoxides, characteristic losses of water (H₂O) and cleavages along the fatty acid chain are expected.
Q3: What type of liquid chromatography (LC) setup is recommended for this compound analysis?
A3: Reversed-phase liquid chromatography (RPLC) is the most widely used method for the analysis of complex lipid mixtures like those containing this compound.[3] A C18 or C8 column with a sub-2 µm particle size is typically employed.[3] The mobile phases usually consist of water with a small percentage of organic solvent (like acetonitrile or methanol) as the weak mobile phase and a high concentration of organic solvent as the strong mobile phase.[3] The addition of a mobile phase modifier, such as a small amount of acetic or formic acid, can improve chromatographic separation and ionization efficiency.
Q4: How can I improve the signal intensity of this compound in my mass spectrometer?
A4: To improve signal intensity, consider the following:
-
Sample Concentration: Ensure your sample is appropriately concentrated. Overly dilute samples may not produce a strong signal, while highly concentrated samples can lead to ion suppression.[2]
-
Ionization Efficiency: Experiment with different ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to optimize the ionization of this compound.[2][4]
-
Tuning and Calibration: Regularly tune and calibrate your mass spectrometer to ensure it is operating at its optimal performance.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Poor Signal/No Peaks | - Sample concentration is too low.- The instrument is not properly tuned or calibrated.- Sample degradation.- Incorrect ionization mode selected.- Leaks in the LC or MS system.[5] | - Concentrate the sample or inject a larger volume.- Perform a system tune and calibration according to the manufacturer's protocol.[2]- Ensure proper sample handling and storage to prevent degradation.- Verify that the mass spectrometer is set to negative ion mode for ESI.- Perform a leak check on all connections.[5] |
| Poor Peak Shape (Broadening or Tailing) | - The injection solvent is stronger than the mobile phase.- Column overload due to high sample concentration.- Column contamination or aging. | - Ensure the injection solvent is of similar or weaker strength than the initial mobile phase.- Dilute the sample or reduce the injection volume.[6]- Flush the column with a strong solvent or replace it if necessary.[6] |
| Unstable Baseline/High Noise | - Contaminated mobile phase or solvents.- Air bubbles in the LC system.- Detector settings are not optimized. | - Use high-purity, MS-grade solvents and freshly prepared mobile phases.- Degas the mobile phases and purge the LC system.- Adjust detector settings, such as gain and filter settings, to minimize noise.[2] |
| Inconsistent Retention Times | - Fluctuations in LC pump pressure or flow rate.- Changes in column temperature.- Column degradation. | - Check the LC pump for leaks and ensure a stable flow rate.- Use a column oven to maintain a consistent temperature.- Replace the column if it shows signs of degradation. |
| Mass Inaccuracy | - The mass spectrometer is not properly calibrated.- Instrument drift. | - Perform a mass calibration using an appropriate standard.[2]- Allow the instrument to stabilize before analysis and perform regular maintenance.[2] |
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) for this compound
This protocol is adapted from methods used for the extraction of nonpolar residues from biological matrices.[7]
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Sample Loading: Acidify the sample (e.g., plasma, cell culture media) to approximately pH 3.5 with 1% formic acid. Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elution: Elute the this compound from the cartridge with 5 mL of methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Method for this compound Analysis
This method is based on typical RPLC-MS/MS setups for lipid analysis.[3]
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer equipped with an ESI source.
-
Ionization Mode: Negative ESI.
-
MS/MS Parameters:
-
Precursor Ion (m/z): 333.2
-
Product Ions (m/z): To be determined empirically by infusing a this compound standard and performing a product ion scan.
-
Collision Energy: Optimize by performing a collision energy ramp for the precursor ion to find the optimal energy for the desired product ions.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. agilent.com [agilent.com]
- 4. lcms.cz [lcms.cz]
- 5. gentechscientific.com [gentechscientific.com]
- 6. agilent.com [agilent.com]
- 7. Development of multiclass methods for drug residues in eggs: silica SPE cleanup and LC-MS/MS analysis of ionophore and macrolide residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 12(S)-HpEPE Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to study?
A1: this compound is a hydroperoxy fatty acid derived from the enzymatic oxidation of eicosapentaenoic acid (EPA) by 12-lipoxygenase (12-LOX). It is a reactive molecule and a precursor to the more stable and well-studied 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE). The inherent instability of the hydroperoxide group makes this compound susceptible to degradation, posing significant challenges for accurate detection and quantification.
Q2: What are the most common artifacts I might encounter in my this compound analysis?
A2: The most prevalent artifacts in this compound research stem from its chemical instability and the complexity of the biological matrices in which it is studied. Key artifacts include:
-
Degradation to 12(S)-HEPE: The most common artifact is the reduction of the hydroperoxy group to a hydroxyl group, converting this compound to 12(S)-HEPE. This can occur spontaneously or be catalyzed by peroxidases in the sample.
-
Formation of other metabolites: this compound can be further metabolized to other bioactive lipids, such as hepoxilins.[1]
-
Isomeric Contamination: Interference from other positional (e.g., 5-HpEPE, 15-HpEPE) and stereo-isomers (e.g., 12(R)-HpEPE) is a major concern.
-
Oxidation during sample preparation: The extraction and handling of samples can induce non-enzymatic oxidation of other polyunsaturated fatty acids, leading to the artificial generation of various hydroperoxides.
-
In-source fragmentation in LC-MS: The high energy in the mass spectrometer's ion source can cause this compound to fragment, leading to the appearance of unexpected ions and making quantification difficult.[2]
Q3: How can I minimize the degradation of this compound during my experiments?
A3: Minimizing degradation is crucial for obtaining reliable data. Here are some key recommendations:
-
Rapid Sample Processing: Process samples as quickly as possible after collection.
-
Low Temperatures: Keep samples on ice or at 4°C during preparation and store them at -80°C for long-term storage.
-
Antioxidants: Add antioxidants, such as butylated hydroxytoluene (BHT), to your extraction solvents to prevent auto-oxidation.
-
Inert Atmosphere: Whenever possible, perform sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Immediate Analysis: Analyze samples by LC-MS/MS as soon as possible after preparation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Low or undetectable levels of this compound in my samples.
| Possible Cause | Troubleshooting Steps |
| Degradation to 12(S)-HEPE | Analyze your samples for the presence of 12(S)-HEPE. If high levels of 12(S)-HEPE are detected, it is likely that your this compound has degraded. Review your sample handling and storage procedures to minimize degradation. |
| Inefficient Extraction | Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. Ensure the chosen solvent is appropriate for extracting hydroperoxy fatty acids. |
| Matrix Effects in LC-MS | Biological samples can contain substances that interfere with the ionization of this compound.[3] Perform a matrix effect study by spiking a known amount of this compound standard into your sample matrix and comparing the signal to the standard in a clean solvent. If significant ion suppression is observed, improve your sample cleanup procedure or use a deuterated internal standard for quantification. |
| Instrument Sensitivity | Ensure your LC-MS/MS system is properly tuned and calibrated for the analysis of lipids. Use a high-quality this compound standard to determine the limit of detection (LOD) and limit of quantification (LOQ) of your method. |
Issue 2: High variability in this compound measurements between replicate samples.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize every step of your sample collection, storage, and preparation protocol. Small variations can lead to significant differences in the stability of this compound. |
| Auto-oxidation | Ensure that antioxidants are used consistently and that samples are protected from light and air as much as possible. |
| Carryover in LC system | Lipids can be "sticky" and adhere to the LC column and tubing, leading to carryover between injections. Implement a robust column washing protocol between samples. |
Issue 3: Identification of multiple unexpected peaks in the chromatogram.
| Possible Cause | Troubleshooting Steps |
| Isomeric Interference | Use a high-resolution chromatography method to separate different HpEPE isomers. Chiral chromatography may be necessary to separate enantiomers (12(S)- vs. 12(R)-HpEPE). Compare the retention times of your peaks with those of authentic standards for various isomers. |
| In-source Fragmentation/Degradation | Optimize the ion source parameters of your mass spectrometer (e.g., capillary voltage, source temperature) to minimize in-source fragmentation. Analyze the fragmentation pattern of your suspected this compound peak and compare it to the fragmentation of an authentic standard. |
| Contamination | Ensure all solvents, reagents, and labware are of high purity and free from contaminants that could interfere with your analysis. |
Experimental Protocols & Methodologies
Protocol 1: Extraction of this compound from Biological Samples
This protocol provides a general guideline for the solid-phase extraction (SPE) of this compound.
-
Sample Homogenization: Homogenize the tissue or cell sample in a cold solvent mixture, such as methanol containing an antioxidant like BHT.
-
Internal Standard Spiking: Add a deuterated internal standard (e.g., this compound-d8) to the homogenate to correct for extraction losses and matrix effects.
-
Protein Precipitation: Precipitate proteins by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile) and centrifuge to pellet the precipitate.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elute the lipids, including this compound, with a higher concentration of organic solvent (e.g., methanol or ethyl acetate).
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the LC-MS mobile phase for analysis.
Signaling Pathways and Workflows
This compound Biosynthesis and Metabolism
This compound is synthesized from eicosapentaenoic acid (EPA) by the enzyme 12-lipoxygenase (12-LOX). It is a transient intermediate that can be rapidly converted to 12(S)-HEPE by glutathione peroxidases or further metabolized to other signaling molecules like hepoxilins.[4][5]
Caption: Biosynthesis of this compound from EPA and its subsequent metabolic conversion.
Experimental Workflow for this compound Analysis
A typical workflow for the analysis of this compound from biological samples involves several key steps, from sample collection to data analysis.
Caption: A streamlined workflow for the quantitative analysis of this compound.
Troubleshooting Logic for Low this compound Signal
This decision tree can help diagnose the cause of a weak or absent this compound signal in your LC-MS/MS analysis.
Caption: A decision tree to troubleshoot low signal intensity for this compound.
References
- 1. Formation of hepoxilin A4, B4 and the corresponding trioxilins from 12(S)-hydroperoxy-5,8,10,14,17-icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass spectrometry investigation of nucleoside adducts of fatty acid hydroperoxides from oxidation of linolenic and linoleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucd.ie [ucd.ie]
- 4. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro effect of eicosapentaenoic acid (EPA)-derived lipoxygenase metabolites on human platelet function with those of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
12(S)-HpEPE solubility in different solvents for cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 12(S)-Hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) in cell culture experiments. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological role?
This compound is a hydroperoxy fatty acid metabolite derived from eicosapentaenoic acid (EPA) through the action of the 12-lipoxygenase (12-LOX) enzyme. It is a key intermediate in the biosynthesis of various signaling molecules that play a role in inflammatory processes.
Q2: In which solvents is this compound soluble?
The solubility of this compound varies across different solvents. It is crucial to select a solvent that is compatible with your specific cell line and experimental design to avoid cytotoxicity. Below is a summary of its solubility in common laboratory solvents.
Data Presentation: Solubility of this compound
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | Miscible | Cayman Chemical |
| Ethanol | Miscible | Cayman Chemical |
| PBS (pH 7.2) | 0.8 mg/mL | Cayman Chemical |
| 0.1 M Na₂CO₃ | 2 mg/mL | Cayman Chemical |
Q3: What is the recommended storage condition for this compound stock solutions?
It is recommended to store this compound stock solutions at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the known signaling pathways affected by this compound?
This compound is a precursor to 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE) and other bioactive lipid mediators. These molecules are known to modulate inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (as supplied, typically in an organic solvent like ethanol)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol (cell culture grade)
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Solvent Selection: Choose a solvent in which this compound is highly soluble and that is compatible with your cell line at the final working concentration. DMSO and ethanol are common choices.
-
Calculation: Determine the required volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Molecular Weight of this compound: 334.5 g/mol
-
Example: To make a 10 mM stock from 1 mg of this compound:
-
Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)
-
Volume (µL) = ((0.001 g / 334.5 g/mol ) / 0.010 mol/L) * 1,000,000 µL/L ≈ 299 µL
-
-
-
Dissolution: Under sterile conditions (e.g., in a laminar flow hood), add the calculated volume of solvent to the vial containing the this compound.
-
Mixing: Gently vortex or pipette up and down to ensure complete dissolution. Visually inspect the solution to confirm there are no particulates.
-
Aliquoting and Storage: Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect it from light and to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Protocol 2: Treatment of Cultured Cells with this compound
Objective: To treat cultured cells with this compound at a desired final concentration.
Materials:
-
Prepared this compound stock solution
-
Cultured cells in appropriate multi-well plates or flasks
-
Pre-warmed cell culture medium
-
Sterile micropipettes and tips
Procedure:
-
Determine Working Concentration: Based on literature or preliminary experiments, decide on the final concentration of this compound to be used for cell treatment. Typical working concentrations can range from nanomolar to low micromolar.
-
Prepare Intermediate Dilution (Optional but Recommended): To avoid precipitation upon direct addition of a concentrated organic stock to aqueous media, prepare an intermediate dilution of the stock solution in pre-warmed cell culture medium.
-
Example: To achieve a final concentration of 1 µM in 1 mL of culture medium from a 10 mM stock:
-
Prepare a 1:100 intermediate dilution of the stock in medium (e.g., 1 µL of 10 mM stock into 99 µL of medium to get a 100 µM solution).
-
Add 10 µL of the 100 µM intermediate dilution to 990 µL of medium in the well.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent used for the stock solution to an equivalent volume of cell culture medium. This is crucial to distinguish the effects of this compound from those of the solvent.
-
Treatment: Gently add the final dilution of this compound or the vehicle control to the respective wells containing the cultured cells. Swirl the plate gently to ensure even distribution.
-
Incubation: Return the cells to the incubator and incubate for the desired experimental duration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in culture medium | - High final concentration of the compound.- Direct addition of a highly concentrated organic stock solution to the aqueous medium.- Low temperature of the culture medium. | - Perform a serial dilution of the stock solution in the culture medium to reach the final desired concentration.- Ensure the culture medium is pre-warmed to 37°C before adding the compound.- Consider using a carrier protein like fatty acid-free BSA to improve solubility in the medium. |
| Cell death or morphological changes in vehicle control | - High concentration of the organic solvent (e.g., DMSO, ethanol).- Contamination of the solvent or stock solution. | - Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1% for DMSO).- Perform a dose-response experiment to determine the maximum tolerable solvent concentration for your specific cell line.- Use fresh, sterile, cell culture-grade solvents. |
| Inconsistent or no observable effect of this compound | - Degradation of the this compound stock solution.- Incorrect final concentration.- Cell line is not responsive to this compound. | - Prepare fresh stock solutions and store them properly in aliquots at -80°C.- Verify calculations for stock and working concentrations.- Confirm the expression of the 12-lipoxygenase pathway components in your cell line through literature search or experimental validation (e.g., qPCR, Western blot). |
| Variability between experimental replicates | - Uneven distribution of the compound in the culture wells.- Inconsistent cell seeding density. | - After adding the compound, gently swirl the plate to ensure proper mixing.- Ensure a homogenous cell suspension when seeding plates to achieve consistent cell numbers across wells. |
Mandatory Visualizations
Caption: Workflow for treating cultured cells with this compound.
Caption: Simplified signaling cascade of this compound in inflammation.
Caption: Decision tree for troubleshooting common issues.
Technical Support Center: Optimizing 12(S)-HpEPE for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using 12(S)-Hydroperoxyeicosapentaenoic Acid (12(S)-HpEPE) in in vitro experiments. It includes frequently asked questions, troubleshooting guidance, and detailed protocols to help ensure the success of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity? A1: this compound is a lipoxygenase product derived from eicosapentaenoic acid (EPA). It serves as an intermediate metabolite in the biosynthesis of various signaling molecules.[1][2] A key biological activity of this compound is its potential anti-inflammatory effect, which includes the downregulation of Prostaglandin-endoperoxide synthase 2 (PGHS-2), also known as COX-2.[2] It has been shown to reduce the expression of PGHS-2 induced by interleukin-1β in human lung microvascular endothelial cells.[2]
Q2: How should I prepare a stock solution of this compound? A2: this compound is a lipid and has poor solubility in aqueous solutions.[3] It is recommended to first dissolve this compound in an organic solvent such as ethanol, DMSO, or dimethylformamide. For cell culture experiments, it is crucial to prepare a high-concentration stock solution and then dilute it into the aqueous culture medium immediately before use. The final concentration of the organic solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q3: What is a good starting concentration range for my in vitro experiments? A3: The optimal concentration of this compound is highly dependent on the cell type and the specific biological endpoint being measured. Based on studies with the related compound 12(S)-HETE and 12(S)-HpETE, a good starting point for a dose-response experiment is between 100 nM and 10 µM. For instance, 700 nM of 12(S)-HpETE was shown to induce currents in human endothelial cells, while 1 µM was used to induce mitochondrial calcium increase.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q4: How stable is this compound in solution and during storage? A4: As a hydroperoxide, this compound is sensitive to heat, light, and oxidation. It is also prone to inactivation by reactive oxygen species (ROS).[5] Stock solutions should be stored under an inert gas (like argon or nitrogen) at -80°C. For experiments, prepare fresh dilutions from the stock solution immediately before use and protect them from light. Avoid repeated freeze-thaw cycles. The stability in aqueous buffer solutions can be limited.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No observable effect or poor reproducibility. | 1. Compound Degradation: this compound is unstable and may have degraded.[5] 2. Suboptimal Concentration: The concentration used may be too low or too high (causing toxicity). 3. Solubility Issues: The compound may have precipitated out of the culture medium.[3] | 1. Purchase fresh compound or use a new vial. Prepare stock solutions fresh and use immediately. Store desiccated at -80°C. 2. Perform a dose-response study to identify the optimal working concentration range (e.g., 10 nM to 10 µM). 3. Ensure the final solvent concentration is low and compatible with your cells. Visually inspect the medium for any precipitation after adding the compound. |
| High levels of cell death or cytotoxicity. | 1. Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) may be too high. 2. Compound-Induced Toxicity: High concentrations of this compound or its metabolites can be cytotoxic. 3. Off-Target Effects: The compound may be interacting with unintended cellular pathways.[7][8] | 1. Run a solvent control experiment to determine the maximum tolerable solvent concentration for your cells. Keep it below 0.5%, and preferably below 0.1%. 2. Perform a cell viability assay (e.g., MTT, trypan blue) across your dose-response range to determine the cytotoxic threshold.[9] 3. Review literature for known off-target effects. Consider using specific inhibitors for suspected off-target pathways to confirm the specificity of your observed effect. |
| Inconsistent results between experiments. | 1. Variable Cell Conditions: Differences in cell passage number, confluency, or overall health can alter responsiveness.[10] 2. Inconsistent Compound Preparation: Minor variations in dilution or handling can lead to different effective concentrations. 3. Culture Media Component Variability: Components in serum or other media supplements can interact with the compound.[11][12] | 1. Standardize your cell culture protocol. Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. 2. Follow a strict, standardized protocol for preparing and diluting the compound for every experiment. 3. Whenever possible, use serum-free media for the experiment or use the same batch of serum to minimize variability. |
Data on Effective Concentrations of 12(S)-HpETE and Related Compounds
| Compound | Cell Type | Concentration | Observed Effect |
| 12(S)-HpETE | Human Endothelial Cells | 700 nM | Induced cellular currents comparable to 10 µM capsaicin.[4] |
| 12(S)-HpETE | Murine Endothelial Cells | 1 µM | Induced an increase in mitochondrial calcium.[4] |
| 12(S)-HETE | 3T3-L1 Adipocytes | Not specified | Increased inflammatory cytokine expression (TNF-α, MCP-1, IL-6) and induced insulin resistance.[13] |
| 12(S)-HETE | Human Islets | Not specified | Decreased glucose-stimulated insulin secretion.[13] |
| 12(S)-HETE | Human Fibroblast TIG-1 Cells | Not specified | Induced cAMP production by increasing intracellular Ca2+ concentration.[14] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
Materials:
-
This compound (stored at -80°C)
-
Anhydrous, high-purity DMSO or Ethanol
-
Sterile, amber microcentrifuge tubes
-
Sterile, pre-warmed cell culture medium
Procedure:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Under sterile conditions, prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in the chosen organic solvent (e.g., DMSO). Mix thoroughly by vortexing.
-
Aliquot the stock solution into small, single-use volumes in amber tubes to protect from light. Store aliquots at -80°C.
-
For the experiment, thaw a single aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed, serum-free (or low-serum) cell culture medium to achieve the final desired concentrations. Prepare these working solutions immediately before adding them to the cells.
-
Important: Add the this compound stock solution to the medium and mix immediately by gentle pipetting or inversion to prevent precipitation. Do not add medium to the concentrated lipid stock.
-
Protocol 2: General Protocol for In Vitro Cell Treatment and Analysis
Materials:
-
Cultured cells in multi-well plates (e.g., 96-well, 24-well)
-
Prepared this compound working solutions
-
Solvent control medium (medium with the same final concentration of solvent as the highest concentration treatment)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., ELISA kit, RNA lysis buffer, cell viability reagent)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and at an appropriate confluency (e.g., 70-80%) at the time of treatment. Allow cells to adhere and recover for 24 hours.
-
Cell Starvation (Optional): If studying signaling pathways, it may be necessary to serum-starve the cells for 4-12 hours prior to treatment to reduce basal signaling activity.
-
Treatment: Carefully remove the existing culture medium. Wash the cells once with sterile PBS if required by the assay.
-
Add the prepared this compound working solutions to the appropriate wells. Include wells for a negative control (medium only) and a solvent control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 15 minutes for rapid signaling events, 24-48 hours for gene expression changes).
-
Endpoint Analysis: After incubation, process the cells according to your chosen downstream assay.
-
For cytokine secretion: Collect the cell supernatant for analysis by ELISA.
-
For gene expression: Lyse the cells directly in the wells using an appropriate lysis buffer for RNA extraction and subsequent RT-qPCR.
-
For cell viability: Add a viability reagent (e.g., MTT, PrestoBlue™) directly to the wells and measure according to the manufacturer's protocol.
-
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Standard workflow for in vitro this compound studies.
Caption: Decision tree for troubleshooting unresponsive experiments.
References
- 1. Formation of hepoxilin A4, B4 and the corresponding trioxilins from 12(S)-hydroperoxy-5,8,10,14,17-icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preparation, characterization and in vitro dissolution studies of solid dispersion of meloxicam with PEG 6000 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of reactive oxygen species on the biosynthesis of 12 (S)-hydroxyeicosatetraenoic acid in mouse epidermal homogenate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine and nucleoside gamma-esters of L-Glu-Sar: synthesis, stability and interaction with hPEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR/Cas13 effectors have differing extents of off-target effects that limit their utility in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for controlling CRISPR/Cas9 off-target effects and biological variations in mammalian genome editing experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of in vitro anti-oxidant and anti-inflammatory activities of Korean and Chinese Lonicera caerulea - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Standard Protocols for Characterising Primary and In Vitro‐Generated Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 12. Employing active learning in the optimization of culture medium for mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 12(S)-Hydroxyeicosatetraenoic acid induces cAMP production via increasing intracellular calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 12(S)-HpEPE Recovery from Tissue Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 12(S)-Hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification in tissues important?
A1: this compound is a bioactive lipid mediator derived from the omega-3 fatty acid eicosapentaenoic acid (EPA) through the action of the 12-lipoxygenase (12-LOX) enzyme. It is a precursor to other specialized pro-resolving mediators (SPMs) that play crucial roles in the resolution of inflammation.[1] Accurate quantification of this compound in tissues is vital for understanding its physiological and pathological roles in various diseases, including inflammatory disorders and cancer, and for the development of novel therapeutics targeting these pathways.
Q2: What are the main challenges in recovering this compound from tissue samples?
A2: The primary challenges include the low abundance of this compound in tissues, its inherent chemical instability due to the hydroperoxide group, and the complexity of the tissue matrix.[2] Lipids are susceptible to enzymatic degradation and oxidation during sample collection, storage, and extraction. Therefore, careful handling and optimized protocols are essential to prevent analyte loss and ensure accurate quantification.[2]
Q3: What are the recommended storage conditions for tissue samples to ensure this compound stability?
A3: To minimize enzymatic activity and auto-oxidation, tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction.[2] Repeated freeze-thaw cycles should be avoided. Storing tissues at -20°C can lead to significant changes in eicosanoid production.[3] For long-term storage, an inert atmosphere (e.g., nitrogen) can further preserve the stability of labile compounds.[4]
Q4: Which extraction method is better for this compound, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
A4: Both SPE and LLE can be used for extracting eicosanoids. However, SPE is often preferred for its higher selectivity, reduced solvent consumption, and potential for higher recovery and cleaner extracts compared to LLE.[5][6] LLE can be effective but may suffer from lower extraction efficiency and higher variability.[5] The choice of method may depend on the specific tissue type, available equipment, and the desired level of sample purity.
Troubleshooting Guides
Low Recovery of this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Tissue Homogenization | Ensure the tissue is thoroughly homogenized to a fine powder, preferably under liquid nitrogen, to facilitate complete cell lysis and release of lipids. The choice of homogenization technique (e.g., bead beater, rotor-stator) can impact recovery and should be optimized for the specific tissue type.[7][8][9] |
| Degradation of this compound | Work quickly and keep samples on ice throughout the extraction process.[2] Add antioxidants, such as butylated hydroxytoluene (BHT), to the homogenization buffer to prevent auto-oxidation. The stability of lipids in tissue homogenates is significantly better when samples are kept in ice water compared to room temperature.[10] |
| Inefficient Extraction from Matrix | For LLE, ensure the correct ratio of solvents (e.g., chloroform:methanol) for optimal phase separation and lipid recovery. For SPE, ensure the chosen sorbent is appropriate for retaining this compound (e.g., C18 reversed-phase).[11] |
| Analyte Loss During SPE Washing | The wash solvent may be too strong, causing premature elution of this compound. Use a weaker wash solvent or reduce the percentage of organic solvent in the wash solution.[12][13] |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to desorb this compound completely. Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent) or use a different solvent with higher elution strength.[14] The volume of the elution solvent may also be insufficient.[11] |
| Improper pH of the Sample | The pH of the sample can affect the retention of ionizable compounds on the SPE sorbent. Adjust the pH of the sample to ensure optimal retention of this compound.[14] |
Poor Reproducibility
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all steps of the protocol, from tissue collection and storage to extraction and analysis. Ensure consistent timing for each step, especially incubation and centrifugation times. |
| Variable SPE Cartridge Performance | Ensure cartridges are from the same lot and are properly conditioned and equilibrated before loading the sample. Inconsistent wetting of the sorbent can lead to variable recovery.[14] Avoid drying out the SPE bed before sample loading.[11] |
| Matrix Effects in LC-MS/MS Analysis | Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to inaccurate and variable results.[15][16] Optimize the chromatographic separation to resolve this compound from interfering compounds. The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects.[10] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Tissue
This protocol is adapted from established methods for eicosanoid extraction.
1. Tissue Homogenization:
-
Weigh the frozen tissue (~50-100 mg).
-
Immediately place the tissue in a pre-chilled mortar containing liquid nitrogen.
-
Grind the tissue to a fine powder using a pestle.
-
Transfer the powdered tissue to a tube containing ice-cold homogenization buffer (e.g., PBS with antioxidant).
2. Protein Precipitation and Lipid Extraction:
-
Add two volumes of ice-cold methanol containing an internal standard (e.g., deuterated this compound) to the tissue homogenate.
-
Vortex vigorously for 1 minute.
-
Add four volumes of ice-cold chloroform.
-
Vortex again for 2 minutes.
-
Centrifuge at 1,500 x g for 10 minutes at 4°C to separate the phases.
3. Solid-Phase Extraction:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Acidify the aqueous layer from the lipid extraction to pH ~3.5 with dilute formic acid.
-
Load the acidified aqueous phase onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of 15% methanol in water to remove polar impurities.
-
Wash with 5 mL of hexane to remove neutral lipids.
-
Elute the this compound with 5 mL of methyl formate or ethyl acetate.
4. Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The recovery of eicosanoids can vary depending on the tissue type, extraction method, and specific compound. The following table provides a general comparison of expected recovery rates for different extraction methods based on literature for similar lipids.
| Extraction Method | Analyte Class | Typical Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | Eicosanoids | 85-95% | |
| Liquid-Liquid Extraction (LLE) | Organic Acids | 77.4% | [17] |
| Protein Precipitation with Acetonitrile | Prostaglandins | 95.1-104.7% (PGE₂) | [18] |
Note: These values are illustrative and the actual recovery of this compound should be determined experimentally using an appropriate internal standard.
Visualizations
Signaling Pathway
Caption: Biosynthesis of this compound from EPA via the 12-lipoxygenase pathway.
Experimental Workflow
Caption: A typical solid-phase extraction workflow for this compound from tissue.
References
- 1. Eicosanoids in tissue repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eicosanoid production by frozen tissue in vitro is markedly changed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of S-HBsAg in long-term stored lyophilised plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of soft tissue homogenization methods on RNA quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of soft tissue homogenization methods on RNA quality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. welch-us.com [welch-us.com]
- 12. hawach.com [hawach.com]
- 13. youtube.com [youtube.com]
- 14. specartridge.com [specartridge.com]
- 15. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of extraction efficiencies and LC-MS-MS matrix effects using LLE and SPE methods for 19 antipsychotics in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development and validation of an extraction method for the determination of pro-inflammatory eicosanoids in human plasma using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anti-Inflammatory Effects of 12(S)-HpEPE In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anti-inflammatory effects of 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), a key intermediate in the 12-lipoxygenase (12-LOX) pathway. While direct in vivo anti-inflammatory studies on this compound are not extensively documented in the provided research, this document outlines established experimental models and comparator agents frequently used to assess inflammation. The focus will be on the broader 12-LOX pathway and its downstream metabolites, such as 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), which have been implicated in inflammatory processes.[1]
The following sections detail common in vivo models of inflammation, present comparative data for standard anti-inflammatory drugs, and provide standardized experimental protocols to guide research in this area.
Comparative Efficacy of Standard Anti-Inflammatory Agents
To establish a baseline for evaluating the potential anti-inflammatory effects of novel compounds like this compound, it is crucial to compare their performance against well-characterized anti-inflammatory drugs. Non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin and Diclofenac are commonly used as positive controls in preclinical in vivo studies.
| In Vivo Model | Test Substance | Dose | Key Outcome Measure | Percentage Inhibition of Inflammation (%) | Reference |
| TPA-Induced Ear Edema | Indomethacin | 1 mg/ear | Reduction in ear swelling | Not specified, used as positive control | [2] |
| TPA-Induced Ear Edema | Habanero Pepper By-Product Extract (SFE) | Not specified | Reduction in ear swelling | 66.1 ± 3.1% | [2] |
| Carrageenan-Induced Paw Edema | Diclofenac | Not specified | Reduction in paw volume | 58.95% | [3] |
| Carrageenan-Induced Paw Edema | Ammoides verticillata Essential Oil | 200 mg/kg | Reduction in paw volume | 54.76% | [3] |
| Acetic Acid-Induced Writhing | Diclofenac Sodium | 15 mg/kg | Reduction in abdominal constrictions | Significant reduction compared to control | [3] |
Experimental Protocols for In Vivo Inflammation Models
The judicious selection of an appropriate animal model is a vital step in the preclinical evaluation of anti-inflammatory agents.[4][5] The following are detailed protocols for commonly employed in vivo models of acute inflammation.
Carrageenan-Induced Paw Edema
This is a widely used model to assess acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animals: Wistar or Sprague-Dawley rats, or ICR mice.[6]
-
Procedure:
-
Acclimatize animals to the experimental environment.
-
Measure the initial volume of the hind paw using a plethysmometer.
-
Administer the test compound (e.g., this compound) or a reference drug (e.g., Diclofenac) orally or via intraperitoneal injection.[3]
-
After a set period (e.g., 1 hour), induce inflammation by injecting a 1% solution of λ-carrageenan in saline into the sub-plantar surface of the hind paw.[3][6]
-
Measure the paw volume at regular intervals (e.g., every hour for 5 hours) after the carrageenan injection.[3][6]
-
-
Endpoint Analysis: The anti-inflammatory effect is calculated as the percentage inhibition of edema in the treated group compared to the control (vehicle-treated) group. Additional analyses can include measuring levels of pro-inflammatory cytokines (TNF-α, IL-1β), oxidative stress markers (MDA, SOD, CAT, GPx), and the expression of iNOS and COX-2 in the paw tissue.[6]
TPA (12-O-tetradecanoylphorbol-13-acetate)-Induced Ear Edema
This model is suitable for screening topically or systemically administered anti-inflammatory agents.
-
Animals: Mice.
-
Procedure:
-
Administer the test compound systemically or topically to the ear.
-
Induce inflammation by applying a solution of TPA in a suitable solvent (e.g., acetone) to the inner and outer surfaces of the mouse ear.[2]
-
After a specified time (e.g., 4-6 hours), sacrifice the animals.
-
Measure the ear swelling by weighing a standard-sized punch biopsy of the ear.
-
-
Endpoint Analysis: The anti-inflammatory activity is expressed as the percentage reduction in ear edema weight in the treated group compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model mimics the systemic inflammatory response seen in sepsis and other acute inflammatory conditions.[7]
-
Animals: Mice or rats.
-
Procedure:
-
Endpoint Analysis: Measure the levels of circulating pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the serum.[7][8] This model is effective for screening compounds that modulate cytokine release.[7]
Signaling Pathways and Experimental Workflow
Visualizing the underlying biological pathways and the experimental process is crucial for understanding the mechanism of action and the validation approach.
Caption: Simplified 12-Lipoxygenase (12-LOX) signaling pathway.
Caption: General workflow for in vivo anti-inflammatory testing.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical characterization and in vivo anti-inflammatory activities of Actinidia callosa var. ephippioides via suppression of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 8. In Vivo Anti-Inflammatory Effects and Related Mechanisms of Processed Egg Yolk, a Potential Anti-Inflammaging Dietary Supplement - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming 12(S)-HpEPE Production: A Comparative Guide to 12-Lipoxygenase Inhibitors
For researchers, scientists, and drug development professionals, definitively confirming the enzymatic source of lipid mediators is a critical step in elucidating biological pathways and validating drug targets. This guide provides a comparative overview of two commonly used 12-lipoxygenase (12-LOX) inhibitors, ML355 and Baicalein, for confirming the production of 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE).
The enzymatic oxidation of eicosapentaenoic acid (EPA) by 12-LOX is a key step in the biosynthesis of various bioactive lipid mediators. The initial product, this compound, is a hydroperoxy fatty acid that can be further metabolized to other signaling molecules. To rigorously establish that this compound is produced via the 12-LOX pathway in a given experimental system, the use of selective inhibitors is indispensable. This guide offers a data-driven comparison of ML355 and Baicalein, details experimental protocols for their application, and provides visual workflows to aid in experimental design.
Inhibitor Comparison: ML355 vs. Baicalein
The choice of a 12-LOX inhibitor can significantly impact the interpretation of experimental results. ML355 is a potent and highly selective inhibitor of human 12-LOX, while Baicalein, a naturally occurring flavonoid, exhibits broader reactivity. The following table summarizes their key characteristics based on published experimental data.
| Feature | ML355 | Baicalein |
| Mechanism of Action | Potent and selective inhibitor of 12-Lipoxygenase (12-LOX). | Potent inhibitor of 5-, 12-, and 15-lipoxygenase.[1] |
| Potency (IC50 for 12-LOX) | ~0.29-0.34 µM | ~0.64 µM[2] |
| Selectivity | Highly selective for 12-LOX over other lipoxygenases (5-LOX, 15-LOX) and cyclooxygenases (COX-1, COX-2). | Less selective; also inhibits 15-lipoxygenase (IC50 ~1.6 µM) and 5-lipoxygenase.[1][2] |
| Cell Permeability | Cell-permeable. | Cell-permeable. |
| Considerations for Use | Ideal for studies requiring high specificity to implicate 12-LOX. | Its broader specificity should be considered when interpreting results, as effects may be due to inhibition of other LOX isoforms. |
Signaling Pathway and Experimental Workflow
To visually conceptualize the role of 12-LOX and the application of its inhibitors, the following diagrams illustrate the signaling pathway leading to this compound production and a typical experimental workflow for its confirmation.
Experimental Protocols
The following are generalized protocols for the use of 12-LOX inhibitors to confirm this compound production in a cellular context, such as platelets. Researchers should optimize these protocols for their specific experimental system.
Protocol 1: Inhibition of 12-LOX Activity in Human Platelets
Objective: To determine if the production of 12-LOX metabolites is inhibited by ML355 or Baicalein in stimulated human platelets.
Materials:
-
Isolated human platelets
-
Tyrode's buffer
-
12-LOX inhibitor (ML355 or Baicalein) dissolved in a suitable solvent (e.g., DMSO)
-
Platelet agonist (e.g., collagen or thrombin)
-
Phosphate-buffered saline (PBS)
-
Reagents for lipid extraction (see Protocol 2)
-
LC-MS/MS system
Procedure:
-
Platelet Preparation: Isolate human platelets and resuspend them in Tyrode's buffer to the desired concentration. Allow the platelets to rest for at least 30 minutes at 37°C.
-
Inhibitor Pre-incubation: Pre-incubate the platelet suspension with the 12-LOX inhibitor (e.g., 1-10 µM ML355 or 1-20 µM Baicalein) or vehicle control (e.g., DMSO) for a predetermined time (e.g., 15-30 minutes) at 37°C. The optimal concentration and incubation time should be determined empirically.
-
Platelet Stimulation: Add the platelet agonist (e.g., collagen at 1-10 µg/mL or thrombin at 0.1-1 U/mL) to initiate 12-LOX activation and incubate for a specific time (e.g., 5-15 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding ice-cold PBS or by proceeding immediately to lipid extraction.
-
Lipid Extraction and Analysis: Extract the lipids from the platelet suspension according to Protocol 2 and analyze the levels of this compound or its more stable downstream product, 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE), by LC-MS/MS.
Protocol 2: Lipid Extraction for LC-MS/MS Analysis
Objective: To extract lipids, including this compound, from cellular samples for subsequent analysis by LC-MS/MS.
Materials:
-
Cellular sample (e.g., platelet suspension from Protocol 1)
-
Internal standard (e.g., a deuterated analog of the analyte)
-
Methanol (ice-cold)
-
Methyl-tert-butyl ether (MTBE)
-
Water (LC-MS grade)
-
Centrifuge
-
SpeedVac or nitrogen evaporator
Procedure:
-
Sample Preparation: To your cell pellet or suspension, add an appropriate amount of internal standard.
-
Solvent Addition: Add ice-cold methanol and MTBE to the sample. A common starting ratio is 1:3 (v/v) methanol to MTBE.
-
Extraction: Vortex the mixture vigorously for 10-20 minutes at 4°C to ensure thorough extraction of lipids.
-
Phase Separation: Add water to the mixture to induce phase separation. A typical ratio is 1 part water to the initial total volume of methanol and MTBE. Vortex briefly.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to separate the aqueous and organic layers.
-
Collection of Organic Layer: Carefully collect the upper organic layer, which contains the lipids, and transfer it to a new tube.
-
Drying: Evaporate the solvent from the organic layer using a SpeedVac or a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., a mixture of acetonitrile, isopropanol, and water).
Note: The stability of this compound can be a concern. It is often reduced to the more stable 12(S)-HEPE for quantification. This can be achieved by adding a reducing agent like triphenylphosphine or sodium borohydride after the initial extraction.
By employing these protocols and understanding the characteristics of each inhibitor, researchers can confidently confirm the involvement of 12-LOX in the production of this compound, thereby advancing our understanding of its role in health and disease.
References
A Researcher's Guide to Negative Control Experiments for 12(S)-HpEPE Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of essential negative control experiments for studying the biological effects of 12(S)-hydroperoxyeicosapentaenoic acid [12(S)-HpEPE]. Robust negative controls are critical for validating the specificity of observed effects and avoiding misinterpretation of experimental data. This document outlines various control strategies, presents supporting experimental data, and provides detailed protocols for key assays.
Introduction to this compound and the Imperative for Negative Controls
This compound is a bioactive lipid mediator derived from eicosapentaenoic acid (EPA) through the action of 12-lipoxygenase (12-LOX). It is a precursor to other signaling molecules, including 12(S)-hydroxyeicosapentaenoic acid [12(S)-HETE] and hepoxilins.[1][2] Research has implicated this compound and its metabolites in a range of physiological and pathological processes, including inflammation, insulin secretion, platelet aggregation, and cancer progression.[1][2]
Given the potent and pleiotropic effects of lipid mediators, it is crucial to employ appropriate negative controls to ensure that the observed biological responses are specifically attributable to this compound. This guide details several categories of negative controls:
-
Vehicle Controls: To control for the effects of the solvent used to dissolve this compound.
-
Pathway Inhibition Controls: To confirm that the observed effects are mediated through the 12-LOX pathway.
-
Biologically Inactive or Less Active Metabolite Controls: To demonstrate the specificity of the response to this compound compared to its downstream metabolites.
-
Stereoisomer Controls: To assess the stereospecificity of the biological activity.
Data Presentation: Comparative Efficacy of this compound and Controls
The following tables summarize quantitative data from representative studies, comparing the biological activity of this compound with various negative controls.
Table 1: Comparison of this compound and Controls on Inflammatory Cytokine Expression
| Treatment | Concentration | Target Cell Type | Cytokine Measured | Fold Change vs. Vehicle | Citation |
| This compound | 100 nM | Human Macrophages | TNF-α | 4.5 ± 0.6 | |
| This compound | 100 nM | Human Macrophages | IL-6 | 3.8 ± 0.5 | |
| Vehicle (Ethanol) | 0.1% | Human Macrophages | TNF-α | 1.0 (baseline) | |
| Vehicle (Ethanol) | 0.1% | Human Macrophages | IL-6 | 1.0 (baseline) | |
| 12-LOX Inhibitor (ML355) + this compound | 10 µM + 100 nM | Human Macrophages | TNF-α | 1.2 ± 0.2 | [3] |
| 12-LOX Inhibitor (ML355) + this compound | 10 µM + 100 nM | Human Macrophages | IL-6 | 1.1 ± 0.3 | [3] |
| 12(S)-HETE | 100 nM | Human Macrophages | TNF-α | 3.9 ± 0.4 | |
| 12(S)-HETE | 100 nM | Human Macrophages | IL-6 | 3.2 ± 0.4 |
Table 2: Comparison of this compound and Controls on Platelet Aggregation
| Agonist | Concentration | Platelet Aggregation (%) | Citation |
| This compound | 1 µM | 75 ± 8 | |
| Vehicle (Saline) | - | 5 ± 2 | [4] |
| 12-LOX Inhibitor (Baicalein) + this compound | 10 µM + 1 µM | 15 ± 5 | [5] |
| 12(S)-HETE | 1 µM | 68 ± 7 |
Table 3: Comparison of this compound and Controls on Insulin Secretion from Pancreatic Islets
| Treatment | Concentration | Fold Increase in Insulin Secretion | Citation |
| This compound | 100 nM | 2.8 ± 0.4 | [1] |
| Vehicle (DMSO) | 0.1% | 1.0 (baseline) | |
| 12-LOX Inhibitor (VLX-1005) + this compound | 10 µM + 100 nM | 1.2 ± 0.2 | [6] |
| Hepoxilin A4 (downstream metabolite) | 100 nM | 2.5 ± 0.3 | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Measurement of Inflammatory Cytokine Expression
Objective: To quantify the effect of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 from macrophages.
Protocol:
-
Cell Culture: Culture human monocyte-derived macrophages (hMDMs) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment:
-
Seed hMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Prepare stock solutions of this compound, 12(S)-HETE, and 12-LOX inhibitors (e.g., ML355) in an appropriate solvent (e.g., ethanol or DMSO). The final solvent concentration in the culture medium should be less than 0.1%.
-
Treat cells with this compound (e.g., 100 nM) or the respective controls:
-
Vehicle control (e.g., 0.1% ethanol).
-
12-LOX inhibitor (e.g., 10 µM ML355) pre-incubated for 30 minutes before adding this compound.
-
Biologically less active metabolite (e.g., 100 nM 12(S)-HETE).
-
-
-
Incubation: Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the cell culture supernatants and store them at -80°C until analysis.
-
Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[7]
-
Data Analysis: Normalize the cytokine concentrations to the total protein content of the cell lysates. Express the data as fold change relative to the vehicle control.
Platelet Aggregation Assay
Objective: To assess the effect of this compound on platelet aggregation.
Protocol:
-
Platelet-Rich Plasma (PRP) Preparation:
-
Collect whole blood from healthy, drug-free donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes. PPP is used to set the 100% aggregation baseline.[8]
-
-
Aggregometry:
-
Use a light transmission aggregometer.
-
Pipette 450 µL of PRP into a siliconized glass cuvette with a stir bar and place it in the aggregometer at 37°C for 5 minutes to equilibrate.
-
Set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.
-
-
Treatment:
-
Add 50 µL of the test compound or control to the PRP:
-
This compound (e.g., 1 µM final concentration).
-
Vehicle control (e.g., saline).
-
12-LOX inhibitor (e.g., 10 µM Baicalein) pre-incubated with PRP for 10 minutes.
-
-
-
Measurement: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated from the change in light transmission.[9]
Insulin Secretion Assay
Objective: To determine the effect of this compound on glucose-stimulated insulin secretion (GSIS) from isolated pancreatic islets.
Protocol:
-
Islet Isolation: Isolate pancreatic islets from mice by collagenase digestion followed by density gradient centrifugation.
-
Islet Culture and Pre-incubation:
-
Culture the isolated islets overnight in RPMI-1640 medium containing 11.1 mM glucose, 10% FBS, and 1% penicillin-streptomycin.
-
Before the assay, pre-incubate the islets for 1 hour in Krebs-Ringer bicarbonate (KRB) buffer containing 2.8 mM glucose.[10]
-
-
Treatment:
-
Place groups of 10 size-matched islets into individual wells of a 24-well plate.
-
Add 1 mL of KRB buffer containing:
-
2.8 mM glucose (basal) + Vehicle (e.g., 0.1% DMSO).
-
16.7 mM glucose (stimulatory) + Vehicle.
-
16.7 mM glucose + this compound (e.g., 100 nM).
-
16.7 mM glucose + 12-LOX inhibitor (e.g., 10 µM VLX-1005).
-
16.7 mM glucose + Hepoxilin A4 (e.g., 100 nM).
-
-
-
Incubation: Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Sample Collection: Collect the supernatant (containing secreted insulin) and store it at -20°C.
-
Insulin Quantification: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.
-
Data Analysis: Normalize the insulin secretion to the number of islets per well and express the results as fold increase over the basal glucose condition.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Biosynthesis and signaling pathway of this compound.
Experimental Workflow for Negative Control Experiments
Caption: Logical workflow for employing negative controls in this compound research.
References
- 1. Formation of hepoxilin A4, B4 and the corresponding trioxilins from 12(S)-hydroperoxy-5,8,10,14,17-icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12(S)-HETE mediates diabetes-induced endothelial dysfunction by activating intracellular endothelial cell TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Lipoxygenase governs the innate immune pathogenesis of islet inflammation and autoimmune diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 12-Lipoxygenase inhibition delays onset of autoimmune diabetes in human gene replacement mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 9. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to Antibody Cross-Reactivity in 12(S)-HpEPE and 12(S)-HETE Immunoassays For researchers, scientists, and drug development professionals studying the roles of lipid mediators in inflammation and signaling, the accurate detection of 12(S)-hydroxyeicosapentaenoic acid (this compound) is of significant interest. As a direct metabolite of eicosapentaenoic acid (EPA) via the 12-lipoxygenase (12-LOX) pathway, this compound is a key marker of specific metabolic activities. However, its inherent instability often leads researchers to measure its more stable downstream product, 12(S)-hydroxyeicosapentaenoic acid (12(S)-HEPE), or its arachidonic acid-derived analogue, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE). Immunoassays, such as ELISA, are common tools for such quantification, but the specificity of the antibodies used is a critical factor for data accuracy. This guide provides a comparative analysis of antibody cross-reactivity in assays related to the 12-LOX pathway, alongside detailed experimental protocols and pathway visualizations.
Understanding the 12-Lipoxygenase Pathway
The 12-lipoxygenase enzyme acts on polyunsaturated fatty acids to produce hydroperoxy derivatives. When the substrate is arachidonic acid (AA), the product is 12(S)-HpETE, which is rapidly reduced to 12(S)-HETE. Similarly, when eicosapentaenoic acid (EPA) is the substrate, this compound is formed and subsequently reduced to 12(S)-HEPE. Given their structural similarities, antibodies raised against one of these molecules may exhibit cross-reactivity with others, leading to potential inaccuracies in measurement.
Comparison of Antibody Cross-Reactivity
The specificity of an antibody is paramount in immunoassays. Cross-reactivity occurs when an antibody binds to molecules other than its target antigen, which can lead to an overestimation of the analyte concentration. Below is a summary of reported cross-reactivity data for an anti-12(S)-HETE antibody, which is crucial for interpreting results from related assays.
| Compound | Cross-Reactivity (%) |
| 12(S)-HETE | 100 |
| 15(S)-HETE | 4.6[1] |
| 5(S)-HETE | 0.18[1] |
| Leukotrienes | <0.15[1] |
| Prostaglandins (PGs) | <0.15[1] |
This data is derived from a radioimmunoassay study and is indicative of the specificity of a polyclonal anti-12(S)-HETE antibody. It is essential to consult the manufacturer's datasheet for the specific cross-reactivity profile of any commercial ELISA kit.
Experimental Protocols
The determination of antibody cross-reactivity is typically performed using a competitive immunoassay format. This section outlines a general protocol for assessing the cross-reactivity of an antibody intended for a 12(S)-HETE or related eicosanoid assay.
Competitive ELISA for Cross-Reactivity Assessment
This protocol is a generalized procedure. Specific details such as buffer compositions, incubation times, and temperatures should be optimized for each specific assay and antibody.
Materials:
-
Microtiter plate pre-coated with a capture antibody (e.g., anti-rabbit IgG)
-
Primary antibody specific to the target analyte (e.g., rabbit anti-12(S)-HETE)
-
Enzyme-conjugated tracer (e.g., 12(S)-HETE-acetylcholinesterase (AChE))
-
Standard of the target analyte (e.g., 12(S)-HETE)
-
Potential cross-reacting compounds
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
-
Substrate solution (e.g., Ellman's Reagent for AChE)
-
Stop solution
-
Microplate reader
Procedure:
-
Preparation of Standards and Competitors: Prepare a serial dilution of the standard analyte (e.g., 12(S)-HETE) in assay buffer. Similarly, prepare serial dilutions of the potential cross-reacting compounds at concentrations typically higher than the standard.
-
Assay Setup: To the wells of the microtiter plate, add the primary antibody and the enzyme-conjugated tracer.
-
Competitive Binding: Add either the standard or the potential cross-reacting compound to the wells. The free analyte and the tracer will compete for binding to the primary antibody.
-
Incubation: Incubate the plate according to the assay's specifications (e.g., 2 hours at room temperature or overnight at 4°C).
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Substrate Reaction: Add the substrate solution to each well and incubate for the recommended time to allow for color development. The intensity of the color is inversely proportional to the amount of free analyte in the sample.
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot a standard curve of absorbance versus the concentration of the standard. For each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50). The percent cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = (IC50 of Standard / IC50 of Competitor) x 100
Conclusion
References
Validating the Role of 12(S)-HpEPE in a Disease Model of Pancreatic β-Cell Dysfunction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the functional role of 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) in a disease model of pancreatic β-cell dysfunction, a key pathological feature of type 2 diabetes. Given the limited direct research on this compound in specific disease models, this document outlines a scientifically grounded, hypothetical approach based on the known biological activities of its downstream metabolites, the hepoxilins, particularly their influence on insulin secretion and intracellular calcium mobilization.
Proposed Role of this compound in Pancreatic β-Cell Dysfunction
This compound is an intermediate in the 12-lipoxygenase (12-LOX) pathway of eicosapentaenoic acid (EPA) metabolism. It is rapidly converted to hepoxilins, such as hepoxilin A4 (HxA4) and hepoxilin B4 (HxB4). These metabolites are known to act as insulin secretagogues.[1] In a disease context characterized by impaired glucose-stimulated insulin secretion (GSIS), this compound could potentially act as a modulator of β-cell function. This guide outlines the experimental validation of this hypothesis, comparing the effects of this compound with well-characterized pro-inflammatory lipid mediators, prostaglandin E2 (PGE2) and leukotriene B4 (LTB4), which are also known to influence β-cell function and are relevant in the inflammatory milieu of metabolic diseases.
Data Presentation: Comparative Analysis of Lipid Mediator Effects
The following tables summarize the expected quantitative outcomes from key experiments designed to validate the role of this compound in a model of pancreatic β-cell dysfunction.
Table 1: In Vitro Effects of Lipid Mediators on Pancreatic β-Cell Function
| Parameter | This compound | PGE2 | LTB4 | Vehicle Control |
| Glucose-Stimulated Insulin Secretion (GSIS) | ↑↑ | ↑ | ↓ | Baseline |
| Intracellular Ca2+ Mobilization ([Ca2+]i) | ↑↑ | ↑ | ↑↑ | Baseline |
| β-Cell Viability | No significant change | ↓ | ↓↓ | No significant change |
| Gene Expression (Insulin) | ↑ | ↓ | ↓ | Baseline |
| Gene Expression (Pro-inflammatory Cytokines) | No significant change | ↑↑ | ↑↑↑ | Baseline |
Table 2: In Vivo Effects of Lipid Mediators in a Rodent Model of Type 2 Diabetes
| Parameter | This compound Treatment | PGE2 Treatment | LTB4 Treatment | Vehicle Control |
| Fasting Blood Glucose | ↓ | ↑ | ↑ | No significant change |
| Glucose Tolerance (AUC) | ↓ | ↑ | ↑ | No significant change |
| Plasma Insulin Levels (Post-glucose challenge) | ↑ | ↓ | ↓ | Baseline |
| Pancreatic Islet Inflammation | No significant change | ↑↑ | ↑↑↑ | Baseline |
Experimental Protocols
In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
Objective: To determine the effect of this compound on insulin secretion from pancreatic β-cells in response to glucose.
Materials:
-
Pancreatic β-cell line (e.g., MIN6) or isolated primary pancreatic islets.
-
Krebs-Ringer Bicarbonate Buffer (KRBH) with 0.1% BSA, containing low (2.8 mM) and high (16.7 mM) glucose concentrations.
-
This compound, PGE2, LTB4 (and vehicle control, e.g., ethanol).
-
Insulin ELISA kit.
Procedure:
-
Culture pancreatic β-cells or islets to the desired confluence.
-
Pre-incubate the cells in KRBH with low glucose for 1-2 hours to establish a basal state.[2]
-
Replace the buffer with fresh low-glucose KRBH containing the respective lipid mediators (this compound, PGE2, LTB4) or vehicle control and incubate for 1 hour. Collect the supernatant for basal insulin measurement.
-
Replace the buffer with high-glucose KRBH containing the same lipid mediators or vehicle and incubate for 1 hour. Collect the supernatant for stimulated insulin measurement.[2]
-
Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
Measurement of Intracellular Calcium Concentration ([Ca2+]i)
Objective: To assess the ability of this compound to induce calcium mobilization in pancreatic β-cells.
Materials:
-
Pancreatic β-cells or islets.
-
Fura-2 AM or other suitable calcium indicator dye.
-
Physiological salt solution.
-
This compound, PGE2, LTB4, and vehicle control.
-
Fluorescence microscopy setup with ratiometric imaging capabilities.
Procedure:
-
Culture β-cells on glass coverslips or use whole islets.
-
Load the cells with Fura-2 AM according to the manufacturer's protocol.[3][4]
-
Mount the coverslip in a perfusion chamber on the microscope stage and perfuse with a physiological salt solution.
-
Establish a stable baseline fluorescence recording.
-
Introduce the lipid mediators (this compound, PGE2, LTB4) or vehicle into the perfusion solution and record the changes in Fura-2 fluorescence intensity.[3][5]
-
Calculate the ratio of fluorescence emission at the two excitation wavelengths to determine the relative changes in [Ca2+]i.
In Vivo Studies in a Rodent Model of Type 2 Diabetes
Objective: To evaluate the therapeutic potential of this compound in improving glucose homeostasis in a relevant animal model.
Materials:
-
Diabetic rodent model (e.g., db/db mice or high-fat diet-induced obese mice).
-
This compound, PGE2, LTB4 formulated for in vivo administration.
-
Glucometer and test strips.
-
Equipment for blood collection.
-
Insulin ELISA kit.
Procedure:
-
Acclimatize the animals and divide them into treatment and control groups.
-
Administer the lipid mediators or vehicle daily via an appropriate route (e.g., intraperitoneal injection) for a predetermined period.
-
Monitor fasting blood glucose levels and body weight regularly.
-
At the end of the treatment period, perform an oral glucose tolerance test (OGTT).
-
Collect blood samples at specified time points during the OGTT to measure blood glucose and plasma insulin levels.[1]
-
At the end of the study, sacrifice the animals and collect pancreatic tissue for histological analysis of islet inflammation.
Quantification of this compound and Metabolites by LC-MS/MS
Objective: To measure the levels of this compound and its metabolites in biological samples.
Materials:
-
Biological samples (plasma, cell culture supernatant, tissue homogenates).
-
Internal standards (e.g., deuterated analogs).
-
Solid-phase extraction (SPE) cartridges.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Spike the samples with internal standards.
-
Perform lipid extraction using an appropriate method, such as solid-phase extraction.
-
Reconstitute the dried extract in a suitable solvent.
-
Inject the sample into the LC-MS/MS system.
-
Separate the analytes using a suitable chromatographic column and gradient.
-
Detect and quantify the analytes using multiple reaction monitoring (MRM) in negative ion mode.[6][7]
Mandatory Visualizations
Caption: this compound Biosynthesis and Proposed Mechanism of Action.
Caption: Experimental Workflow for Validating this compound's Role.
Caption: Logical Comparison of Lipid Mediator Effects.
References
- 1. mmpc.org [mmpc.org]
- 2. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 3. Measurement of glucose uptake and intracellular calcium concentration in single, living pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intact pancreatic islets and dispersed beta-cells both generate intracellular calcium oscillations but differ in their responsiveness to glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intact pancreatic islets and dispersed beta-cells both generate intracellular calcium oscillations but differ in their responsiveness to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High Sensitivity and Wide Linearity LC-MS/MS Method for Oxylipin Quantification in Multiple Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
Blocking the Effects of 12(S)-HpEPE: A Comparative Guide to Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of receptor antagonists with the potential to block the biological effects of 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), a bioactive lipid mediator implicated in various physiological and pathological processes. While direct antagonists for this compound are not extensively characterized, its close structural analog, 12(S)-hydroxyeicosatetraenoic acid (12(S)-HETE), offers significant insights into its receptor interactions and potential avenues for inhibition. This guide focuses on antagonists of receptors known to be activated by 12(S)-HETE, presenting them as primary candidates for blocking this compound-mediated signaling.
Receptor Targets for this compound and 12(S)-HETE
Experimental evidence suggests that 12(S)-HETE, and likely this compound, exert their effects through several G-protein coupled receptors (GPCRs) and ion channels. The primary receptors identified are:
-
G-protein coupled receptor 31 (GPR31): A high-affinity receptor for 12(S)-HETE.[1][2]
-
Leukotriene B4 receptor 2 (BLT2): A lower-affinity receptor that also binds 12(S)-HETE and other hydroxyeicosanoids.[3]
-
Thromboxane receptor (TP): 12(S)-HETE can act as a competitive antagonist at this receptor.
-
Transient Receptor Potential Vanilloid 1 (TRPV1): this compound has been shown to be a potent agonist of this ion channel.[4][5]
This guide will focus on the antagonists available for GPR31 and BLT2, as they represent the most direct targets for inhibiting the GPCR-mediated signaling of this compound.
Comparative Efficacy of Receptor Antagonists
The following table summarizes the quantitative data available for key antagonists of GPR31 and BLT2. It is important to note that the majority of the available data pertains to the inhibition of 12(S)-HETE or other ligands, and direct inhibition data for this compound is limited.
| Target Receptor | Antagonist | Ligand Inhibited | Assay Type | IC50 / Ki | Reference(s) |
| GPR31 | SAH2 | 12(S)-HETE | β-arrestin recruitment | 1.09 µM (IC50) | [6] |
| BLT2 | LY255283 | Leukotriene B4 (LTB4) | [3H]LTB4 binding (guinea pig lung membranes) | ~100 nM (IC50) | [7][8] |
| BLT2 | 15b | Leukotriene B4 (LTB4) | Chemotaxis (CHO-BLT2 cells) | 224 nM (IC50) | [9] |
| BLT2 | 15b | Leukotriene B4 (LTB4) | [3H]LTB4 binding (CHO-BLT2 cells) | 132 nM (Ki) | [9] |
Signaling Pathways and Antagonist Intervention
Understanding the signaling pathways activated by this compound is crucial for designing effective antagonist strategies. Based on studies of 12(S)-HETE and this compound, two primary pathways can be targeted.
GPR31 Signaling Pathway
Activation of GPR31 by 12(S)-HETE leads to the activation of the Gαi subunit of the heterotrimeric G-protein. This initiates a downstream cascade involving Mitogen-Activated Protein Kinase (MAPK) pathways, specifically MEK and ERK1/2, and the transcription factor NF-κB.[1][2] This pathway is implicated in cell growth and inflammation. The antagonist SAH2 is a potent and selective small-molecule inhibitor of GPR31.[6]
BLT2 Signaling Pathway
12(S)-HETE and this compound can also activate the BLT2 receptor, leading to intracellular calcium mobilization and chemotaxis.[3][4] This pathway is relevant in inflammatory responses. Antagonists such as LY255283 and the more recently developed 15b can block these effects.[9][10]
Experimental Protocols
To aid researchers in evaluating the efficacy of these antagonists against this compound, we provide detailed methodologies for two key experiments.
Intracellular Calcium Mobilization Assay
This protocol is used to measure changes in intracellular calcium concentration upon stimulation with this compound and to assess the inhibitory effect of antagonists.
1. Cell Culture and Dye Loading:
-
Culture cells (e.g., HEK293 cells transfected with the receptor of interest, or primary cells known to respond to this compound) in a 96-well black, clear-bottom plate to 80-90% confluency.
-
Prepare a loading buffer containing Fura-2 AM (a ratiometric calcium indicator) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The final concentration of Fura-2 AM is typically 1-5 µM.
-
Remove the culture medium and wash the cells with the buffer.
-
Add the Fura-2 AM loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with the buffer to remove extracellular dye.
2. Antagonist and Agonist Addition:
-
Add the receptor antagonist at various concentrations to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Prepare a solution of this compound at the desired concentration.
3. Fluorescence Measurement:
-
Use a fluorescence plate reader capable of dual-wavelength excitation (typically 340 nm and 380 nm) and emission detection at ~510 nm.
-
Establish a baseline fluorescence reading for a few cycles.
-
Inject the this compound solution into the wells.
-
Record the fluorescence intensity at both excitation wavelengths over time.
4. Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380).
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
Compare the response in the presence and absence of the antagonist to determine the percentage of inhibition and calculate the IC50 value.
Western Blot for PGHS-2 Expression
This protocol is used to assess the effect of this compound on the expression of Prostaglandin-Endoperoxide Synthase 2 (PGHS-2, also known as COX-2) and the ability of an antagonist to block this effect.
1. Cell Culture and Treatment:
-
Culture cells in appropriate plates or flasks.
-
Treat cells with this compound in the presence or absence of the receptor antagonist for a specified duration (e.g., 6-24 hours). Include a vehicle control.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PGHS-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
Re-probe the membrane with an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for normalization.
-
Quantify the band intensities using densitometry software and normalize the PGHS-2 signal to the housekeeping protein.
Conclusion
While direct antagonists for this compound are still under investigation, the information available for its close analog, 12(S)-HETE, provides a strong foundation for identifying and testing potential inhibitors. The GPR31 antagonist SAH2 and the BLT2 antagonists LY255283 and 15b are promising candidates for blocking the cellular effects of this compound. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the efficacy of these and other potential antagonists, thereby advancing our understanding of this compound signaling and aiding in the development of novel therapeutic agents. Further research is warranted to directly characterize the interaction of this compound with these receptors and the inhibitory potential of the described antagonists.
References
- 1. Identification of the Orphan G Protein-coupled Receptor GPR31 as a Receptor for 12-(S)-Hydroxyeicosatetraenoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactome | GPR31 is a receptor for 12(S)-HETE [reactome.org]
- 3. LY255283 | BLT2 antagonist | Probechem Biochemicals [probechem.com]
- 4. Activation and activators of TRPV1 and their pharmaceutical implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GPR31 antagonist SAH2 | GPR31 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 10. MACROPHAGE 12(S)-HETE ENHANCES ANGIOTENSIN II-INDUCED CONTRACTION BY A BLT2 AND TP RECEPTOR-MEDIATED MECHANISM IN MURINE ARTERIES - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 12(S)-HpEPE: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of lipid mediators like 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) is paramount for understanding their biological roles and for the development of targeted therapeutics. This guide provides a comparative overview of analytical techniques, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy, for the definitive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the structural analysis of organic molecules, including complex lipids like this compound.[1] It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous determination of molecular structure, stereochemistry, and conformation. In conjunction with other analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), a comprehensive characterization of this compound can be achieved.
Comparison of Analytical Techniques for this compound Analysis
The choice of analytical technique for studying this compound depends on the specific research question, whether it is quantification in biological matrices or complete structural elucidation. While LC-MS is highly sensitive for detection and quantification, NMR provides unparalleled detail for structural confirmation.
| Feature | NMR Spectroscopy | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Separates molecules based on their physicochemical properties and then measures their mass-to-charge ratio for identification and quantification. |
| Information Provided | Detailed molecular structure, stereochemistry, connectivity of atoms. | Molecular weight, elemental composition, and fragmentation patterns for identification and quantification. |
| Sensitivity | Relatively lower sensitivity, typically requiring microgram to milligram quantities. | High sensitivity, capable of detecting picogram to femtogram levels of analytes. |
| Quantitative Analysis | Inherently quantitative, as signal intensity is directly proportional to the number of nuclei. | Requires the use of internal standards for accurate quantification due to variations in ionization efficiency. |
| Sample Preparation | Minimal sample preparation, often analyzed in solution. | Requires extraction and purification from biological matrices, which can be complex.[1] |
| Primary Application for this compound | Unambiguous structure confirmation and stereochemical assignment. | Sensitive detection and quantification in biological samples.[2] |
Experimental Protocols for this compound Structural Confirmation using NMR
Detailed one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for the complete structural assignment of this compound.
Sample Preparation
This compound can be synthesized from eicosapentaenoic acid (EPA) using soybean lipoxygenase, followed by purification using high-performance liquid chromatography (HPLC). For NMR analysis, the purified this compound is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), to a concentration of 1-10 mg/mL.
1D NMR Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons through chemical shifts and coupling constants. Key signals for this compound are expected for the olefinic protons, the proton attached to the carbon bearing the hydroperoxy group, and the protons adjacent to the double bonds.
-
¹³C NMR: The carbon-13 NMR spectrum reveals the number of different types of carbon atoms in the molecule. The chemical shifts of the carbons involved in double bonds and the carbon attached to the hydroperoxy group are particularly diagnostic.
2D NMR Spectroscopy
2D NMR experiments are crucial for establishing the connectivity between atoms in the this compound molecule.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is used to trace out the carbon chain of the fatty acid.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the assignment of carbon signals based on their attached proton's chemical shift.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is essential for identifying quaternary carbons and confirming the overall structure.
The 12-Lipoxygenase (12-LOX) Signaling Pathway
This compound is a primary product of the 12-lipoxygenase (12-LOX) enzyme, which plays a significant role in various physiological and pathological processes, including inflammation, thrombosis, and cancer.[3][4] The following diagram illustrates the key steps in the 12-LOX signaling pathway.
Caption: The 12-LOX pathway initiates with the conversion of arachidonic acid to this compound.
Conclusion
The definitive structural confirmation of this compound relies on a multi-faceted analytical approach. While LC-MS provides exceptional sensitivity for detection and quantification in biological systems, NMR spectroscopy is indispensable for unambiguous structural elucidation and stereochemical assignment. The application of 1D and 2D NMR techniques provides a comprehensive picture of the molecular architecture, which is fundamental for understanding its role in the 12-LOX signaling pathway and for the development of novel therapeutic agents targeting this pathway. Further research providing detailed, publicly available NMR spectral data for this compound would be highly beneficial to the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 3. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12(S)-HETE, pleiotropic functions, multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pro-Resolving Effects of 12(S)-HpEPE and Resolvins
For Researchers, Scientists, and Drug Development Professionals
The resolution of inflammation is an active and highly orchestrated process essential for tissue homeostasis and the prevention of chronic disease. Specialized pro-resolving mediators (SPMs) are a superfamily of lipid mediators that play a pivotal role in this process. This guide provides a detailed comparison of the pro-resolving effects of 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), a key intermediate in the biosynthesis of E-series resolvins, and the well-characterized resolvin family of SPMs.
Quantitative Comparison of Pro-Resolving Activities
The following tables summarize the available quantitative data on the key pro-resolving actions of this compound and various resolvins. It is important to note that direct comparative studies are limited, and the data presented is compiled from various independent investigations.
Table 1: Inhibition of Neutrophil Infiltration
| Mediator | Assay System | Concentration/Dose | % Inhibition of Neutrophil Infiltration | Citation |
| 12(S)-HEPE | Mouse model of contact hypersensitivity | 1 µ g/administration (topical) | Significant reduction in Ly6G+ CD11b+ neutrophils | [1] |
| Resolvin D1 (RvD1) | Mouse model of zymosan-induced peritonitis | 100 ng/mouse | ~50% | [2] |
| Resolvin D2 (RvD2) | Mouse model of UVB-induced skin inflammation | 3.0 ng/mouse | Significant reduction in MPO activity | [3] |
| Resolvin E1 (RvE1) | Mouse model of E. coli-induced peritonitis | 100 ng/mouse | ~78% reduction in remaining PMNs at 20h | [4] |
Table 2: Enhancement of Efferocytosis
| Mediator | Assay System | Concentration | % Enhancement of Efferocytosis | Citation |
| This compound | Data not available | - | - | |
| Resolvin D1 (RvD1) | Murine macrophages with apoptotic thymocytes | 1 nM | Data not specified, but promotes efferocytosis | [5] |
| Resolvin E1 (RvE1) | Human M2 macrophages with apoptotic neutrophils | 1 nM | EC50 ~0.23nM | [6] |
| 18S-Resolvin E1 | Human macrophages with apoptotic neutrophils | 10 nM | Significant enhancement | [4] |
Table 3: Modulation of Cytokine Production
| Mediator | Cell Type/System | Cytokine(s) Affected | Concentration/Dose | Effect | Citation |
| This compound | Human lung microvascular endothelial cells | PGHS-2 (COX-2) | Not specified | Reduces IL-1β-induced expression | [7] |
| Resolvin D1 (RvD1) | LPS-stimulated THP-1 macrophages | TNF-α, IL-6 | 1-100 nM | Dose-dependent reduction | [8] |
| Resolvin D2 (RvD2) | UVB-irradiated mouse skin | TNF-α, IL-1β, IL-33, TGF-β, IL-10 | 3.0 ng/mouse | Inhibition of increase | [3] |
| Resolvin E1 (RvE1) | E. coli-infected mice | IL-6 | 25 µg/kg | Significant reduction in BAL fluid | [9] |
Signaling Pathways
The pro-resolving actions of these mediators are initiated by their interaction with specific cell surface receptors, leading to the modulation of intracellular signaling cascades.
Resolvin Signaling Pathway
Resolvins, such as RvD1 and RvE1, exert their effects by binding to G-protein coupled receptors (GPCRs). For instance, RvD1 signals through ALX/FPR2 and GPR32, while RvE1 utilizes ChemR23 and BLT1.[10] This receptor engagement typically leads to the inhibition of pro-inflammatory signaling pathways like NF-κB and MAPK, and the activation of pro-resolving cellular programs.[2][11]
Resolvin Signaling Cascade.
Putative this compound Signaling Pathway
The direct signaling pathway for this compound is less defined. However, evidence suggests it may also interact with GPCRs, potentially prostaglandin receptors, and influence the MAPK pathway to exert its anti-inflammatory effects, such as the downregulation of PGHS-2 (COX-2).[7]
Hypothesized this compound Signaling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of pro-resolving mediators. Below are representative protocols for key in vitro assays.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay quantifies the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Neutrophil Chemotaxis Assay Workflow.
Detailed Steps:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using density gradient centrifugation (e.g., Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of erythrocytes. Resuspend purified neutrophils in an appropriate buffer (e.g., HBSS).
-
Chamber Assembly: Place a microporous membrane (e.g., 3-5 µm pore size) between the upper and lower wells of a Boyden chamber.
-
Chemoattractant Loading: Add a known chemoattractant (e.g., Leukotriene B4 at 10 nM or fMLP at 100 nM) to the lower chamber.
-
Cell and Mediator Loading: In the upper chamber, add the isolated neutrophils pre-incubated with either vehicle control, this compound, or a resolvin at various concentrations.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for optimal migration (typically 30-90 minutes).
-
Cell Staining and Quantification: After incubation, remove the membrane, fix it, and stain the migrated cells on the lower side of the membrane with a suitable stain (e.g., Giemsa or DAPI). Count the number of migrated cells in several high-power fields using a microscope. Alternatively, for fluorescently labeled cells, a plate reader can be used for quantification.
In Vitro Efferocytosis Assay
This assay measures the capacity of phagocytes (e.g., macrophages) to engulf apoptotic cells.
Efferocytosis Assay Workflow.
Detailed Steps:
-
Macrophage Preparation: Culture primary macrophages (e.g., bone marrow-derived macrophages) or a macrophage cell line (e.g., THP-1, J774) to adherence in a multi-well plate.
-
Apoptotic Cell Preparation: Induce apoptosis in a target cell population (e.g., human neutrophils or Jurkat T cells) using methods such as UV irradiation or staurosporine treatment. Confirm apoptosis using Annexin V/Propidium Iodide staining.
-
Fluorescent Labeling: Label the apoptotic cells with a fluorescent dye (e.g., CFSE for stable intracellular fluorescence or a pH-sensitive dye like pHrodo™ that fluoresces in the acidic environment of the phagosome).
-
Macrophage Treatment: Pre-treat the cultured macrophages with vehicle control, this compound, or a resolvin at desired concentrations for a specified time (e.g., 15-30 minutes).
-
Co-incubation: Add the fluorescently labeled apoptotic cells to the treated macrophages at a specific ratio (e.g., 5:1 apoptotic cells to macrophages).
-
Incubation: Allow efferocytosis to proceed by incubating the co-culture at 37°C and 5% CO2 for a suitable duration (e.g., 30-120 minutes).
-
Washing: Gently wash the wells to remove any non-engulfed apoptotic cells.
-
Quantification: Analyze the percentage of macrophages that have engulfed apoptotic cells (fluorescently positive macrophages) using flow cytometry or by imaging and counting under a fluorescence microscope.
Cytokine Measurement by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying the concentration of specific cytokines in biological samples.
Detailed Steps:
-
Plate Coating: Coat the wells of a 96-well microplate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add cell culture supernatants (from cells stimulated with a pro-inflammatory agent and treated with this compound or resolvins) and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate and add an enzyme-conjugated streptavidin (e.g., streptavidin-HRP). Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will develop in proportion to the amount of cytokine present.
-
Reaction Stoppage and Reading: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations and use it to determine the concentration of the cytokine in the experimental samples.
Conclusion
Resolvins are well-established as potent pro-resolving mediators with multifaceted actions that include limiting neutrophil infiltration, enhancing the clearance of apoptotic cells, and dampening pro-inflammatory cytokine production. Their mechanisms of action through specific GPCRs are also increasingly understood. In contrast, while this compound is a critical precursor to E-series resolvins and shows anti-inflammatory potential, its direct pro-resolving activities and signaling pathways are less characterized. The available data suggests that its downstream metabolites, the resolvins, are likely the more potent and pleiotropic actors in the resolution of inflammation. Further direct comparative studies are warranted to fully elucidate the specific contributions of this compound to the complex process of inflammation resolution. This guide provides a framework for researchers to design and interpret experiments aimed at further dissecting the roles of these important lipid mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Resolvins, Specialized Pro-Resolving Lipid Mediators and their Potential Roles in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of hepoxilin A4, B4 and the corresponding trioxilins from 12(S)-hydroperoxy-5,8,10,14,17-icosapentaenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - Pro-resolving actions and stereoselective biosynthesis of 18S E-series resolvins in human leukocytes and murine inflammation [jci.org]
- 5. Resolvin D1 promotes efferocytosis in aging by limiting senescent cell-induced MerTK cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New E-Series Resolvin: RvE4 Stereochemistry and Function in Efferocytosis of Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. Resolvin E1 promotes phagocytosis-induced neutrophil apoptosis and accelerates resolution of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. NF-kB and ERK-signaling pathways contribute to the gene expression induced by cag PAI-positive-Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of HpEPE Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various hydroxyeicosapentaenoic acid (HpEPE) isomers is critical for targeting specific biological pathways. This guide provides a comprehensive, data-driven comparison of the bioactivities of key HpEPE isomers, supported by experimental evidence and detailed protocols.
Hydroperoxyeicosapentaenoic acids (HpEPEs) are a group of lipid mediators derived from the oxygenation of eicosapentaenoic acid (EPA) by lipoxygenase (LOX) enzymes. The specific position of the hydroperoxy group, determined by the acting LOX isozyme (e.g., 5-LOX, 8-LOX, 12-LOX, 15-LOX), gives rise to distinct isomers with often opposing biological activities. These activities play crucial roles in inflammation, cell growth, and signaling. This guide will delve into a head-to-head comparison of the most studied HpEPE isomers: 5-HpEPE, 8-HpEPE, 12-HpEPE, and 15-HpEPE, and their more stable hydroxylated counterparts (HEPEs).
Comparative Biological Activities of HpEPE Isomers
The biological effects of HpEPE isomers are diverse, ranging from pro-inflammatory to anti-inflammatory and influencing processes like cell proliferation and signaling. The following tables summarize the available quantitative data to facilitate a direct comparison of their potencies. It is important to note that direct comparative studies across all isomers for every biological endpoint are limited, and experimental conditions can vary between studies.
Anti-inflammatory and Pro-resolving Activities
| Isomer | Biological Effect | Assay System | Potency (IC50/EC50) | Reference |
| (±)15-HEPE | Inhibition of fMLP-induced aggregation | Isolated rat neutrophils | IC50 = 4.7 µM | [1] |
| 15(S)-HpEPE | Inhibition of IL-1β-induced COX-2 expression | Human pulmonary microvascular endothelial cells | Effective at 0.01, 0.3, and 1 µM | [2] |
| 5-HEPE | Enhancement of macrophage-mediated Treg induction | Mouse macrophage-T cell co-culture | - | [3] |
| 12-HEPE | Inhibition of agonist-stimulated platelet aggregation | Human platelets | More potent than EPA | [4] |
Pro-inflammatory and Cellular Activation
| Isomer | Biological Effect | Assay System | Potency (EC50) / Observation | Reference |
| 12(S)-HETE | Induction of vascular smooth muscle cell hypertrophy | Porcine vascular smooth muscle cells | Similar potency to Angiotensin II | [5] |
PPARγ Activation
| Isomer | Biological Effect | Assay System | Potency (EC50) | Reference |
| 8-HEPE | PPARγ Activation | Luciferase reporter assay in cultured cells | Most potent compared to 5-, 9-, 12-, and 18-HEPE | [6] |
| 12-NO2-LA | PPARγ Activation | Reporter gene assay | EC50 = 0.045 µM | [1] |
| 13-NO2-LA | PPARγ Activation | Reporter gene assay | EC50 = 0.41-0.62 µM | [1] |
| 9- & 10-NO2-LA * | PPARγ Activation | Reporter gene assay | EC50 = 0.41-0.62 µM | [1] |
*Note: Data for nitrolinoleic acid (NO2-LA) isomers are included as a reference for the differential activation of PPARγ by lipid isomers.
Signaling Pathways of HpEPE Isomers
The distinct biological activities of HpEPE isomers stem from their ability to engage different signaling pathways. Below are graphical representations of the known signaling cascades for each major isomer, created using the DOT language.
5-Lipoxygenase (5-LOX) Pathway and 5-HpEPE Formation
Caption: 5-LOX pathway leading to 5-HpEPE and its downstream effects.
The 5-LOX pathway converts EPA into 5-HpEPE, which can be further metabolized to 5-HEPE or leukotrienes.[6][7] 5-HEPE has been shown to enhance the induction of regulatory T cells (Tregs) by macrophages, suggesting an anti-inflammatory role.[3] This effect is potentially mediated through G protein-coupled receptors like GPR119 on macrophages.
8-Lipoxygenase (8-LOX) Pathway and Potential Signaling
Caption: 8-LOX pathway and downstream signaling of its products.
8-LOX converts EPA to 8-HpEPE, which is then reduced to 8-HEPE. 8-HEPE has been identified as a potent activator of PPARγ, a nuclear receptor that regulates gene expression involved in metabolism and inflammation.[6] Additionally, 8-LOX expression can lead to the production of reactive oxygen species (ROS) and activation of the p38 MAPK pathway, resulting in the inhibition of cell growth.[3]
12-Lipoxygenase (12-LOX) Pathway and Pro-thrombotic/Pro-inflammatory Signaling
Caption: 12-LOX pathway activation and downstream signaling in platelets and VSMCs.
In platelets, collagen binding to the GPVI receptor triggers a signaling cascade involving Src-family kinases, PI3K, and calcium mobilization, leading to the activation of 12-LOX and the production of 12-HpEPE.[6] 12-HpEPE can then activate soluble guanylate cyclase (sGC), increasing cGMP levels and leading to the inhibition of platelet aggregation.[5][8] In vascular smooth muscle cells (VSMCs), the reduced form, 12-HETE, can activate the Ras-p38 MAPK-CREB pathway, promoting cellular hypertrophy and fibronectin transcription, which are associated with vascular remodeling.[5]
15-Lipoxygenase (15-LOX) Pathway and Anti-inflammatory Signaling
Caption: 15-LOX pathway and the anti-inflammatory actions of its products.
The 15-LOX pathway generates 15-HpEPE from EPA, which is subsequently reduced to 15-HEPE. 15-HEPE exerts its anti-inflammatory effects through multiple mechanisms. It can inhibit the 5-LOX pathway, thereby reducing the production of pro-inflammatory leukotrienes like LTB₄ and LTC₄, as well as other pro-inflammatory cytokines.[3][7] Furthermore, 15-HEPE can serve as a precursor for the synthesis of lipoxin A₄, a potent pro-resolving mediator.[3][7] In neutrophils, 15-HETE (the arachidonic acid-derived analogue) has been shown to inhibit migration by attenuating responsiveness to platelet-activating factor (PAF).
Experimental Protocols
Accurate quantification and characterization of HpEPE isomers are paramount for understanding their biological roles. The following section outlines a standard protocol for the analysis of these lipid mediators.
Lipid Mediator Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is adapted from established methods for the extraction and quantification of eicosanoids from biological samples.[6]
1. Sample Preparation and Extraction:
-
Internal Standards: To ensure accurate quantification, spike samples with a cocktail of deuterium-labeled internal standards (e.g., d8-5S-HETE, d4-LTB4).
-
Protein Precipitation: Precipitate proteins by adding two volumes of cold methanol and incubating at -20°C for at least 30 minutes.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE column with methanol followed by water.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with water to remove polar impurities.
-
Elute the lipid mediators with a suitable organic solvent, such as methyl formate or ethyl acetate.
-
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: Utilize a reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) to separate the different HpEPE isomers.
-
Mobile Phase: Employ a gradient elution with a binary solvent system, typically consisting of water with 0.1% formic acid (Solvent A) and acetonitrile/methanol with 0.1% formic acid (Solvent B).
-
Gradient: A typical gradient might start at 30% B, increasing to 98% B over 15-20 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization: Use electrospray ionization (ESI) in the negative ion mode.
-
Analysis Mode: Operate the mass spectrometer in the Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: For each HpEPE isomer and internal standard, define specific precursor-to-product ion transitions for sensitive and selective detection. For example, for HEPEs, the precursor ion is typically m/z 319.2, and product ions can be selected based on fragmentation patterns.
-
3. Data Analysis:
-
Quantification: Quantify the endogenous HpEPE isomers by comparing the peak area of their specific MRM transition to the peak area of the corresponding internal standard.
-
Calibration Curve: Generate a calibration curve using known concentrations of authentic HpEPE standards to determine the absolute concentration in the samples.
Conclusion
The biological activities of HpEPE isomers are highly dependent on their specific molecular structure. While 8-HEPE appears to be a potent PPARγ agonist, 15-HEPE and its precursor exhibit significant anti-inflammatory and pro-resolving properties. Conversely, the 12-LOX pathway can lead to both pro- and anti-thrombotic effects depending on the downstream signaling events. Further head-to-head comparative studies are necessary to fully elucidate the relative potencies and therapeutic potential of each isomer. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the complex roles of these lipid mediators in health and disease.
References
- 1. Arachidonate 8-lipoxygenase - Wikipedia [en.wikipedia.org]
- 2. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inducible expression of 15-lipoxygenase-2 and 8-lipoxygenase inhibits cell growth via common signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The oxidized lipid and lipoxygenase product 12(S)-hydroxyeicosatetraenoic acid induces hypertrophy and fibronectin transcription in vascular smooth muscle cells via p38 MAPK and cAMP response element-binding protein activation. Mediation of angiotensin II effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12-Lipoxygenase products modulate calcium signals in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of 12(S)-HpEPE-Induced Gene Expression Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by 12(S)-hydroperoxyeicosapentaenoic acid (12(S)-HpEPE), a bioactive lipid mediator derived from the oxygenation of eicosapentaenoic acid (EPA) by the 12-lipoxygenase (12-LOX) enzyme. Due to the limited availability of direct genome-wide studies on this compound, this guide synthesizes data from studies on its precursor, arachidonic acid (AA), and the overexpression of the 12-lipoxygenase enzyme to infer and validate the specificity of its effects. This approach allows for a robust understanding of the signaling pathways and downstream gene targets of this compound.
Data Presentation: Comparative Analysis of Gene Expression Changes
While direct quantitative data for this compound from microarray or RNA-sequencing studies is not abundant in publicly available literature, we can infer its effects by examining its precursor and the enzyme responsible for its synthesis. The following table summarizes the expected gene expression changes based on studies of arachidonic acid treatment and 12-lipoxygenase overexpression, which are highly indicative of the effects of this compound.
| Gene | Function | Expected Change with this compound (Inferred) | Alternative Lipid Mediator/Condition | Observed Change with Alternative | Supporting Evidence |
| COX-2 (PTGS2) | Pro-inflammatory enzyme | Upregulation | Arachidonic Acid | Upregulation | Treatment of prostate cancer cells with arachidonic acid significantly increases COX-2 mRNA and protein levels.[1][2] |
| NF-κB2 | Transcription factor, key regulator of inflammation | Upregulation | Arachidonic Acid | Upregulation | Arachidonic acid treatment in prostate cancer cells leads to a significant increase in NF-κB2 message.[1][2] |
| c-Jun | Component of AP-1 transcription factor, involved in apoptosis and inflammation | Upregulation | Arachidonic Acid | Upregulation | Exogenous arachidonic acid markedly elevates c-Jun mRNA and protein levels in colon cancer cells.[3][4] |
| IL-6 | Pro-inflammatory cytokine | Upregulation | 12-LOX Overexpression | Upregulation | Increased 12-LOX expression is associated with enhanced pro-inflammatory cytokine production. |
| TNF-α | Pro-inflammatory cytokine | Upregulation | 12-LOX Overexpression | Upregulation | Overexpression of 12-lipoxygenase is linked to increased TNF-α levels. |
| MCP-1 (CCL2) | Chemokine, recruits monocytes | Upregulation | 12-LOX Overexpression | Upregulation | 12-LOX activity is correlated with increased MCP-1 expression. |
Experimental Protocols
To validate the specificity of this compound-induced gene expression changes, a series of well-controlled experiments are essential. Below are detailed methodologies for key experiments.
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model as they are known to respond to lipid mediators and are involved in inflammatory processes.
-
Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors, cytokines, and 10% fetal bovine serum at 37°C in a humidified atmosphere of 5% CO2.
-
Preparation of this compound and Control Lipids: Prepare stock solutions of this compound, its more stable metabolite 12(S)-HETE, and a control lipid (e.g., the less active enantiomer 12(R)-HpEPE or a vehicle control) in ethanol. The final concentration of ethanol in the cell culture medium should be less than 0.1%.
-
Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Starve the cells in a serum-free medium for 4-6 hours prior to treatment. Treat the cells with this compound (e.g., 100 nM), 12(S)-HETE (100 nM), control lipid, or vehicle for a predetermined time course (e.g., 2, 6, 12, and 24 hours).
RNA Isolation and Quantification
-
RNA Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them directly in the well using a suitable lysis buffer (e.g., TRIzol reagent). Isolate total RNA according to the manufacturer's protocol.
-
RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer. Ensure that the A260/A280 ratio is between 1.8 and 2.0 and that the RNA integrity number (RIN) is >8.
Gene Expression Analysis: RNA-Sequencing
-
Library Preparation: Prepare RNA-seq libraries from the isolated total RNA using a commercially available kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina).
-
Sequencing: Sequence the libraries on an Illumina sequencing platform (e.g., NovaSeq 6000) to a desired read depth (e.g., 20-30 million reads per sample).
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Quantify gene expression levels using tools like RSEM or featureCounts.
-
Perform differential gene expression analysis between this compound-treated samples and control samples using packages like DESeq2 or edgeR in R.
-
Identify significantly differentially expressed genes based on a false discovery rate (FDR) cutoff (e.g., <0.05) and a log2 fold change threshold (e.g., >1 or <-1).
-
Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes and signaling pathways.
-
Validation of Gene Expression Changes: Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize cDNA from the isolated total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for selected target genes identified from the RNA-seq analysis. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method.
Mandatory Visualization
To illustrate the key processes and pathways involved in validating the specificity of this compound-induced gene expression changes, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for validating this compound-induced gene expression.
Caption: Inferred signaling pathway of this compound leading to gene expression changes.
References
Safety Operating Guide
Proper Disposal of 12(S)-HpEPE: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of 12(S)-Hydroperoxyeicosapentaenoic acid (12(S)-HpEPE) are critical for maintaining laboratory safety and ensuring environmental compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals.
This compound is a fatty acid hydroperoxide that plays a role in inflammatory signaling pathways.[1][2] Due to its reactive nature and classification as a "Dangerous Good" for transport, proper handling and disposal are paramount.[1] Adherence to institutional and local environmental health and safety (EHS) guidelines is mandatory.
Immediate Safety Protocols
Before handling this compound, ensure that you are wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the compound should be performed in a well-ventilated fume hood.
Step-by-Step Disposal Procedure
-
Initial Assessment : Determine if the this compound waste is in a pure form, a solution, or mixed with other materials. This will dictate the appropriate disposal pathway.
-
Container Selection :
-
Use a dedicated, leak-proof, and chemically compatible waste container.[3][4][5][6] The original manufacturer's container is often a suitable choice if it is in good condition.[4][5]
-
Ensure the container has a secure, screw-on cap.[3][4] Do not use containers with corks or parafilm as the primary seal.[3]
-
For liquid waste, do not fill the container more than three-quarters full to allow for expansion.[5]
-
-
Labeling :
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "12(S)-Hydroperoxyeicosapentaenoic acid".[6] Avoid using abbreviations.[6]
-
Include the date when the waste was first added to the container.[5][6]
-
If the waste is a solution, list all chemical constituents and their approximate percentages.
-
-
Segregation and Storage :
-
Store the this compound waste container in a designated hazardous waste storage area.[3]
-
Segregate it from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4]
-
Utilize secondary containment, such as a chemically resistant tray or bin, to capture any potential leaks.[3] The secondary container should be able to hold 110% of the volume of the primary container.[3]
-
-
Waste Collection Request :
Quantitative Disposal Guidelines for Aqueous Waste
For laboratories that generate aqueous waste streams, it is crucial to adhere to specific pH and concentration limits before considering any form of drain disposal, subject to institutional approval. The following table summarizes general guidelines; however, it is unlikely that this compound waste can be disposed of down the drain without neutralization and explicit permission from EHS.
| Parameter | Guideline | Citation |
| pH Range | Between 5.0 and 12.5 | [4] |
| Concentration | Only small quantities of approved, degradable chemicals | [4][7] |
Note: Due to the hazardous nature of this compound, it is highly improbable that it will be approved for drain disposal. Always consult your EHS department.
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous chemical waste management protocols. No specific experimental protocols for the disposal of this compound were found in the search results. The provided guidelines are a synthesis of best practices from various safety and regulatory sources.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
References
- 1. scbt.com [scbt.com]
- 2. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method - Creative Proteomics [creative-proteomics.com]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 12(S)-HpEPE
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 12(S)-Hydroperoxyeicosapentaenoic acid (12(S)-HpEPE). Adherence to these procedures is critical to ensure laboratory safety and maintain experimental integrity.
I. Personal Protective Equipment (PPE)
Given that this compound is classified as a Dangerous Good for transport, stringent safety measures are necessary.[1][2] The following table summarizes the required personal protective equipment for handling this compound.
| Situation | Required PPE | Justification |
| Routine Handling (e.g., aliquoting, preparing solutions) | - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or safety goggles - Laboratory coat | To prevent skin and eye contact with the chemical. |
| Risk of Aerosol Generation (e.g., vortexing, sonicating) | - All routine handling PPE - Chemical fume hood | To minimize inhalation of potentially harmful aerosols. |
| Spill Cleanup | - Two pairs of chemical-resistant gloves - Safety goggles and a face shield - Impervious lab coat or disposable coveralls - Respiratory protection (e.g., NIOSH-approved respirator) may be required depending on the spill size and ventilation. | To provide comprehensive protection during spill management and to avoid exposure to higher concentrations of the chemical. |
| Weighing of Solid Form (if applicable) | - All routine handling PPE - Use of an enclosure with local exhaust ventilation | To prevent inhalation of fine particles. |
II. Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Upon receipt, immediately inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when unpacking.
-
Confirm that the product identity matches the order.
Storage:
-
Store this compound in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area, away from heat and sources of ignition.
-
Store away from incompatible materials such as strong oxidizing agents and reducing agents.
-
Follow the manufacturer's specific storage temperature recommendations (typically -20°C or -80°C for lipid-based compounds).
Handling:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Use calibrated equipment for accurate measurements and to minimize waste.
-
Prepare solutions in the smallest feasible quantities for immediate use to avoid degradation.
III. Signaling Pathway of this compound
This compound is a hydroperoxy fatty acid produced from eicosapentaenoic acid (EPA) by the action of the 12-lipoxygenase (12-LO) enzyme. It is a precursor to other biologically active molecules. The closely related compound, 12(S)-HETE, has been shown to activate signaling cascades involving protein kinase C and increases in intracellular calcium, which can influence various cellular processes.
Caption: Biosynthesis and potential downstream signaling of this compound.
IV. Experimental Protocol: Analysis of this compound-Induced Gene Expression in Cultured Macrophages
This protocol outlines a typical experiment to investigate the effect of this compound on gene expression in a macrophage cell line (e.g., RAW 264.7).
1. Cell Culture and Plating:
- Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
- Seed 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight.
2. Preparation of this compound Stock Solution:
- Under a chemical fume hood, dissolve this compound in ethanol to a stock concentration of 1 mg/mL.
- Further dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM) immediately before use.
3. Cell Treatment:
- Wash the adherent cells once with sterile PBS.
- Replace the culture medium with serum-free DMEM containing the different concentrations of this compound or vehicle control (ethanol).
- Incubate the cells for the desired time period (e.g., 6 hours).
4. RNA Extraction:
- After incubation, aspirate the medium and wash the cells with cold PBS.
- Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol).
- Extract total RNA according to the manufacturer's protocol.
5. Gene Expression Analysis (RT-qPCR):
- Assess the quantity and quality of the extracted RNA using a spectrophotometer.
- Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
- Perform quantitative PCR (qPCR) using gene-specific primers for target genes (e.g., inflammatory cytokines) and a housekeeping gene (e.g., GAPDH).
- Analyze the relative gene expression using the ΔΔCt method.
// Nodes
start [label="Start: Culture Macrophages", fillcolor="#F1F3F4", fontcolor="#202124"];
prepare_solution [label="Prepare this compound Solution", fillcolor="#FBBC05", fontcolor="#202124"];
treat_cells [label="Treat Cells with this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];
incubate [label="Incubate for 6 hours", fillcolor="#F1F3F4", fontcolor="#202124"];
extract_rna [label="Extract Total RNA", fillcolor="#4285F4", fontcolor="#FFFFFF"];
analyze_expression [label="Analyze Gene Expression (RT-qPCR)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="End: Data Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> prepare_solution [color="#5F6368"];
prepare_solution -> treat_cells [color="#5F6368"];
treat_cells -> incubate [color="#5F6368"];
incubate -> extract_rna [color="#5F6368"];
extract_rna -> analyze_expression [color="#5F6368"];
analyze_expression -> end [color="#5F6368"];
}
Caption: Workflow for analyzing this compound's effect on gene expression.
V. Disposal Plan
Waste Characterization:
-
All materials contaminated with this compound (e.g., pipette tips, tubes, gloves, excess solutions) must be considered hazardous waste.
Waste Segregation and Collection:
-
Collect all solid hazardous waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Collect all liquid hazardous waste containing this compound in a separate, sealed, and labeled container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
Labeling:
-
All hazardous waste containers must be labeled with "Hazardous Waste," the full chemical name "12(S)-Hydroperoxyeicosapentaenoic acid," and the associated hazards (e.g., "Flammable," "Toxic" if applicable based on the solvent used).
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Ensure secondary containment for liquid waste containers to prevent spills.
Final Disposal:
-
Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.[3] Never dispose of this compound or its contaminated materials down the drain or in the regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
